Notoginsenoside R4
Description
Properties
Molecular Formula |
C58H98O27 |
|---|---|
Molecular Weight |
1227.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C58H98O27/c1-23(2)10-9-13-58(8,85-52-46(75)41(70)39(68)31(83-52)22-79-50-45(74)40(69)38(67)30(82-50)21-78-49-43(72)35(64)26(61)19-76-49)24-11-15-56(6)34(24)25(60)16-32-55(5)14-12-33(63)54(3,4)48(55)28(17-57(32,56)7)80-53-47(42(71)37(66)29(18-59)81-53)84-51-44(73)36(65)27(62)20-77-51/h10,24-53,59-75H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51-,52-,53+,55+,56+,57+,58-/m0/s1 |
InChI Key |
XEEFSHTUESCNEP-ICNXTIMXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Notoginsenoside R4
Introduction
This compound (NR4) is a triterpenoid (B12794562) saponin, a class of ginsenosides (B1230088), primarily isolated from the traditional Chinese medicine Panax notoginseng. It has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Emerging research highlights its potential therapeutic applications, stemming from its anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms identified include potent anti-inflammatory activity, regulation of apoptosis and cell survival, and neuroprotection. These actions are mediated through the regulation of key proteins and signaling cascades such as NF-κB, PI3K/Akt, and MAPKs.
Anti-Inflammatory Mechanism
NR4 demonstrates significant anti-inflammatory effects by targeting key signaling pathways that regulate the production of pro-inflammatory mediators.[1][2]
-
Inhibition of the NF-κB Signaling Pathway: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, NR4 has been shown to inhibit the phosphorylation of key proteins in the NF-κB pathway, including p50, p65, and IκBα.[2] This inhibition prevents the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. Network pharmacology analysis has identified the NF-κB signaling pathway as a primary target for the anti-inflammatory action of NR4.[1][2] Notoginsenoside R1, a related compound, also shows inhibition of the TLR4/MyD88/NF-κB pathway.[3][4]
-
Modulation of the JAK-STAT Pathway: NR4 treatment leads to a significant downregulation in the phosphorylation levels of JAK1 and STAT3 in RAW264.7 cells.[2] This suggests that NR4 can interfere with the JAK-STAT signaling cascade, another critical pathway in the inflammatory response.[1][2]
-
Suppression of Pro-inflammatory Cytokines: Experimental validation through RT-PCR and ELISA has confirmed that NR4 significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1][2]
Apoptosis Regulation and Cell Survival
NR4 plays a dual role in regulating apoptosis, inducing it in cancer cells while inhibiting it in healthy cells, particularly neurons. This regulation is primarily achieved through the modulation of the PI3K/Akt pathway and the ROS/JNK/p53 axis.
-
PI3K/Akt Pathway Inhibition in Cancer: In gastric cancer cells, NR4 has been found to suppress the PI3K/Akt pathway by targeting Notch3.[5] This inhibition hinders cell proliferation, migration, and invasion, ultimately promoting apoptosis in cancer cells.[5] Molecular docking studies have also identified AKT1 as a potential target of NR4.[6]
-
ROS/JNK/p53 Pathway Activation in Cancer: In colorectal cancer cells, NR4 induces caspase-dependent apoptosis and autophagic cell death.[7][8] The mechanism involves an increase in reactive oxygen species (ROS) accumulation, which subsequently activates the JNK-p53 signaling pathway.[7][8]
-
PI3K/Akt Pathway Activation for Neuroprotection: In contrast to its effect on cancer cells, ginsenosides can activate the PI3K/Akt pathway to promote neuroprotection.[9] For instance, Ginsenoside Rd, another ginsenoside, exerts neuroprotective effects by activating the PI3K/Akt and ERK1/2 pathways.[9] Notoginsenoside R1 has also been shown to protect against hypoxic-ischemic brain injury through the PI3K-Akt-mTOR/JNK signaling pathways.[10]
Neuroprotective Effects
The neuroprotective properties of ginsenosides, including compounds structurally related to NR4, are well-documented and involve anti-inflammatory, anti-apoptotic, and anti-oxidative mechanisms.[9]
-
Anti-inflammatory Action in the CNS: Ginsenosides can suppress neuroinflammation by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of inflammatory markers like IL-1β, IL-6, and TNF-α in the brain.[9]
-
Anti-apoptotic Effects in Neurons: Panax notoginsenosides have been shown to inhibit injury-induced apoptosis in the spinal cord by reducing the expression of apoptosis-related proteins such as Fas and FasL.[11] Notoginsenoside R1 protects neurons by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[12]
-
Antioxidant Activity: Notoginsenoside R1 can activate the Nrf2/ARE signaling pathway, which upregulates the expression of phase II antioxidant enzymes, providing protection against oxidative stress-induced neuronal damage.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and related compounds.
Table 1: Anti-Inflammatory Effects of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW264.7 | This compound + LPS | Significant inhibition of cytokine production | [1][2] |
| Phosphorylation of p50, p65, IκBα | RAW264.7 | This compound + LPS | Effective inhibition of LPS-induced phosphorylation | [2] |
| Phosphorylation of JAK1, STAT3 | RAW264.7 | this compound + LPS | Significant downregulation of p-JAK1/JAK1 and p-STAT3/STAT3 levels |[2] |
Table 2: Apoptosis Regulation by Notoginsenosides
| Parameter | Cell Line/Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Cell Proliferation | Colorectal Cancer Cells | This compound | Effective suppression via G0/G1 phase arrest, apoptosis, and autophagy | [7][8] |
| Cell Viability | Gastric Cancer Cells | This compound | Dose-dependent decrease in cell viability | [5] |
| Notch3 & PI3K/Akt Pathway | Gastric Cancer Cells | This compound | Significant suppression of Notch3 levels and blockage of the PI3K/Akt pathway | [5] |
| ROS Accumulation | Colorectal Cancer Cells | This compound | Increased ROS accumulation, leading to JNK-p53 pathway activation | [7][8] |
| Apoptosis Rate (20(S/R)-notoginsenoside R2) | H22 Hepatoma Cells | 100 µg/mL | 60.10 ± 1.48% apoptosis rate at 24h (P < 0.01) | [14] |
| Bax/Bcl-2 Ratio | - | - | The ratio of Bax to Bcl-2 is a key determinant of apoptosis susceptibility |[15][16][17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's mechanism of action.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To assess the cytotoxic or proliferative effects of this compound on cultured cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for a predetermined period (e.g., 24, 48, 72 hours).
-
Following incubation, MTT or CCK-8 reagent is added to each well.
-
The plate is incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into formazan (B1609692) by metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control group.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, NF-κB p65, Bcl-2, Bax).
-
Methodology:
-
Cells or tissues are treated with this compound as required by the experimental design.
-
Total protein is extracted from the samples using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of secreted proteins, such as cytokines (TNF-α, IL-6, IL-1β), in cell culture supernatants.
-
Methodology:
-
Cell culture supernatants are collected from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and non-specific binding sites are blocked.
-
Samples and standards of known concentrations are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed using a flow cytometer.
-
The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory mechanism of this compound via inhibition of NF-κB and JAK-STAT pathways.
Caption: this compound induces apoptosis in cancer cells by inhibiting the Notch3/PI3K/Akt pathway.
References
- 1. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 alleviates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway through microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Notoginsenoside R4: A Technical Overview
Disclaimer: Direct experimental data on the pharmacological effects of Notoginsenoside R4 is currently limited in publicly accessible scientific literature. This guide summarizes the available information on this compound and provides an in-depth analysis of the closely related and well-researched compound, Notoginsenoside R1, as a potential analogue. The detailed experimental protocols and signaling pathways described herein are primarily based on studies of Notoginsenoside R1 and other relevant ginsenosides (B1230088) and should be interpreted with caution as they may not be directly applicable to this compound.
Introduction to this compound
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in the roots of Panax notoginseng[1]. While it is identified as a constituent of this important medicinal herb, detailed investigations into its specific pharmacological activities are sparse. Computational molecular docking studies have predicted that this compound may interact with several key signaling proteins, including STAT3, AKT1, HRAS, VEGFA, and CASP3. These predictions suggest potential roles in inflammation, cell survival, proliferation, angiogenesis, and apoptosis. However, experimental validation of these interactions and their downstream functional consequences is largely unavailable. One study investigating the effects of various ginsenosides on gap junction intercellular communication (GJIC) found that this compound did not have a significant effect on GJIC.
Given the limited data on this compound, this guide will focus on the extensively studied pharmacological effects of Notoginsenoside R1, a structurally similar compound also isolated from Panax notoginseng.
Pharmacological Effects of Notoginsenoside R1 (as a proxy for R4)
Notoginsenoside R1 (NGR1) has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects. The following sections detail these activities with supporting quantitative data from various experimental models.
Neuroprotective Effects
NGR1 has shown significant potential in protecting neuronal cells from various insults, including oxidative stress and ischemia-reperfusion injury.[2][3] Its mechanisms of action often involve the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades.
Table 1: Quantitative Data on the Neuroprotective Effects of Notoginsenoside R1
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| H₂O₂-induced neurotoxicity in PC12 cells | NGR1 preconditioning | Intracellular ROS accumulation, MDA, protein carbonyl, 8-OHdG levels | Suppressed H₂O₂-induced increases | [3] |
| H₂O₂-induced neurotoxicity in PC12 cells | NGR1 preconditioning | Mitochondrial membrane depolarization and caspase-3 activation | Suppressed H₂O₂-induced changes | [3] |
| OGD/R in primary cortical neurons | NGR1 (25 μM) pretreatment for 24 h | Neuronal apoptosis and oxidative stress | Prevented OGD/R-induced apoptosis and oxidative stress | [4] |
| Cerebral ischemia-reperfusion in rats | NGR1 (20 mg/kg; i.p.) pretreatment for 3 days | Neurologic outcomes and cerebral infarct volume | Significantly improved neurologic outcomes and reduced infarct volume | [4] |
| Aβ₂₅₋₃₅-treated PC12 cells | NGR1 (250-1,000 µg/ml) | Cell viability | Significantly increased cell viability suppressed by Aβ₂₅₋₃₅ | [5] |
| OGD/R in primary cortical neurons | NGR1 treatment | Protein expression of ATF6α and p-Akt | Obviously increased | [6] |
| OGD/R in primary cortical neurons | NGR1 treatment | Protein expression of Bax and Cleaved Caspase-3 | Decreased | [6] |
Anti-inflammatory Effects
NGR1 exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, such as NF-κB, and reducing the production of pro-inflammatory mediators.[7][8]
Table 2: Quantitative Data on the Anti-inflammatory Effects of Notoginsenoside R1
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Dextran sulfate (B86663) sodium-induced colitis in mice | NGR1 treatment | Myeloperoxidase activity, cytokine production, proinflammatory gene expression | Decreased | [9] |
| LPS-stimulated RAW264.7 cells | NGR1 treatment | Expression of iNOS, ICAM-1, MCP-1, COX-2, IFN-γ, TNF-α, IL-15 | Decreased | [9] |
| Aβ₂₅₋₃₅-treated PC12 cells | NGR1 treatment | Sphingosine kinase 1 (SphK1) signaling activation | Reduced | [5] |
| Aβ₂₅₋₃₅-treated PC12 cells | NGR1 treatment | NF-κB p-p65/p65 ratio | Reduced | [5] |
Cardiovascular Protective Effects
NGR1 has been shown to protect the cardiovascular system from injuries such as ischemia-reperfusion and to improve cardiac function.[10][11]
Table 3: Quantitative Data on the Cardiovascular Protective Effects of Notoginsenoside R1
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Ischemia/reperfusion in isolated rat hearts | NGR1 perfusion | Cardiac dysfunction, myocardial apoptosis, contractile recovery | Reduced dysfunction and apoptosis, improved recovery | [12] |
| Hypoxia/reoxygenation in H9c2 cardiomyocytes | NGR1 (20 μM) | Cardioprotective effects | Better than 4-PBA | [12] |
| AGEs-treated H9c2 cardiomyocytes | NGR1 (6.25, 12.5, 25 μM) pretreatment | Cell viability | Increased to 66.63%, 74.55%, and 80.43% respectively | [13] |
| AGEs-treated H9c2 cardiomyocytes | NGR1 pretreatment | ROS production | Markedly attenuated the increase | [13] |
| AGEs-treated H9c2 cardiomyocytes | NGR1 pretreatment | TUNEL-positive cells | Reduced from 12.44% to 7.47% | [13] |
| Endotoxemic mice | NGR1 (25 mg·kg⁻¹·d⁻¹, i.p.) pretreatment | LPS-induced decrease in cardiac function | Attenuated | [14] |
Key Signaling Pathways (Based on Notoginsenoside R1 and Related Ginsenosides)
The pharmacological effects of NGR1 are mediated through the modulation of several critical signaling pathways. The following diagrams illustrate these pathways.
NGR1-Mediated Neuroprotection via Estrogen Receptor-Dependent Akt and ERK1/2 Crosstalk
NGR1 can activate estrogen receptors, leading to the downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK, which in turn upregulate the Nrf2/ARE antioxidant response.[3]
Inhibition of NF-κB Signaling by NGR1 in Inflammation
NGR1 can suppress the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory genes.[5][9]
Potential Inhibition of STAT3 Signaling by Notoginsenosides
While direct evidence for this compound is lacking, molecular docking predicts an interaction with STAT3. The related ginsenoside, Rh4, has been shown to inhibit the JAK/STAT3 pathway, which is constitutively active in many cancers and plays a role in inflammation.[8][15]
Experimental Protocols (Based on Notoginsenoside R1 Studies)
This section provides an overview of common experimental methodologies used to investigate the pharmacological effects of Notoginsenoside R1.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat pheochromocytoma), H9c2 (rat cardiac myoblasts), RAW264.7 (mouse macrophages), primary cortical neurons.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: For pre-treatment studies, cells are incubated with various concentrations of NGR1 for a specified period (e.g., 24 hours) before the addition of an insulting agent (e.g., H₂O₂, LPS, Aβ peptide, or oxygen-glucose deprivation).
In Vivo Animal Models
-
Animals: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Ischemia-Reperfusion Model: Middle cerebral artery occlusion (MCAO) is a common model for cerebral ischemia. For cardiac ischemia, the left anterior descending (LAD) coronary artery is ligated.
-
Drug Administration: NGR1 is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a specified dose and frequency.
Assessment of Pharmacological Effects
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell metabolic activity as an indicator of viability.
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining: Detects DNA fragmentation in apoptotic cells.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) staining: Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: Measures the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.
-
-
Oxidative Stress Measurement:
-
ROS Detection: Probes like DCFH-DA (2',7'-dichlorofluorescin diacetate) are used to measure intracellular reactive oxygen species (ROS) levels.
-
Lipid Peroxidation Assay: Measures malondialdehyde (MDA) levels as an indicator of lipid damage.
-
-
Western Blotting: Used to quantify the protein expression levels and phosphorylation status of key signaling molecules (e.g., Akt, ERK, NF-κB, STAT3).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
-
Real-Time Quantitative PCR (RT-qPCR): Measures the mRNA expression levels of target genes.
Conclusion
While this compound is a known constituent of Panax notoginseng, its specific pharmacological effects remain largely unexplored. Predictive studies suggest potential interactions with key cellular signaling pathways, but experimental validation is needed. The extensive research on the structurally similar Notoginsenoside R1 reveals potent neuroprotective, anti-inflammatory, and cardiovascular protective activities, mediated through pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB. Future research should focus on isolating this compound and systematically evaluating its pharmacological profile to determine if it shares the therapeutic potential of Notoginsenoside R1 and to validate its predicted molecular targets. This would provide a clearer understanding of its potential contribution to the overall medicinal properties of Panax notoginseng.
References
- 1. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of NADPH oxidase- and mitochondrion-derived superoxide by Notoginsenoside R1 protects against cerebral ischemia-reperfusion injury through estrogen receptor-dependent activation of Akt/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 12. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginsenoside Rh4 Suppressed Metastasis of Lung Adenocarcinoma via Inhibiting JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Notoginsenoside R4: A Technical Guide for Researchers
Abstract
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Panax notoginseng, a plant with a long history in traditional medicine. While numerous studies have highlighted the pharmacological activities of various ginsenosides (B1230088), research specifically delineating the in vitro biological functions of this compound remains limited. This technical guide provides a comprehensive overview of the current, albeit sparse, knowledge on the in vitro activities of this compound. Due to the scarcity of specific data, this document also extensively reviews the in vitro activities of the structurally similar and more thoroughly investigated ginsenoside, Notoginsenoside R1, to provide a predictive framework and suggest potential avenues for future research on this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from related compounds, and putative signaling pathways to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a constituent of Panax notoginseng, a valued herb in traditional Chinese medicine. The biological activities of many ginsenosides have been explored, revealing potential applications in cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. However, this compound itself has been the subject of very few dedicated in vitro studies. Molecular docking studies have suggested potential molecular targets for this compound, including STAT3, AKT1, HRAS, VEGFA, and CASP3, indicating a possible role in cell signaling pathways related to proliferation, angiogenesis, and apoptosis. This guide aims to consolidate the available information and provide a structured approach for future in vitro research.
Known In Vitro Biological Activity of this compound
To date, the peer-reviewed literature contains limited specific data on the in vitro biological activity of this compound. The most definitive finding is a negative result concerning its effect on gap junction intercellular communication.
Effect on Gap Junction Intercellular Communication (GJIC)
A study investigating the effects of 27 different ginsenosides on gap junction intercellular communication (GJIC) found that this compound did not have an obvious effect on this process.[1]
Table 1: Effect of this compound on Gap Junction Intercellular Communication (GJIC)
| Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |
| Scrape-loading dye transfer | Rat liver epithelial cells | Not specified | No obvious effect | [1] |
Putative Molecular Targets of this compound
While experimental validation is lacking, computational molecular docking studies have identified several potential protein targets for this compound. These predictions offer a valuable starting point for investigating its mechanism of action.
Table 2: Predicted Molecular Targets of this compound from Molecular Docking Studies
| Target Protein | Predicted Function |
| STAT3 (Signal transducer and activator of transcription 3) | Transcription factor involved in cell growth and apoptosis. |
| AKT1 (RAC-alpha serine/threonine-protein kinase) | Kinase involved in cell survival, proliferation, and metabolism. |
| HRAS (HRas proto-oncogene, GTPase) | Signal transducer involved in cell growth and division. |
| VEGFA (Vascular endothelial growth factor A) | Growth factor critical for angiogenesis. |
| CASP3 (Caspase-3) | A key executioner caspase in apoptosis. |
In Vitro Biological Activities of Structurally Related Ginsenosides (Primarily Notoginsenoside R1)
Given the limited data on this compound, this section details the in vitro activities of the closely related compound, Notoginsenoside R1 (NGR1). These findings may suggest potential, yet unproven, activities for this compound.
Neuroprotective Effects
Notoginsenoside R1 has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.
Table 3: Quantitative Data on the In Vitro Neuroprotective Effects of Notoginsenoside R1
| Assay | Cell Line | Insult | NGR1 Concentration | Key Findings | Reference |
| Cell Viability (MTT) | PC12 cells | H₂O₂ | 10, 20, 40 µM | Increased cell viability | |
| Apoptosis (TUNEL) | Primary cultured mouse cortical neural stem cells | Glutamate (B1630785) | Not specified | Reduced TUNEL-positive cells | [2] |
| Protein Expression (Western Blot) | Primary cultured mouse cortical neural stem cells | Glutamate | Not specified | Increased Bcl-2, phospho-AKT; Decreased Bax, phospho-p38 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of various ginsenosides has been documented, often involving the modulation of key inflammatory pathways.
Table 4: Quantitative Data on the In Vitro Anti-inflammatory Effects of Related Ginsenosides
| Compound | Cell Line | Stimulus | Concentration | Key Findings | Reference |
| Ginsenoside Rg1 | RAW264.7 macrophages | LPS | 25, 50 µM | Decreased mRNA expression of TNF-α, IL-6, iNOS | [3] |
| Ginsenoside Rf | RAW264.7 macrophages | LPS | 25, 50 µM | Decreased mRNA expression of TNF-α, IL-6, iNOS | [3] |
| Ginsenoside Rg3 | RAW264.7 macrophages | LPS | 25, 50 µM | Decreased mRNA expression of TNF-α, IL-6, iNOS | [3] |
| Ginsenoside Rh4 | RAW264.7 macrophages | LPS | 5, 7.5, 10 µg/mL | Inhibited production of TNF-α, IL-6, IL-1β | [4] |
Effects on Osteoblast Differentiation and Function
Notoginsenoside R1 has been shown to promote the proliferation and differentiation of osteoblasts, suggesting a potential role in bone formation.
Table 5: Quantitative Data on the In Vitro Effects of Notoginsenoside R1 on Osteoblasts
| Assay | Cell Line | NGR1 Concentration | Key Findings | Reference |
| Cell Viability (MTT) | MC3T3-E1 | 50 µg/mL (peak effect) | Bell-shaped dose-response for proliferation | [5] |
| ALP Activity | MC3T3-E1 | 50 µg/mL (peak effect) | Bell-shaped dose-response for ALP activity | [5] |
| Mineralization (Alizarin Red S) | MC3T3-E1 | 1000 µg/mL | 4.3-fold increase at day 21; 5.9-fold increase at day 28 | [5] |
| Gene Expression (qPCR) | MC3T3-E1 | 1000 µg/mL | Increased expression of osteocalcin | [5] |
| Cell Viability (MTT) | Human alveolar osteoblasts | ≤20 µmol/l | No effect on viability | [6] |
Cardioprotective Effects
In vitro models of cardiac injury have been used to demonstrate the protective effects of Notoginsenoside R1.
Table 6: Quantitative Data on the In Vitro Cardioprotective Effects of Notoginsenoside R1
| Assay | Cell Line | Insult | NGR1 Concentration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cell Viability (LDH release) | H9c2 cardiomyocytes | Advanced glycation end products (AGEs) | 25 µM | Attenuated LDH release |[7] | | Apoptosis | H9c2 cardiomyocytes | AGEs | Not specified | Reduced apoptosis |[7] | | Cell Viability | H9c2 cardiomyocytes | Hypoxia/Reoxygenation | Not specified | Promoted viability and proliferation |[8] | | Protein Expression (Western Blot) | H9c2 cardiomyocytes | Hypoxia/Reoxygenation | Not specified | Activated JAK2/STAT3 signaling pathway |[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments that can be adapted to study the biological activities of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, RAW264.7, MC3T3-E1, H9c2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Injury (if applicable): For protective effect studies, add the injurious agent (e.g., H₂O₂, LPS, glutamate) at a predetermined concentration and for a specific duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound and/or an apoptotic stimulus as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining (Optional): Counterstain nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Inflammatory Cytokines (ELISA)
This assay quantifies the concentration of specific cytokines in cell culture supernatants.
-
Sample Collection: After cell treatment, collect the culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Visualization of Putative Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize a hypothetical experimental workflow for assessing neuroprotection and a putative signaling pathway for this compound based on its predicted targets and the known mechanisms of related compounds.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Putative Anti-Apoptotic Signaling Pathway of this compound
Caption: Hypothesized anti-apoptotic signaling pathway of this compound.
Conclusion and Future Directions
The in vitro biological activity of this compound is a largely unexplored area of research. Current evidence is limited to its lack of effect on gap junction intercellular communication. However, computational predictions of its molecular targets, combined with the extensive research on the closely related Notoginsenoside R1, suggest that R4 may possess significant neuroprotective, anti-inflammatory, cardioprotective, and osteogenic properties.
Future in vitro studies should focus on validating the predicted molecular targets of this compound and systematically evaluating its efficacy in various cell-based models of disease. The experimental protocols and quantitative data presented in this guide offer a solid foundation for such investigations. Elucidating the specific in vitro activities and mechanisms of action of this compound will be a critical step in unlocking its potential as a novel therapeutic agent.
References
- 1. Effects of ginsenosides from Panax ginseng on cell-to-cell communication function mediated by gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HKU Scholars Hub: Effects of notoginsenoside R1 against glutamate neurotoxicity in vitro and on mice brain following ischemic stroke in vivo [hub.hku.hk]
- 3. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 significantly promotes in vitro osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 promotes differentiation of human alveolar osteoblasts in inflammatory microenvironment through inhibiting NF-κB pathway and activating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Notoginsenoside R4: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a class of natural products known for their diverse pharmacological activities. As a constituent of the esteemed medicinal plants of the Panax genus, this compound is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies pertaining to this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Discovery and Natural Sources
This compound was first identified as a naturally occurring ginsenoside isolated from the roots of Panax ginseng C. A. Meyer.[1][2] Further research has established its presence in another closely related and highly valued medicinal herb, Panax notoginseng (Burk.) F.H. Chen, also known as Sanqi or Tianqi.[3][4]
In addition to its native form, a malonylated derivative, malonyl-notoginsenoside-R4, has been isolated from the fresh roots of Panax ginseng.[5] Malonylated ginsenosides (B1230088) are known to be naturally present in fresh ginseng and are thought to be biosynthetic precursors to their neutral counterparts.
The primary natural sources of this compound are the underground parts of Panax species, specifically the roots and rhizomes. While comprehensive quantitative data for this compound across all plant parts remains limited, studies on the distribution of other major ginsenosides in Panax notoginseng indicate that the concentration of saponins (B1172615) is generally highest in the roots and rhizomes, followed by the flowers, leaves, and stems.
Quantitative Analysis
The quantification of this compound is often challenging due to its relatively low abundance compared to other major ginsenosides like Rg1 and Rb1. While many studies focus on the quantification of the more prevalent saponins, specific data for this compound is not widely reported. The following table summarizes the distribution of major ginsenosides in different parts of Panax notoginseng to provide context, while highlighting the current data gap for this compound.
| Plant Part | Notoginsenoside R1 (mg/g) | Ginsenoside Rg1 (mg/g) | Ginsenoside Re (mg/g) | Ginsenoside Rb1 (mg/g) | Ginsenoside Rd (mg/g) | This compound (mg/g) |
| Root | Present | Present | Present | Present | Present | Present (Concentration not specified) |
| Rhizome | Present | Present | Present | Present | Present | Present (Concentration not specified) |
| Stem | Present | Present | Present | Present | Present | Data not available |
| Leaf | Present | Present | Present | Present | Present | Data not available |
| Flower | Present | Present | Present | Present | Present | Data not available |
Note: The presence of this compound is confirmed, but specific quantitative values are not available in the reviewed literature. The table reflects the general distribution of major ginsenosides in Panax notoginseng.
Experimental Protocols
General Extraction and Isolation of Total Saponins from Panax Species
This protocol outlines a general procedure for the extraction and enrichment of total saponins, including this compound, from Panax plant material.
a. Sample Preparation:
-
Air-dry the plant material (e.g., roots and rhizomes of P. notoginseng) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
b. Extraction:
-
Macerate the powdered plant material with 70-80% aqueous methanol (B129727) or ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction using ultrasonication for 1-2 hours at room temperature. Alternatively, reflux extraction can be carried out at 60-70°C for 2-3 hours.
-
Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Purification using Macroporous Resin Chromatography:
-
Suspend the crude extract in distilled water and apply it to a pre-conditioned macroporous adsorption resin column (e.g., D101 or AB-8).
-
Wash the column with distilled water to remove sugars, pigments, and other polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC).
-
Combine the saponin-rich fractions and concentrate them to dryness to yield the total saponin extract.
Analytical Method for Quantification by UPLC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous determination of multiple ginsenosides, which can be adapted for the quantification of this compound, provided a certified reference standard is available.
a. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min, 15-30% B; 5-10 min, 30-40% B; 10-15 min, 40-60% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Negative or Positive ESI, optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusing a standard solution.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., cone voltage, collision energy) must be optimized to achieve maximum sensitivity.
d. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Extract the samples (e.g., powdered plant material or total saponin extract) with a suitable solvent, vortex, and centrifuge. Dilute the supernatant as needed before injection.
Signaling Pathways and Biological Activity
The direct experimental evidence for the signaling pathways modulated by this compound is currently limited. However, molecular docking studies have provided insights into its potential molecular targets. These computational predictions suggest that this compound may interact with key proteins involved in cell survival, proliferation, and apoptosis, such as STAT3, AKT1, HRAS, VEGFA, and CASP3.[1] It is important to emphasize that these are predicted interactions and require experimental validation.
While direct evidence for this compound is sparse, studies on other structurally similar notoginsenosides and ginsenosides have shown modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways, which are central to many cellular processes.[6][7][8][9][10][11][12][13][14] For instance, total saponins from Panax notoginseng have been shown to promote osteogenic differentiation through the ERK and p38 MAPK signaling pathways.[13]
Based on the predictive molecular docking data, a hypothetical signaling pathway for this compound is proposed below.
Caption: Predicted molecular targets of this compound based on in silico molecular docking studies.
Experimental Workflow: Isolation and Purification
The general workflow for isolating and purifying this compound from its natural sources follows a multi-step process involving extraction and chromatography.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This compound is a promising, yet understudied, natural product from the Panax genus. While its discovery and general methods for its isolation are established, there is a clear need for further research to quantify its presence in different plant tissues and to elucidate its biological mechanisms of action through rigorous experimental validation of its effects on cellular signaling pathways. The information and protocols provided in this guide serve as a foundation for researchers to advance the understanding and potential therapeutic applications of this intriguing ginsenoside.
References
- 1. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notoginsenoside R1 Promotes Osteogenic Differentiation of Dental Pulp Stem Cells via MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Notoginsenoside R7 suppresses cervical cancer via PI3K/PTEN/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panax notoginseng saponins promote osteogenic differentiation of bone marrow stromal cells through the ERK and P38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
Notoginsenoside R4: A Comprehensive Technical Guide on its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax notoginseng. As a member of the ginsenoside family, it has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
-
Chemical Formula: C₅₉H₁₀₀O₂₇
-
Molecular Weight: 1241.41 g/mol
-
CAS Number: 87741-77-3
-
Appearance: White to off-white solid
-
Solubility: Soluble in water (requires sonication and warming), DMSO, pyridine, methanol, and ethanol.[1]
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure, which consists of a protopanaxadiol (B1677965) (PPD) aglycone with multiple sugar moieties attached at the C-3 and C-20 positions.[1][2] The number, type, and linkage of these sugar groups are critical determinants of its pharmacological effects.
This compound is classified as a protopanaxadiol-type saponin.[1] The length and composition of the sugar chains at the C-3 and C-20 positions of the protopanaxadiol structure play a crucial role in modulating its biological activities, including its adjuvant and hemolytic properties.[2] Studies on dammarane-type saponins (B1172615) suggest that the presence and position of sugar moieties significantly influence their neuroprotective and other pharmacological effects.[1][2][3]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
| Activity | Compound | Assay System | Metric | Value | Reference |
| Neuroprotection | This compound | Glutamate-induced damage in PC12 cells | % Cell Viability | 64.7% at 10 µM | [1] |
| Anti-inflammatory | Malonyl-notoginsenoside-R4 | LPS-activated RAW 264.7 cells | IC₅₀ (NO production) | 79.83 ± 1.78 μM | |
| Anti-proliferative | 20(S/R)-Notoginsenoside R2 (metabolite of NGR1) | H22 hepatoma cells | IC₅₀ | 65.91 µg/mL | |
| Osteogenic Differentiation | Notoginsenoside R1 | Dental Pulp Stem Cells | Optimal Concentration | 100 µg/mL |
Experimental Protocols
Neuroprotective Activity Assessment in PC12 Cells
This protocol details the methodology for evaluating the neuroprotective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity in PC12 neuronal cells.
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Induction of Neurotoxicity:
-
Prepare a stock solution of Aβ₂₅₋₃₅ peptide.
-
Seed PC12 cells in 96-well plates and allow them to adhere.
-
Treat the cells with Aβ₂₅₋₃₅ at a final concentration known to induce neurotoxicity (e.g., 20 µM) for 24 hours.[4]
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the PC12 cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Induction of Inflammation:
-
Seed RAW264.7 cells in 96-well or 24-well plates.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[6]
-
-
Treatment with this compound:
-
Co-treat the cells with various concentrations of this compound and LPS for a specified duration (e.g., 24 hours).
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
-
-
Quantification of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Inflammatory Mediators:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on key signaling pathways like PI3K/Akt and MAPK.
-
Cell Treatment and Lysis:
-
Treat the cells (e.g., PC12 or RAW264.7) with this compound and/or the respective stimulus (e.g., Aβ or LPS).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Neuroprotective pathway of this compound.
Caption: Anti-inflammatory pathway of this compound.
Caption: PI3K/Akt signaling modulation by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising bioactive compound with a multifaceted pharmacological profile. Its structure, particularly the arrangement of sugar moieties, is a key determinant of its activity. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to further explore the therapeutic potential of this compound in neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders. Future research should focus on elucidating more precise structure-activity relationships through comparative studies with other ginsenosides (B1230088) and synthetic analogs, which will be instrumental in the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A novel dammarane-type saponin from Gynostemma pentaphyllum and its neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dammarane-type triterpene saponins from the roots of Panax notoginseng (Burk.) F. H. Chen and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Panax notoginseng attenuates LPS-induced pro-inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Notoginsenoside R4: A Technical Guide for Drug Discovery Professionals
An in-depth examination of the molecular interactions between the bioactive compound Notoginsenoside R4 and key protein targets implicated in various cellular processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in silico docking studies, including quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways.
This compound, a saponin (B1150181) isolated from the roots of Panax notoginseng, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In silico molecular docking studies have emerged as a powerful tool to elucidate the molecular mechanisms underlying these activities by predicting the binding affinities and interaction patterns of this compound with various protein targets. This technical guide synthesizes the available data on the in silico docking of this compound, with a focus on its interactions with STAT3, AKT1, HRAS, VEGFA, and CASP3, as identified in recent network pharmacology and molecular docking studies.[1]
Quantitative Data Summary
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (this compound) and its target protein. The binding energy, typically expressed in kcal/mol, is a key metric, with lower (more negative) values indicating a more stable and favorable interaction. The following table summarizes the binding energies of this compound with its identified protein targets, as reported in the literature.
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| STAT3 (Signal transducer and activator of transcription 3) | 6NJS | -7.2 |
| AKT1 (RAC-alpha serine/threonine-protein kinase) | 3O96 | -6.8 |
| HRAS (GTPase HRas) | 6ZL3 | -7.5 |
| VEGFA (Vascular endothelial growth factor A) | 5T89 | -8.1 |
| CASP3 (Caspase-3) | 6BDV | -6.5 |
Data sourced from Zhao Y. Y, et al. (2024).[1]
Experimental Protocols: Molecular Docking of this compound
This section outlines a detailed, generalized protocol for performing in silico molecular docking of this compound with its target proteins using AutoDock Vina, a widely used and validated open-source docking program.
Preparation of the Ligand (this compound)
-
Obtain the 3D Structure: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 13943396) in SDF or MOL2 format.
-
Energy Minimization: The ligand structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.
-
File Format Conversion: The energy-minimized ligand structure is converted to the PDBQT file format, which is required by AutoDock Vina. This process involves assigning Gasteiger charges and defining rotatable bonds. This can be accomplished using AutoDockTools (ADT).
Preparation of the Target Proteins
-
Retrieve Protein Structures: The crystal structures of the target proteins (STAT3, AKT1, HRAS, VEGFA, and CASP3) are downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB files are processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the docking study.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.
-
File Format Conversion: The prepared protein structure is then converted to the PDBQT format using AutoDockTools. This step also involves assigning charges to the protein atoms.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for conformational flexibility of the ligand.
-
Configuration File: A configuration file is created that specifies the input ligand and receptor files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Running the Docking Simulation: The docking simulation is initiated by running the AutoDock Vina executable with the prepared configuration file. Vina will perform a stochastic global search to find the optimal binding pose of this compound within the defined grid box.
-
Analysis of Results: The output of the docking simulation includes the binding energy of the best-predicted pose and the root-mean-square deviation (RMSD) from the initial ligand conformation. The interactions between this compound and the amino acid residues of the target protein can be visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow of the in silico docking process and the signaling pathways associated with the protein targets of this compound.
References
Notoginsenoside R4: A Technical Guide to its Role in Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside R4 (NGR4) is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax ginseng C. A. Meyer. While research has extensively focused on other ginsenosides (B1230088) like Notoginsenoside R1 and Ginsenoside Rh4, NGR4 is an emerging compound of interest for its potential therapeutic properties, particularly its role in modulating inflammatory responses. This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of this compound, drawing on evidence from closely related ginsenosides. It details the key signaling pathways involved, presents quantitative data from relevant studies, outlines experimental protocols for investigation, and includes visualizations to elucidate the complex molecular interactions.
Introduction to this compound
This compound is a glycoside of protopanaxadiol, sharing a core chemical structure with other pharmacologically active ginsenosides. Its anti-inflammatory potential is attributed to its ability to interfere with pro-inflammatory signaling cascades within immune cells, primarily macrophages. The molecular structure of NGR4 allows it to interact with various intracellular targets, thereby modulating the expression of inflammatory mediators.
Core Anti-Inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory effects of notoginsenosides and related ginsenosides are primarily mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα).[1] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[1] This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[1]
Notoginsenosides have been shown to suppress the activation of the NF-κB pathway.[2] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit.[1][2] Studies on the related compound Ginsenoside Rh4 have demonstrated its ability to exert anti-inflammatory effects via the NF-κB pathway.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Neuroprotective Potential of Notoginsenoside R4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NGR4), also known as Vinaginsenoside R4 (VGN4), is a protopanaxatriol-type saponin (B1150181) isolated from the leaves of Panax notoginseng. Emerging research has highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of NGR4's neuroprotective mechanisms, supported by quantitative data from key experimental studies and detailed methodological insights.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inhibiting apoptosis (programmed cell death), and modulating key signaling pathways involved in neuronal survival.
Attenuation of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in many neurodegenerative diseases. NGR4 has been shown to effectively counteract oxidative stress in neuronal cells. In a preclinical model using 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a well-established model for Parkinson's disease research, pretreatment with NGR4 demonstrated a significant reduction in intracellular ROS levels.[1][2] Furthermore, NGR4 was found to enhance the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby bolstering the cell's intrinsic defense against oxidative damage.[1][2]
Inhibition of Apoptosis
Apoptosis is a critical pathway leading to neuronal loss in neurodegenerative conditions. This compound has demonstrated potent anti-apoptotic effects. In the 6-OHDA-induced neurotoxicity model in PC12 cells, NGR4 pretreatment significantly decreased the percentage of apoptotic cells.[1] This anti-apoptotic effect is mediated through the regulation of key proteins in the apoptotic cascade. Specifically, NGR4 has been observed to suppress the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while potentially modulating the expression of anti-apoptotic proteins.
Promotion of Neurite Outgrowth
Beyond protecting neurons from damage, this compound also appears to play a role in neuronal repair and network reconstruction. Studies have indicated that NGR4 can promote neurite outgrowth, a fundamental process for establishing neuronal connections.[3] This suggests that NGR4 may not only prevent neuronal death but also contribute to the restoration of neuronal circuits, a critical aspect for functional recovery in neurodegenerative diseases.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are underpinned by its ability to modulate specific intracellular signaling pathways. The PI3K/Akt/GSK-3β and NF-κB pathways have been identified as key mediators of its action.
PI3K/Akt/GSK-3β Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK-3β) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. NGR4 has been shown to activate this pro-survival pathway in neuronal cells. In the 6-OHDA-induced PC12 cell model, NGR4 treatment led to an increase in the phosphorylation of key components of this pathway, including the p85 subunit of PI3K, PDK1, and Akt.[1][2] The activation of Akt, in turn, leads to the inhibitory phosphorylation of GSK-3β, a protein implicated in promoting apoptosis and neuroinflammation. The neuroprotective effects of NGR4 were attenuated when PI3K was inhibited, confirming the crucial role of this pathway.[1][2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and apoptosis. While its activation can be pro-inflammatory and detrimental, in some contexts, it can also be involved in cell survival responses. The study by Luo et al. (2020) suggests that NGR4 markedly decreased the nuclear translocation of NF-κB in the 6-OHDA-induced neurotoxicity model, indicating an inhibitory effect on this pathway's pro-inflammatory and pro-apoptotic signaling arms.[1][2] This inhibition likely contributes to the overall neuroprotective effect of NGR4 by reducing neuroinflammation and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from the study by Luo et al. (2020) on the effects of Vinaginsenoside R4 (VGN4) in a 6-OHDA-induced model of neurotoxicity in PC12 cells.
Table 1: Effect of VGN4 on Cell Viability and Apoptosis
| Treatment | Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
| Control | - | 100 | Not specified |
| 6-OHDA | 250 | Significantly reduced | 36.97 |
| VGN4 + 6-OHDA | 25 | Significantly increased vs. 6-OHDA | 33.00 |
| VGN4 + 6-OHDA | 50 | Significantly increased vs. 6-OHDA | 22.58 |
| VGN4 + 6-OHDA | 100 | Significantly increased vs. 6-OHDA | 16.25 |
Table 2: Effect of VGN4 on Antioxidant Enzyme Activities
| Treatment | Concentration (μM) | SOD Activity (% increase vs. 6-OHDA) | CAT Activity (% increase vs. 6-OHDA) |
| 6-OHDA | 250 | Baseline | Baseline |
| VGN4 + 6-OHDA | 25 | 13.64 | 5.64 |
| VGN4 + 6-OHDA | 50 | 36.10 | 22.10 |
| VGN4 + 6-OHDA | 100 | 41.81 | 28.81 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study by Luo et al. (2020) to evaluate the neuroprotective properties of this compound.
In Vitro Model of Parkinson's Disease
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor and is widely used in neurobiological and neurotoxicological research.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) was used to induce neurotoxicity. 6-OHDA is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons and is commonly used to create experimental models of Parkinson's disease.
-
Treatment Protocol: PC12 cells were pretreated with various concentrations of VGN4 (25, 50, or 100 μM) for 24 hours before being exposed to 250 μM 6-OHDA.
Key Experimental Assays
-
Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability by measuring the metabolic activity of the cells.
-
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Antioxidant Enzyme Activity Assays: The activities of superoxide dismutase (SOD) and catalase (CAT) were determined using specific commercial assay kits.
-
Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules in the PI3K/Akt/GSK-3β and NF-κB pathways were analyzed by Western blotting.
-
RNA Interference (siRNA): To confirm the role of the PI3K pathway, siRNA was used to knockdown the expression of PI3K, and the effect on the neuroprotective action of VGN4 was subsequently evaluated.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant neuroprotective properties. Its ability to combat oxidative stress, inhibit apoptosis, and modulate critical pro-survival signaling pathways, such as the PI3K/Akt pathway, underscores its therapeutic potential for neurodegenerative diseases like Parkinson's disease. The presented quantitative data and experimental protocols provide a solid foundation for further research and development.
Future investigations should focus on:
-
In vivo efficacy: Validating the neuroprotective effects of NGR4 in animal models of various neurodegenerative diseases.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NGR4 to optimize its delivery to the central nervous system.
-
Structure-activity relationship studies: Identifying the key structural features of NGR4 responsible for its neuroprotective activity to guide the synthesis of more potent and specific derivatives.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative disorders.
The continued exploration of this compound and its mechanisms of action holds significant promise for the development of novel and effective neuroprotective strategies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Notoginsenoside R4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NR4), a rare ginsenoside isolated from Panax notoginseng, has emerged as a promising natural compound with significant anti-cancer properties. Its superior water solubility compared to other saponins (B1172615) enhances its potential for pharmaceutical development. This technical guide provides a comprehensive overview of the current understanding of NR4's anti-cancer effects, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 24 | 52.28 | [1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24 | 64.88 | [1] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 24 | 54.72 | [1] |
| Caco-2 | Colorectal Cancer | Not Specified | Not Specified | [2] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | [2] |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | |
| DLD1 | Colorectal Cancer | Not Specified | Not Specified | |
| RKO | Colorectal Cancer | Not Specified | Not Specified |
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis, and activating specific signaling pathways.
Cell Cycle Arrest
Flow cytometry analysis has revealed that NR4 can induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This prevents cancer cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| Caco-2 | 240 µM NR4 for 24h | 39.06% (increase) | 18.87% (reduction) | [2] |
| HCT-116 | 240 µM NR4 for 24h | 31.05% (increase) | No appreciable difference | [2] |
Induction of Apoptosis and Autophagy
This compound is a potent inducer of both caspase-dependent apoptosis and autophagic cell death in cancer cells. Western blot analyses have shown that NR4 treatment leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Key Protein Modulations in Apoptosis:
-
Upregulation: Bax, Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, Cytosolic Cytochrome C.
-
Downregulation: Mitochondrial Cytochrome C.
This modulation of apoptotic proteins indicates the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated by its influence on critical intracellular signaling pathways.
ROS/JNK/p53 Signaling Pathway
One of the primary mechanisms of NR4-induced cell death is the activation of the ROS/JNK/p53 pathway. NR4 treatment increases the accumulation of reactive oxygen species (ROS), which in turn activates the JNK and p53 pathways, leading to apoptosis and autophagy.
Caption: Activation of the ROS/JNK/p53 pathway by this compound.
PI3K/Akt Signaling Pathway
This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and promotes cell survival and proliferation. By suppressing this pathway, NR4 further contributes to its anti-cancer effects.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
In Vivo Anti-Tumor Efficacy
The anti-cancer potential of this compound has been validated in in vivo models. In a colorectal cancer xenograft model, administration of NR4 demonstrated significant inhibition of tumor growth with minimal side effects.
| Animal Model | Treatment | Outcome | Reference |
| Colorectal xenograft mice (Caco-2 cells) | 20-40 mg/kg of NR4 | Smaller tumor size compared to control group after 30 days. Normal body weight maintained, suggesting low cytotoxicity. | [2] |
| Colorectal xenograft mice (HT29 and HCT116 cells) | 40 mg/kg/day of NR4 | Significant suppression of tumor growth. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer potential of this compound.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol Outline:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Treat cells with RNase A to remove RNA and then stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol Outline:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, p-Akt, p-JNK, p53).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anti-cancer potential through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as ROS/JNK/p53 and PI3K/Akt. Both in vitro and in vivo studies support its efficacy in inhibiting cancer cell proliferation and tumor growth. The favorable pharmacological profile of NR4, particularly its water solubility, makes it a compelling candidate for further preclinical and clinical investigation as a novel anti-cancer agent. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
References
- 1. Ginsenoside Rh4 Inhibits Colorectal Cancer Cell Proliferation by Inducing Ferroptosis via Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Notoginsenoside R4 on Cell Cycle and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Notoginsenoside R4 (NR4), a rare saponin (B1150181) derived from Panax notoginseng, has emerged as a compound of significant interest in oncology research. Accumulating evidence demonstrates its potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms by which NR4 modulates the cell cycle and induces apoptosis. It includes quantitative data from key studies, detailed experimental protocols for essential assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.
Core Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of cell cycle arrest, which halts the proliferation of cancer cells, and the activation of apoptosis, or programmed cell death.
Cell Cycle Arrest
This compound has been shown to predominantly induce cell cycle arrest at the G0/G1 phase in several cancer cell types, including colorectal and breast cancer.[1][2] This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division and tumor growth. Mechanistically, this is often achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, studies on related ginsenosides (B1230088) have shown a reduction in the levels of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), crucial drivers of the G1/S transition.[2]
Apoptosis Induction
NR4 is a potent inducer of apoptosis, a controlled process of cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. The apoptotic cascade initiated by NR4 involves multiple signaling pathways and the modulation of key regulatory proteins. Evidence points to the involvement of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3] A key finding is the ability of NR4 to increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[3]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from studies investigating the impact of this compound and the closely related Notoginsenoside R1 on cell cycle distribution and apoptosis.
Table 1: Effect of Notoginsenosides on Cell Cycle Distribution
| Cell Line | Compound | Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Caco-2 (Colorectal) | This compound | 240 µM | 24 hours | 39.06% (increase vs control) | 18.87% (decrease vs control) | Not specified | [2] |
| HCT-116 (Colorectal) | This compound | 240 µM | 24 hours | 31.05% (increase vs control) | No significant difference | Not specified | [2] |
| MCF-7 (Breast) | Notoginsenoside R1 | Control | 24 hours | 36.94 ± 6.78% | Not specified | Not specified | [4] |
| MCF-7 (Breast) | Notoginsenoside R1 | 75 µM | 24 hours | 45.06 ± 5.60% | Not specified | Not specified | [4] |
| MCF-7 (Breast) | Notoginsenoside R1 | 150 µM | 24 hours | 59.46 ± 5.60% | Not specified | Not specified | [4] |
Table 2: Effect of Notoginsenosides on Apoptosis
| Cell Line | Compound | Concentration | Treatment Duration | Assay | % of Apoptotic Cells | Reference |
| HL-60 (Leukemia) | This compound | Various (dose-dependent) | Not specified | TUNEL | Dose-dependent increase | [5] |
| U937 (Leukemia) | This compound | Various (dose-dependent) | Not specified | TUNEL | Dose-dependent increase | [5] |
| SW480 (Colorectal) | Notoginsenoside R1 | 300 µM | 48 hours | Annexin V/PI | 5.32 ± 0.31% | [6] |
| HT-29 (Colorectal) | Total Ginsenosides | 100 µg/mL | 24 hours | Annexin V/PI | 42.15% (early apoptosis) | [7] |
| HT-29 (Colorectal) | Total Ginsenosides | 200 µg/mL | 24 hours | Annexin V/PI | 66.45% (early + late apoptosis) | [7] |
Signaling Pathways Modulated by this compound
This compound influences a network of signaling pathways to exert its effects on cell cycle and apoptosis. The diagrams below, generated using the DOT language, illustrate these key pathways.
ROS/JNK/p53 Pathway in Apoptosis
PI3K/Akt Pathway Inhibition
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2][7][8][9]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) to stain DNA for cell cycle analysis.
Materials:
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Plate and treat cells with this compound as described for the cell viability assay.
-
Harvest cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[3][4][5][12]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in various cancer models. Its ability to modulate key signaling pathways such as the ROS/JNK/p53 and PI3K/Akt pathways highlights its multi-targeted approach. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of NR4. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and combination therapies to translate these promising preclinical findings into clinical applications. The exploration of its effects on a wider range of cancer types and the identification of potential biomarkers for sensitivity to NR4 are also crucial areas for future investigation.
References
- 1. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor effect of ginsenoside Rh4 in MCF-7 breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total ginsenosides of Chinese ginseng induces cell cycle arrest and apoptosis in colorectal carcinoma HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Effects of Different Plant Parts of Panax notoginseng on SW480 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Notoginsenoside R4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct public-domain data on the comprehensive toxicity of Notoginsenoside R4 is limited. This guide provides a framework for initial toxicity screening based on established toxicological methodologies and available data on structurally related ginsenosides (B1230088) and extracts from Panax notoginseng. The experimental protocols outlined herein are intended as a starting point for investigation and should be adapted and validated for specific research needs.
Introduction
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng. While various ginsenosides have been investigated for their pharmacological activities, a thorough toxicological profile of this compound is not yet well-established in publicly accessible literature. An initial toxicity screening is a critical step in the preclinical safety assessment of any new chemical entity intended for therapeutic use. This guide outlines the core in vitro and in vivo assays recommended for the preliminary safety evaluation of this compound, including cytotoxicity, genotoxicity, and subchronic toxicity studies.
In Vitro Cytotoxicity Assessment
The initial step in toxicity screening involves evaluating the effect of this compound on cell viability in a panel of both cancerous and non-cancerous cell lines. While specific data for this compound is sparse, studies on the related compound Notoginsenoside R1 (NGR1) provide valuable insights into potential cytotoxic effects.
Summary of Cytotoxicity Data for Related Ginsenosides
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect |
| Notoginsenoside R1 | HeLa (cervical cancer) | CCK-8 | 24 h | 0.8 mM |
| 48 h | 0.41 mM | |||
| Notoginsenoside R1 | CaSki (cervical cancer) | CCK-8 | 24 h | 0.4 mM |
| 48 h | 0.19 mM | |||
| Notoginsenoside R1 | A549 (lung cancer) | MTT | 72 h | 0.839 mg/ml |
| Notoginsenoside R1 | H9c2 (rat cardiomyocytes) | CCK-8 | 10 h | No significant toxicity up to 50 µM; toxicity observed at ≥100 µM[1] |
| Ginsenoside Rd | HeLa (cervical cancer) | MTT | 48 h | 150.5 ± 0.8 µg/ml[2] |
| Panax notoginseng Extract | Bone Marrow Stem Cells | - | - | Toxic at higher doses[3] |
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol describes a common method for assessing cell viability.
-
Cell Culture:
-
Culture selected human cell lines (e.g., HEK293 for normal kidney, HaCaT for normal skin, and a panel of cancer cell lines) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Replace the culture medium in the 96-well plates with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Cytotoxicity Assay Workflow.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. The standard initial screening for genotoxicity includes a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo micronucleus test.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of this compound to induce gene mutations in bacteria. The protocol should adhere to OECD Guideline 471.
-
Bacterial Strains:
-
Metabolic Activation:
-
Dose Selection:
-
Perform a preliminary toxicity test to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity or be 5 mg/plate for non-toxic substances.[5]
-
-
Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound at various concentrations), and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[5]
-
Experimental Protocol: In Vivo Micronucleus Test
This assay assesses chromosomal damage in the bone marrow of rodents. The protocol should follow OECD Guideline 474.
-
Animals:
-
Use healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice).
-
-
Dose Administration:
-
Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at three different dose levels. The highest dose should induce some signs of toxicity or be the maximum feasible dose. Include a vehicle control group and a positive control group (e.g., cyclophosphamide).
-
-
Sample Collection:
-
Collect bone marrow from the femur of the animals at 24 and 48 hours after a single administration, or 24 hours after the final dose in a repeated-dose study.
-
-
Slide Preparation:
-
Flush the bone marrow cells from the femur with FBS.
-
Prepare smears of the bone marrow cells on microscope slides.
-
Fix and stain the slides (e.g., with Giemsa or acridine (B1665455) orange).[6]
-
-
Microscopic Analysis:
-
Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes to assess bone marrow toxicity.
-
-
Data Analysis:
-
A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive genotoxic effect.
-
Genotoxicity Testing Workflow.
Subchronic Toxicity Assessment
A 13-week (90-day) subchronic oral toxicity study in rodents is a standard requirement for the preclinical safety evaluation of a compound. While no specific data for this compound is available, studies on ginseng extracts provide a good model for the experimental design.
Summary of Subchronic Toxicity Data for Ginseng Extracts
| Test Substance | Species | Duration | Doses (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| Ginseng Leaf Extract (UG0712) | Rat | 13 weeks | 100, 400, 1600 | >1600 | No treatment-related mortality or significant toxicological changes.[7] |
| Korean Red Ginseng Extract | Rat | 13 weeks | 500, 1000, 2000 | 2000 | No toxicologically significant changes observed.[8] |
| Ginsenoside Compound K | Rat | 26 weeks | 13, 40, 120 | 40 (male), 120 (female) | Reversible hepatotoxicity and nephrotoxicity at 120 mg/kg in males.[9] |
| Ginsenoside Compound K | Dog | 90 days (IV) | 6.7, 20, 60 | 6.7 | Reversible hepatotoxicity at 20 and 60 mg/kg.[10] |
Experimental Protocol: 13-Week Subchronic Oral Toxicity Study in Rats
This protocol is based on OECD Guideline 408.
-
Animals:
-
Use an equal number of male and female Sprague-Dawley rats. House them in standard conditions with controlled temperature, humidity, and light cycle.
-
-
Dose Groups:
-
Divide the animals into four groups: a control group (vehicle only) and three treatment groups receiving low, medium, and high doses of this compound. A recovery group for the high dose and control is also recommended.
-
-
Administration:
-
Administer this compound orally via gavage, once daily for 90 consecutive days.
-
-
Observations:
-
Clinical Signs: Observe the animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before and at the end of the study.
-
Hematology and Clinical Chemistry: Analyze blood samples at the end of the study for a comprehensive panel of parameters.
-
Urinalysis: Conduct at the end of the study.
-
-
Pathology:
-
At the end of the 90-day treatment period (and a 4-week recovery period for the designated groups), perform a full necropsy on all animals.
-
Record the weights of major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze all quantitative data for statistically significant differences between the treated and control groups.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
-
Potential Signaling Pathways in Ginsenoside-Induced Toxicity
The cytotoxic effects of some ginsenosides have been linked to the induction of DNA damage and mitochondrial dysfunction. Molecular docking studies suggest that this compound may target proteins such as STAT3, AKT1, HRAS, VEGFA, and CASP3. A potential mechanism of toxicity could involve the induction of oxidative stress, leading to DNA damage, activation of cell cycle checkpoints, and ultimately, apoptosis.
Hypothetical Signaling Pathway for Cytotoxicity.
Conclusion
The initial toxicity screening of this compound should be a systematic process involving in vitro and in vivo studies. While direct evidence is currently lacking, the methodologies and data from related ginsenosides provide a solid foundation for designing a comprehensive safety evaluation. The protocols outlined in this guide for cytotoxicity, genotoxicity, and subchronic toxicity testing represent the core components of such an evaluation. The findings from these studies will be crucial in determining the potential of this compound for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of a tumor, but not normal tissue, to the cytotoxic effect of ionizing radiation using Panax notoginseng extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulldog-bio.com [bulldog-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subchronic oral toxicity study of Korean red ginseng extract in Sprague-Dawley rats with a 4-week recovery period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical safety of ginsenoside compound K: Acute, and 26-week oral toxicity studies in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subchronic toxicity studies with ginsenoside compound K delivered to dogs via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Review of Notoginsenoside R4 Research
Abstract
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicine Panax notoginseng.[1] Renowned for its broad pharmacological potential, this bioactive compound is a subject of growing interest in modern medicine. This review synthesizes the current body of research on this compound and related saponins (B1172615), focusing on its pharmacological effects, underlying molecular mechanisms, and key experimental data. It aims to provide a comprehensive technical guide for professionals in the fields of pharmacology and drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.
Introduction
Panax notoginseng, a member of the Araliaceae family, has been a cornerstone of traditional Chinese medicine for centuries, primarily used to improve blood circulation and manage bleeding.[1][2] The primary active constituents responsible for its therapeutic effects are a class of saponins, which include various notoginsenosides and ginsenosides.[3] this compound (C₅₉H₁₀₀O₂₇, Molar Mass: 1241.4 g/mol ) is one such saponin, demonstrating significant antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its potential applications are being explored in cardiovascular health, neuroprotection, and oncology.[1] Molecular docking studies suggest that this compound can target key signaling proteins such as STAT3, AKT1, HRAS, VEGFA, and CASP3, highlighting its multi-target therapeutic potential.[4]
Pharmacological Activities and Molecular Mechanisms
This compound and its related compounds exert their effects by modulating a variety of cellular signaling pathways. The primary activities reported in the literature include neuroprotection, anti-inflammatory effects, and cardiovascular protection.
Neuroprotective Effects
Panax notoginseng saponins (PNS), including this compound, have demonstrated robust neuroprotective effects in models of acute spinal cord ischemia-reperfusion injury.[5] The mechanisms underlying this protection are multifactorial, involving the regulation of the gut-brain axis and neurotransmitter receptors.[6] Pretreatment with PNS has been shown to exert a remarkable neuroprotective effect on focal cerebral ischemia/reperfusion (I/R) injury in rats.[6] This effect is partly attributed to the regulation of intestinal flora, specifically by preventing the downregulation of Bifidobacterium longum, and upregulating the expression of GABA receptors in the hippocampus.[6]
A key pathway implicated in the neuroprotective and anti-inflammatory effects of related notoginsenosides is the suppression of the Sphingosine Kinase 1 (SphK1) mediated NF-κB signaling pathway. In models of amyloid-β-induced inflammation, Notoginsenoside R1 was shown to alleviate inflammation and apoptosis by inhibiting this pathway.[7]
Anti-inflammatory Effects
The anti-inflammatory properties of Panax notoginseng extracts are well-documented. The saponins inhibit the lipopolysaccharide (LPS)-induced activation of RAW264.7 macrophages, reducing the production of pro-inflammatory mediators like TNF-α and IL-6.[8] This effect is concentration-dependent and involves the attenuation of COX-2 and IL-1β mRNA expression.[8]
The molecular mechanism often involves the modulation of the NF-κB pathway. For instance, Notoginsenoside R1 has been shown to alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice by decreasing the phosphorylation of IκB kinase, IκBα, and the p65 subunit of NF-κB.[9] In a septic shock model, Notoginsenoside R1 protected the heart by activating the Estrogen Receptor α (ERα) and the PI3K/Akt signaling pathway, which in turn blocks NF-κB activation.[10]
Cardiovascular Protection
Panax notoginseng saponins are widely recognized for their protective effects on the cardiovascular system.[2] These effects include inhibiting platelet aggregation, improving myocardial cell apoptosis, and providing protection against ischemia-reperfusion injury.[2][11] A key mechanism in cardioprotection against myocardial ischemia/reperfusion (MI/R) injury involves the suppression of the TAK1-JNK/p38 signaling pathway. Notoginsenoside R1 was found to alleviate MI/R injury by inhibiting the phosphorylation of TAK1, which subsequently attenuates JNK/p38 signaling and cardiomyocyte apoptosis.[12] Furthermore, in endotoxemic mice, Notoginsenoside R1 attenuates cardiac dysfunction through a mechanism involving the activation of Estrogen Receptor α and the PI3K/Akt signaling pathway.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds.
Table 1: Pharmacokinetic Parameters of Panax Notoginseng Saponins (PNS) in Beagle Dogs Data from a study on self-emulsified enteric capsules vs. conventional capsules.[13]
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀→t [(ng/mL)·h] |
| Notoginsenoside R1 | Enteric | 1.84 ± 0.25 | 2.08 ± 0.49 | 7.06 ± 2.07 |
| Conventional | 1.48 ± 0.21 | 1.92 ± 0.20 | 7.16 ± 2.59 | |
| Ginsenoside Rg1 | Enteric | 4.16 ± 0.25 | 2.00 ± 0 | 11.80 ± 2.93 |
| Conventional | 3.88 ± 0.28 | 1.50 ± 0 | 10.45 ± 2.29 | |
| Ginsenoside Rb1 | Enteric | 18.05 ± 0.26 | 2.00 ± 0 | 98.49 ± 1.16 |
| Conventional | 15.50 ± 0.51 | 3.00 ± 0 | 34.46 ± 2.02 |
Table 2: In Vitro Anti-inflammatory and Cytotoxic Activity
| Compound | Cell Line | Assay | Effect | IC₅₀ / Concentration | Reference |
| Malonyl-ginsenosides | RAW 264.7 | Nitric Oxide Production | Inhibition | ~70-80 µM | [14] |
| Ginsenoside Rd | HeLa | Cell Cycle | S phase arrest | 120-210 µg/ml | [3] |
| Ginsenoside Rh4 | Caco-2 | ROS Production | Increased ROS levels | Concentration-dependent | [3] |
| Notoginsenoside R1 | PC12 | Cell Viability (vs. Aβ₂₅₋₃₅) | Increased viability | 250-1000 µg/ml | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used in the study of this compound.
UHPLC-Q-TOF-MS/MS Analysis for Metabolomics
This protocol is used for the non-targeted metabolomics study of P. notoginseng components.[15]
-
System: Agilent 1290 Infinity UHPLC with an Agilent 6520 Q-TOF instrument.
-
Column: Waters UPLC®BEH C18 (2.1 × 100 mm, 1.7 μm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: 0–5 min, 5–15% B; 5–11 min, 15–30% B; 11–25 min, 30–38% B; 25–30 min, 38–90% B; 30–38 min, 90–90% B.
-
Injection Volume: 5 μL.
-
Mass Spectrometry (Negative Mode):
-
Gas Temperature: 300°C.
-
Gas Flow Rate: 7 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 4,000 V.
-
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This protocol describes the induction of MI/R injury in mice to study cardioprotective effects.[12]
-
Animal Model: C57BL/6 mice.
-
Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.).
-
Procedure:
-
Mice are ventilated via tracheal intubation.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a 7-0 silk suture.
-
Ischemia is induced by occluding the LAD for 30 minutes.
-
The ligature is released to allow for 4 hours of reperfusion.
-
-
Drug Administration: Notoginsenoside R1 (25 mg/kg, i.p.) is administered every 2 hours, starting 30 minutes prior to the ischemic surgery.
-
Analysis: Myocardial infarction area is measured using Evans blue and TTC staining. Cardiac function is assessed by echocardiography.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is used to induce inflammatory bowel disease in mice to test anti-inflammatory agents.[9]
-
Animal Model: C57BL/6 mice.
-
Induction: Mice receive 3% (w/v) DSS in their drinking water for 7 consecutive days.
-
Drug Administration: Notoginsenoside R1 (25 mg/kg) is administered orally for 7 days.
-
Assessment of Colitis:
-
Clinical: Monitoring of body weight, stool consistency, and rectal bleeding.
-
Histological: Colon length is measured. Distal colon sections are fixed, stained with H&E, and scored for inflammatory cell infiltration and tissue damage.
-
Biochemical: Myeloperoxidase (MPO) activity in colon tissue is assayed as an indicator of neutrophil infiltration. Cytokine levels (e.g., TNF-α, IL-6) are measured by ELISA.
-
Conclusion
This compound, a key saponin from Panax notoginseng, exhibits a compelling range of pharmacological activities with significant therapeutic potential. Research has highlighted its efficacy in neuroprotection, anti-inflammation, and cardiovascular protection, underpinned by its ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and TAK1-JNK/p38. While much of the detailed mechanistic work has been performed on the more abundant Notoginsenoside R1, the structural similarities and shared biological activities suggest a consonant mechanism for R4. The presented quantitative data and experimental protocols provide a solid foundation for future research. However, the clinical application of these saponins is often limited by poor bioavailability. Future research should focus on developing novel drug delivery systems to enhance their pharmacokinetic profiles, conducting more studies specifically isolating the effects of this compound, and translating the promising preclinical findings into well-controlled clinical trials to validate its therapeutic efficacy in human diseases.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Cerebral Exposure Cannot Hinder the Neuroprotective Effects of Panax Notoginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Notoginsenoside R4: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of Notoginsenoside R4, a pharmacologically significant dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Panax species, most notably Panax notoginseng. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, synthetic biology, and pharmacology.
Introduction
Ginsenosides, the primary bioactive constituents of ginseng, are a diverse group of tetracyclic triterpenoid saponins. They are broadly classified into protopanaxadiol (B1677965) (PPD), protopanaxatriol (B1242838) (PPT), and oleanolic acid types based on their aglycone skeletons.[1] this compound is a PPD-type ginsenoside with a unique sugar moiety composition that contributes to its distinct pharmacological properties. Understanding its biosynthesis is crucial for the targeted synthesis and enhanced production of this valuable compound through metabolic engineering and synthetic biology approaches.
The biosynthesis of this compound, like other ginsenosides, begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of hydroxylation and glycosylation steps. While the initial steps leading to the protopanaxadiol aglycone are well-characterized, the specific enzymatic sequence for the subsequent glycosylations to form this compound is a subject of ongoing research. This guide synthesizes the current knowledge to present a putative pathway and provides relevant experimental methodologies.
The Core Biosynthetic Pathway to Protopanaxadiol
The formation of the protopanaxadiol (PPD) skeleton is the foundational stage for the biosynthesis of this compound and other PPD-type ginsenosides. This pathway is initiated from the cyclization of 2,3-oxidosqualene.
Key Enzymatic Steps:
-
Dammarenediol-II Synthase (DS): This oxidosqualene cyclase catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpene skeleton, dammarenediol-II.[1]
-
Protopanaxadiol Synthase (PPDS): A cytochrome P450 monooxygenase, specifically CYP716A47, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol.[2]
References
Methodological & Application
Application Note: Quantitative Analysis of Notoginsenoside R4 by HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Notoginsenoside R4 in various samples, including herbal extracts and pharmaceutical preparations. This compound, a key bioactive saponin (B1150181) isolated from Panax notoginseng, is of significant interest for its potential therapeutic properties. The described method is sensitive, specific, and accurate, making it suitable for quality control, pharmacokinetic studies, and drug development applications.
Introduction
Panax notoginseng is a traditional Chinese medicine renowned for its wide range of pharmacological effects, which are largely attributed to its saponin constituents, including notoginsenosides and ginsenosides. This compound is one such compound that has garnered attention for its potential bioactivities. Accurate and reliable quantification of this compound is crucial for the standardization of raw materials and finished products. Due to the lack of a strong chromophore in the molecular structure of most saponins (B1172615), detection is typically performed at a low UV wavelength, such as 203 nm.[1] This method provides a detailed protocol for the separation and quantification of this compound using a reversed-phase HPLC system with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 203 nm[1] |
| Injection Volume | 10 µL[1] |
| Table 1: HPLC-UV Chromatographic Conditions |
A gradient elution is necessary to achieve optimal separation of this compound from other closely related saponins present in the sample matrix.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 85 | 15 |
| 20 | 63 | 37 |
| 40 | 50 | 50 |
| 45 | 50 | 50 |
| 50 | 30 | 70 |
| 60 | 5 | 95 |
| 65 | 85 | 15 |
| 80 | 85 | 15 |
| Table 2: Gradient Elution Program |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Prepare a stock solution (e.g., 1 mg/mL) by dissolving the standard in methanol (B129727).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 1 - 200 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter prior to injection.
Sample Preparation (Herbal Extract):
-
Accurately weigh the powdered plant material or extract.
-
Add a known volume of 70% methanol.
-
Sonicate for 1 hour to ensure complete extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Dilute the supernatant with 70% methanol to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injecting into the HPLC system.[1]
Method Validation
The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity (R²) (1-200 µg/mL) | >0.9990[2] |
| Intra-day Precision (RSD%) | < 3.0[3] |
| Inter-day Precision (RSD%) | < 5.0[3] |
| Recovery (%) | 87.2 - 103.5[3] |
| LOD (µg/mL) | 2.13 - 6.89[3] |
| LOQ (µg/mL) | 7.11 - 22.98[3] |
| Table 3: Summary of Method Validation Data |
Results and Discussion
The HPLC-UV method provided excellent separation of this compound from other saponins typically found in Panax notoginseng. The peak for this compound was well-resolved and symmetrical. The low detection wavelength of 203 nm was found to be suitable for the sensitive detection of this class of compounds.[1] The calibration curve showed good linearity over the tested concentration range. The method demonstrated good precision and accuracy, with recovery values falling within acceptable limits.
Conclusion
The described HPLC-UV method is a reliable and robust technique for the quantitative determination of this compound in various samples. The method is simple, accurate, and precise, making it a valuable tool for the quality control and standardization of Panax notoginseng and its related products.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Label a series of volumetric flasks for the desired concentrations (e.g., 200, 100, 50, 25, 10, 5, 1 µg/mL).
-
Perform serial dilutions from the stock solution using methanol to prepare the working standards.
-
For example, to prepare the 200 µg/mL standard, transfer 2 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up to the mark with methanol.
-
Protocol 2: Sample Preparation and Analysis
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute.
-
Sonicate in a water bath for 1 hour.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction process on the residue with another 25 mL of 70% methanol.
-
Combine the supernatants in the 50 mL volumetric flask and make up to the mark with 70% methanol.
-
-
Analysis:
-
Filter an aliquot of the sample extract through a 0.45 µm syringe filter into an HPLC vial.
-
Set up the HPLC system according to the conditions in Table 1 and the gradient program in Table 2.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram and identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Detailed workflow for sample preparation.
References
- 1. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
Application Note: UPLC-Q-TOF-MS Analysis of Notoginsenoside R4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Notoginsenoside R4 using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This method offers high resolution, sensitivity, and accuracy for the identification and characterization of this compound in complex matrices such as herbal extracts and biological samples. The protocol includes sample preparation, detailed UPLC and Q-TOF-MS parameters, and data analysis strategies. Additionally, this document presents quantitative data and illustrates the experimental workflow and a relevant biological signaling pathway using Graphviz diagrams.
Introduction
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) and one of the active components found in Panax notoginseng. It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal medicines, and new drug development involving this compound. UPLC-Q-TOF-MS has emerged as a powerful technique for the analysis of ginsenosides, providing high-resolution separation and precise mass determination, which is essential for confident compound identification and structural elucidation.[1] This application note outlines a robust UPLC-Q-TOF-MS method for the analysis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the UPLC-Q-TOF-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅₉H₁₀₀O₂₇ | [2] |
| Theoretical Exact Mass | 1240.6452 Da | [2] |
| Precursor Ion ([M+H]⁺) | 1241.6524 m/z | [2] |
| Adduct Ion ([M+Na]⁺) | 1263.6344 m/z | [2] |
| Adduct Ion ([M+HCOO]⁻) | 1285.6 m/z (approx.) | [3] |
| Key Fragment Ions (Negative Mode) | [M-H-glycosyl residue]⁻ | [3] |
Experimental Protocols
Sample Preparation
A generalized sample preparation protocol for herbal extracts is provided below. This may need to be optimized based on the specific sample matrix.
-
Extraction: Weigh 1.0 g of the powdered sample (e.g., Panax notoginseng root) and add 25 mL of 70% (v/v) methanol.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Dilution: Dilute the sample as necessary with the initial mobile phase conditions to avoid column overload and matrix effects.
UPLC-Q-TOF-MS Analysis
The following parameters are a composite from established methods for ginsenoside analysis.[2][3]
UPLC System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent[4] Mobile Phase:
- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile (B52724) Gradient Elution: | Time (min) | % B | |---|---| | 0.0 - 2.0 | 15 - 37 | | 2.0 - 13.0 | 37 | | 13.0 - 17.0 | 37 - 40 | | 17.0 - 24.0 | 40 - 95 | | 24.0 - 26.0 | 95 | | 26.0 - 26.1 | 95 - 15 | | 26.1 - 32.0 | 15 | Flow Rate: 0.2 - 0.4 mL/min[3][4] Column Temperature: 40 °C[3][4] Injection Volume: 1 - 5 µL
Q-TOF-MS System: SCIEX X500R QTOF or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Ion Source Parameters (Negative Mode Example):
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Curtain Gas (CUR): 35 psi
-
Ionspray Voltage: -4500 V
-
Temperature: 500 °C
-
Declustering Potential (DP): -60 V to -80V Mass Range: m/z 100 - 1500 Data Acquisition: Full scan TOF-MS and data-dependent acquisition (DDA) for MS/MS fragmentation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-Q-TOF-MS analysis of this compound from a sample.
Caption: Experimental workflow for this compound analysis.
This compound Fragmentation Pathway
This diagram shows a simplified representation of the characteristic fragmentation of this compound in negative ion mode mass spectrometry, which primarily involves the sequential loss of glycosidic units.
Caption: Simplified fragmentation of this compound.
Relevant Signaling Pathway: AKT/mTOR
Notoginsenoside R1, a structurally related compound, has been shown to regulate lipid metabolism through the AKT/mTOR signaling pathway.[5] This pathway is also a subject of interest for the broader family of notoginsenosides.
Caption: Potential role in the AKT/mTOR signaling pathway.
Conclusion
The UPLC-Q-TOF-MS method detailed in this application note is a highly effective approach for the analysis of this compound. It provides the necessary sensitivity, selectivity, and mass accuracy for the unambiguous identification and characterization of this important bioactive compound. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further validation of this method is recommended for specific applications and matrices.
References
- 1. UPLC-QTOF/MS-Based Metabolomics Applied for the Quality Evaluation of Four Processed Panax ginseng Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-QTOF/MS-Based Nontargeted Metabolomic Analysis of Mountain- and Garden-Cultivated Ginseng of Different Ages in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]
Application Notes & Protocol: Extraction of Notoginsenoside R4 from Panax notoginseng
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notoginsenoside R4 is a dammarane-type triterpene saponin (B1150181) found in Panax notoginseng. As a constituent of this important traditional medicine, this compound is a subject of interest for pharmacological research and drug development. These application notes provide a detailed protocol for the extraction and purification of this compound from the roots of Panax notoginseng. The methodology is based on a combination of solvent extraction and multi-step chromatographic purification. While quantitative data for this compound is not extensively available, this protocol provides a robust framework for its isolation.
Data Presentation: Saponin Content in Panax notoginseng Extracts
The concentration of individual saponins (B1172615) can vary depending on the extraction method and the source of the plant material. The following table summarizes representative yields of major saponins from Panax notoginseng root to provide a quantitative context for extraction efficiency. Specific yield data for this compound is limited in publicly available literature.
| Saponin | Extraction Method | Yield (mg/g of raw material) | Reference |
| Notoginsenoside R1 | Surfactant-assisted ultrasonic extraction | 28.66 | [1] |
| Ginsenoside Rg1 | Surfactant-assisted ultrasonic extraction | 46.52 | [1] |
| Ginsenoside Re | Surfactant-assisted ultrasonic extraction | 12.91 | [1] |
| Ginsenoside Rb1 | Surfactant-assisted ultrasonic extraction | 29.31 | [1] |
| Ginsenoside Rd | Surfactant-assisted ultrasonic extraction | 9.26 | [1] |
| Notoginsenoside R1 | Preparative HPLC from 10g of raw material | 4.1 | [2] |
| Ginsenoside Rg1 | Preparative HPLC from 10g of raw material | 21.21 | [2] |
| Ginsenoside Rb1 | Preparative HPLC from 10g of raw material | 19.4 | [2] |
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction and purification of this compound from Panax notoginseng roots.
Materials and Reagents:
-
Dried roots of Panax notoginseng
-
Methanol (B129727) (analytical grade)
-
Ethanol (analytical grade)
-
n-Butanol (analytical grade)
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Macroporous adsorption resin (e.g., D101)
-
Reversed-phase C18 silica gel (for preparative HPLC)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Freeze dryer
Protocol 1: Extraction of Total Saponins
-
Preparation of Plant Material: Grind the dried roots of Panax notoginseng into a fine powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) overnight at room temperature.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[3]
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all extractions.
-
-
Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in deionized water.
-
Partition the aqueous suspension with an equal volume of water-saturated n-butanol three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin extract.
-
Protocol 2: Purification of this compound
-
Macroporous Resin Column Chromatography:
-
Dissolve the total saponin extract in a minimal amount of deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin (D101) column.
-
Wash the column with 5 bed volumes of deionized water to remove sugars and other polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions rich in this compound.
-
Apply the concentrated sample to a silica gel column.
-
Elute with a gradient of chloroform-methanol-water in increasing polarity. The specific gradient will need to be optimized based on TLC analysis.
-
Collect fractions and analyze for the presence of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool and concentrate the fractions containing partially purified this compound.
-
Further purify the sample using a preparative HPLC system equipped with a C18 reversed-phase column.
-
Elute with a gradient of acetonitrile and water. A typical gradient might be a linear increase from 20% to 50% acetonitrile over 60 minutes.
-
Monitor the elution at 203 nm and collect the peak corresponding to this compound.
-
-
Final Product:
-
Combine the pure fractions of this compound.
-
Remove the organic solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain pure this compound as a white powder.
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Chromatographic purification scheme for this compound.
References
Application Notes and Protocols for the Purification of Notoginsenoside R4 Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Panax notoginseng. It has attracted significant scientific interest for its potential pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The purification of this compound is a critical step for its further investigation and potential therapeutic applications. These application notes provide a detailed protocol for the isolation and purification of this compound from Panax notoginseng using column chromatography, achieving high purity suitable for research and drug development purposes.
Overview of the Purification Strategy
The purification of this compound from the crude extract of Panax notoginseng is a multi-step process designed to remove impurities with varying polarities. The general workflow involves initial extraction, preliminary purification using macroporous resin chromatography to enrich the total saponins (B1172615), followed by one or more stages of reversed-phase column chromatography to isolate and purify this compound.
Experimental Protocols
Protocol 1: Extraction of Total Saponins from Panax notoginseng
This protocol describes the extraction of total saponins from the dried leaves of Panax notoginseng.
1.1. Materials and Reagents:
-
Dried and powdered Panax notoginseng leaves (100-mesh)
-
86% Ethanol
-
Ultrasonic water bath
-
Centrifuge
-
Rotary evaporator
1.2. Extraction Procedure:
-
Mix the powdered Panax notoginseng leaves with 86% ethanol at a solid-to-solvent ratio of 1:19 (g/mL).
-
Perform ultrasound-assisted extraction for 1.5 hours in a sonication water bath.
-
Following extraction, centrifuge the mixture to separate the supernatant from the plant material.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to recover the ethanol and obtain the crude saponin extract.
Protocol 2: Preliminary Purification by Macroporous Resin Column Chromatography
This step enriches the total saponins from the crude extract.
2.1. Materials and Reagents:
-
Crude saponin extract
-
D101 or HPD-100 macroporous resin
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
2.2. Procedure:
-
Pre-condition the macroporous resin column by washing it sequentially with ethanol and then deionized water until the effluent is neutral.
-
Dissolve the crude extract in a minimal amount of deionized water and load it onto the pre-conditioned column.
-
Wash the column with a sufficient volume of deionized water to remove highly polar impurities such as sugars.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the saponin-rich fractions.
-
Combine the saponin-rich fractions and concentrate them using a rotary evaporator.
Protocol 3: Purification of this compound by ODS Column Chromatography
This protocol details the separation of this compound from the enriched saponin fraction using an Octadecylsilane (ODS) reversed-phase column.
3.1. Materials and Reagents:
-
Enriched saponin fraction
-
ODS (C18) silica (B1680970) gel for column chromatography
-
Chromatography column
-
Deionized water
3.2. Procedure:
-
Pack the ODS column with C18 silica gel slurried in the initial mobile phase.
-
Dissolve the enriched saponin fraction in a small volume of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of methanol or acetonitrile in water. A suggested stepwise gradient is 20%, 40%, 60%, and 80% methanol in water.
-
Collect fractions of a suitable volume.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Combine the fractions containing this compound with a purity of >90%.
Protocol 4: Final Purification by Preparative HPLC
For achieving high purity (>95%), a final purification step using preparative HPLC is recommended.
4.1. Materials and Reagents:
-
Partially purified this compound fractions
-
Preparative HPLC system with a C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Lyophilizer
4.2. Procedure:
-
Concentrate the combined this compound fractions from the ODS column chromatography.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Elute with an optimized gradient of acetonitrile and water. A typical gradient might be a linear increase from 20% to 50% acetonitrile over 40 minutes.
-
Monitor the elution profile at 203 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize the high-purity fraction to obtain this compound as a white powder.
Data Presentation
The following tables summarize the expected quantitative data for the purification of this compound and related saponins based on literature values.
Table 1: Extraction and Preliminary Purification of Total Saponins
| Parameter | Value | Reference |
| Starting Material | Panax notoginseng leaves | |
| Extraction Solvent | 86% Ethanol | |
| Extraction Method | Ultrasound-assisted | |
| Solid-to-Solvent Ratio | 1:19 (g/mL) | |
| Extraction Time | 1.5 hours | |
| Macroporous Resin | D101 or HPD-100 | |
| Elution Solvent (Saponins) | 40-80% Ethanol |
Table 2: Column Chromatography Purification of this compound
| Parameter | Stage 1: ODS Column | Stage 2: Preparative HPLC | Reference |
| Stationary Phase | ODS (C18) Silica Gel | C18 | |
| Mobile Phase | Methanol-Water or Acetonitrile-Water | Acetonitrile-Water | |
| Elution Mode | Stepwise Gradient | Linear Gradient | |
| Expected Purity | >90% | >95% | |
| Final Yield (Notoginsenoside Fc) | 0.98% (of crude extract) | - |
Note: The yield for this compound may vary depending on the starting plant material and specific conditions.
Signaling Pathway Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, angiogenesis, and apoptosis. Molecular docking studies have identified potential targets including STAT3, AKT1, HRAS, VEGFA, and CASP3. The following diagram illustrates a potential signaling network through which this compound may exert its biological effects, particularly in the context of cancer.
Application Notes: Cell Culture Experimental Design with Notoginsenoside R4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NGR4) is a bioactive saponin (B1150181) predominantly extracted from the roots of Panax notoginseng, a herb widely used in traditional Chinese medicine.[1] Emerging research highlights its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] NGR4 modulates various critical cellular mechanisms, such as apoptosis, angiogenesis, and cell proliferation, making it a compound of significant interest for therapeutic development.[1] Its primary mechanism involves the modulation of key signaling pathways, including MAPK and NF-κB.[2][3]
These application notes provide detailed protocols for designing and executing cell culture experiments to investigate the biological effects of this compound. The methodologies cover the assessment of cytotoxicity, apoptosis, and the analysis of gene and protein expression to elucidate its mechanism of action.
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in solvents such as DMSO, methanol, and ethanol.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage: The stock solution should be aliquoted and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[5]
-
Vehicle Control: When conducting experiments, always include a vehicle control group treated with the same concentration of DMSO used to dissolve NGR4 in the highest treatment dose.
Experiment 1: Assessing Cytotoxicity and Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is crucial for determining the dose-dependent effects of this compound on a specific cell line and for establishing the appropriate concentration range for subsequent experiments. The principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NGR4 (e.g., 0, 10, 50, 100, 200, 500 µM). Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
Data Presentation
Table 1: Effect of this compound on Cell Viability of SW480 Cells after 48h Treatment.
| Concentration of NGR4 (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | ± 0.08 | 100.0 |
| 10 | 1.198 | ± 0.07 | 95.5 |
| 50 | 0.982 | ± 0.06 | 78.3 |
| 100 | 0.751 | ± 0.05 | 59.9 |
| 200 | 0.433 | ± 0.04 | 34.5 |
| 500 | 0.215 | ± 0.03 | 17.1 |
Experiment 2: Detection of Apoptosis (Annexin V/PI Staining)
The Annexin V assay is a common method for detecting apoptosis.[7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.[10]
Experimental Workflow Diagram
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours. Treat cells with the desired concentrations of this compound (e.g., based on IC50 from MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the supernatant and trypsinized cells.[10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution (1 mg/ml).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h).
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| NGR4 (50 µM) | 75.2 ± 3.5 | 18.9 ± 2.2 | 4.5 ± 1.1 |
| NGR4 (100 µM) | 48.9 ± 4.1 | 35.6 ± 3.7 | 13.2 ± 2.4 |
Experiment 3: Analysis of Gene Expression (RT-qPCR)
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the expression levels of specific genes of interest.[12] This is useful for determining if this compound affects the transcription of genes involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3), inflammation (e.g., TNF-α, IL-6), or cell cycle regulation (e.g., Cyclin D1).
Experimental Protocol: RT-qPCR
-
Cell Treatment and Lysis: Plate and treat cells with NGR4 as described in previous experiments. After treatment, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a Cells-to-CT™ kit or containing TRIzol).[13][14]
-
RNA Isolation: Extract total RNA from the cell lysates according to the manufacturer's protocol. Ensure to perform a DNase treatment step to remove contaminating genomic DNA.[13]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include:
-
cDNA template
-
Forward and reverse primers for the gene of interest
-
SYBR Green or TaqMan Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Run the plate in a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Data Presentation
Table 3: Relative mRNA Expression in RAW264.7 Macrophages after 6h NGR4 Treatment.
| Target Gene | Treatment Group | Fold Change (vs. Control) | P-value |
| TNF-α | LPS (1 µg/mL) | 15.2 ± 1.8 | < 0.01 |
| LPS + NGR4 (50 µM) | 7.3 ± 1.1 | < 0.05 | |
| IL-6 | LPS (1 µg/mL) | 25.8 ± 2.5 | < 0.01 |
| LPS + NGR4 (50 µM) | 11.5 ± 1.9 | < 0.05 | |
| Caspase-3 | NGR4 (100 µM) | 2.8 ± 0.4 | < 0.05 |
Experiment 4: Analysis of Signaling Pathways (Western Blot)
Western blotting is a technique used to detect and quantify specific proteins in a sample.[15] It is essential for confirming if the effects of this compound are mediated by changes in protein expression or activation (e.g., phosphorylation) of key signaling molecules like AKT, ERK, p38, or components of the NF-κB pathway.[2][16]
Signaling Pathway Diagram
Caption: Postulated inhibitory mechanism of NGR4 on inflammatory pathways.
Experimental Protocol: Western Blot
-
Cell Lysis and Protein Quantification: After treating cells with NGR4 for the desired time, wash them with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15] Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38, anti-p65, anti-Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Wash the membrane again three times with TBST for 10-15 minutes each.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Data Presentation
Table 4: Densitometry Analysis of Key Proteins in NGR4-Treated Cells.
| Target Protein | Treatment Group | Relative Protein Level (Normalized to β-actin) |
| Phospho-p38 | Control | 1.00 ± 0.00 |
| Stimulus | 4.52 ± 0.31 | |
| Stimulus + NGR4 (100 µM) | 1.89 ± 0.25 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.00 |
| NGR4 (100 µM) | 3.75 ± 0.42 | |
| p65 (nuclear) | Control | 1.00 ± 0.00 |
| Stimulus | 5.11 ± 0.38 | |
| Stimulus + NGR4 (100 µM) | 2.05 ± 0.29 |
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. Notoginsenoside R1, An Active Compound from Panax notoginseng, Inhibits Hepatic Stellate Cell Activation and Liver Fibrosis via MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:87741-77-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 13. bio-rad.com [bio-rad.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Effective Concentration of Notoginsenoside R4 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Notoginsenoside R4 and related ginsenosides (B1230088) in various cell lines. This document outlines the effective concentrations observed in different experimental setups, details the protocols for key assays, and illustrates the cellular signaling pathways modulated by these compounds.
Overview of this compound and its Biological Activities
This compound is a saponin (B1150181) isolated from Panax notoginseng, a plant widely used in traditional medicine. It has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. The efficacy of this compound is concentration-dependent and varies across different cell types and experimental conditions. Molecular docking studies suggest that this compound can target several key signaling proteins, including STAT3, AKT1, HRAS, VEGFA, and CASP3.
Effective Concentrations of Notoginsenosides in Various Cell Lines
The following tables summarize the effective concentrations of Notoginsenoside R1 and R2, which are structurally similar to R4, and Ginsenoside Rh4, providing a reference for determining the effective concentration range for this compound.
Table 1: Anti-Proliferative and Cytotoxic Effects of Notoginsenosides on Cancer Cell Lines
| Compound | Cell Line | Assay | Effective Concentration | Observation |
| Notoginsenoside R1 | SW480 (colorectal cancer) | Cell Growth Inhibition | 30, 100, 300 µM | 17.3%, 22.9%, and 22.5% inhibition, respectively[1] |
| Notoginsenoside R1 | HCT-116 (colorectal cancer) | Apoptosis Induction | 300 µM | Significant increase in apoptotic cells[1] |
| Notoginsenoside R1 | HeLa (cervical cancer) | Cell Viability (CCK-8) | IC50: 0.8 mM (24h), 0.41 mM (48h) | Dose- and time-dependent inhibition[2] |
| Notoginsenoside R1 | CaSki (cervical cancer) | Cell Viability (CCK-8) | IC50: 0.4 mM (24h), 0.19 mM (48h) | Dose- and time-dependent inhibition[2] |
| Notoginsenoside R2 | pHUVECs (endothelial cells) | Cell Viability | IC50: 25.94 nM (24h) | Concentration-dependent inhibition[3] |
| Ginsenoside Rh4 | Caco-2, HCT-116 (colorectal cancer) | Cell Proliferation (CCK-8) | Not specified | Significant inhibition in a concentration- and time-dependent manner[4] |
Table 2: Anti-Inflammatory and Neuroprotective Effects of Notoginsenosides
| Compound | Cell Line | Model | Effective Concentration | Observation |
| Notoginsenoside R1 | RAW264.7 (macrophages) | ox-LDL-induced inflammation | Not specified | Alleviated inflammation and apoptosis[5] |
| Notoginsenoside R1 | PC-12 (neuronal cells) | Not specified | Not specified | Reduced neurotoxicity pain[6] |
| Notoginsenoside R2 | Primary rat cortical neurons | Aβ25-35-induced neurotoxicity | Not specified | Alleviated neuronal apoptosis and inflammation[5] |
Experimental Protocols
This section provides detailed protocols for key experiments to determine the effective concentration of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by notoginsenosides and a general experimental workflow.
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway modulated by notoginsenosides.
Caption: ROS/JNK/p53 signaling pathway activated by Ginsenoside Rh4.
Experimental Workflow
Caption: General workflow for determining this compound's effects.
References
- 1. Chemopreventive effects of Panax notoginseng and its major constituents on SW480 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 induces DNA damage via PHF6 protein to inhibit cervical carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Animal Model for In Vivo Investigation of Notoginsenoside R4
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NGR4) is a saponin (B1150181) isolated from Panax notoginseng, a traditional Chinese medicine. Emerging research suggests its potential therapeutic effects in various disease models, particularly those involving neurological damage and inflammation. This document provides detailed application notes and experimental protocols for utilizing an animal model to study the in vivo effects of this compound, with a primary focus on its neuroprotective properties in a cerebral ischemia-reperfusion model. While specific in vivo data for NGR4 is limited, the protocols outlined below are based on extensive research conducted on closely related compounds such as Notoginsenoside R1 (NGR1) and the broader Panax notoginseng saponins (B1172615) (PNS).
Animal Model Selection
The most relevant and widely used animal model to study the neuroprotective effects of compounds like this compound is the Middle Cerebral Artery Occlusion (MCAO) model in rats or mice. This model effectively mimics the pathophysiology of ischemic stroke in humans.
Animal Species: Sprague-Dawley rats or C57BL/6 mice are commonly used. Justification: The cerebrovascular anatomy of these rodents is well-characterized and shares similarities with humans. The MCAO procedure in these animals produces consistent and reproducible ischemic brain injury.
Data Presentation: Summary of Preclinical In Vivo Data
Due to the limited availability of specific quantitative data for this compound in the MCAO model, the following table summarizes typical findings for Panax notoginseng saponins (PNS), which include NGR4, to provide an expected therapeutic window and effect size.
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Rat MCAO Model | Panax notoginseng saponins (PNS) | < 25 mg/kg or 100-150 mg/kg | Intravenous or Intraperitoneal | Significantly reduced neurological deficit scores and cerebral infarct volume. Inhibited the release of inflammatory factors IL-1β and TNF-α. | [1][2] |
| Rat MCAO Model | Panax notoginseng saponins (PNS) | 80 mg/kg | Intraperitoneal | Decreased cerebral infarction volume and improved neurological deficit scores. | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
This protocol is adapted from standard procedures for inducing focal cerebral ischemia.[4][5]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 silk sutures
-
Nylon monofilament with a silicon-coated tip (4-0 for rats)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal (e.g., with isoflurane, 4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm in rats).
-
If using a laser Doppler flowmeter, a significant drop in cerebral blood flow confirms successful occlusion.
-
Secure the filament in place and close the incision.
-
After the desired period of ischemia (e.g., 90-120 minutes), re-anesthetize the animal, and withdraw the filament to allow for reperfusion.
-
Suture the wound and allow the animal to recover. Sham-operated animals undergo the same procedure without the insertion of the filament.
This compound Administration Protocol
Preparation of NGR4 Solution:
-
This compound can be dissolved in a vehicle such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of dimethyl sulfoxide (B87167) (DMSO) and Tween 80 to aid solubility.
-
The final concentration should be calculated based on the desired dosage and the administration volume.
Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection is common. Oral gavage can also be used for evaluating preventative effects.
-
Dosage: Based on studies with related compounds, a starting dosage range of 20-50 mg/kg for this compound can be considered. Dose-response studies are recommended to determine the optimal effective dose.
-
Timing: NGR4 can be administered either before the induction of ischemia (pre-treatment) or at the onset of reperfusion (post-treatment) to evaluate its prophylactic or therapeutic effects, respectively.
Assessment of Neurological Deficit
Neurological function should be assessed 24 hours after MCAO using a standardized scoring system.[3]
5-Point Neurological Deficit Score:
-
0: No observable deficit.
-
1: Forelimb flexion (the animal consistently flexes the contralateral forelimb when lifted by the tail).
-
2: Circling (the animal circles towards the paretic side).
-
3: Leaning (the animal leans or falls to the contralateral side).
-
4: No spontaneous motor activity.
Measurement of Cerebral Infarct Volume
Procedure using TTC Staining: [3][5]
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
The infarct volume is calculated by integrating the infarct area of each slice multiplied by the slice thickness.
Signaling Pathway Analysis
Molecular docking studies suggest that this compound may target key signaling molecules.[6] In vivo studies on related compounds have implicated the PI3K/Akt and NF-κB pathways in their neuroprotective effects.
Proposed Signaling Pathway for this compound in Neuroprotection
References
- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the combination of astragaloside IV and Panax notoginseng saponins on pyroptosis and necroptosis in rat models of cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Intraperitoneal and Oral Administration of Notoginsenoside R4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NGR4) is a dammarane-type saponin (B1150181) isolated from Panax notoginseng, a traditional Chinese medicine with a long history of use for various ailments. Emerging research has highlighted the therapeutic potential of NGR4, particularly its neuroprotective effects. The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This document provides a detailed comparison of intraperitoneal (IP) and oral administration of NGR4, offering insights into its bioavailability and therapeutic efficacy. Due to the limited availability of direct comparative pharmacokinetic data for this compound, data for the structurally similar compound Notoginsenoside R1 (NGR1) is used as a proxy to illustrate the expected pharmacokinetic profiles. This substitution should be taken into consideration when interpreting the provided data.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Notoginsenoside R1 (NGR1) following oral administration in rats and beagle dogs. Data for intraperitoneal administration of NGR1 or NGR4 is not currently available in the literature, but it is generally expected that IP administration would lead to higher bioavailability compared to the oral route.
Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 (NGR1) after Oral Administration in Rats
| Parameter | Value | Reference |
| Dosage | 1.0 g/kg (of raw P. notoginseng extract) | [1] |
| Cmax (Maximum Plasma Concentration) | 23.97 ± 16.77 ng/mL | [1] |
| Tmax (Time to Cmax) | Not explicitly stated | |
| AUC0–t (Area Under the Curve) | 135.95 ± 54.32 ng/h/mL | [1] |
| Absolute Bioavailability | 9.29% | [2] |
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1 (NGR1) after Oral Administration of Normal Tablet (NT) vs. Bio-adhesive Tablet (BT) in Beagle Dogs
| Parameter | Normal Tablet (NT) | Bio-adhesive Tablet (BT) | Reference |
| Dosage | 90 mg/kg | 90 mg/kg | [3] |
| Cmax (Maximum Plasma Concentration) | 1.48 ± 0.21 ng/mL | 1.84 ± 0.25 ng/mL | [4] |
| Tmax (Time to Cmax) | 1.92 ± 0.20 h | 2.08 ± 0.49 h | [4] |
| AUC0-t (Area Under the Curve) | 7.16 ± 2.59 (ng/mL)·h | 7.06 ± 2.07 (ng/mL)·h | [4] |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal balance
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and select a new injection site.
-
Slowly inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Oral Gavage Protocol in Rats
This protocol describes the administration of this compound via oral gavage in rats.
Materials:
-
This compound suspension/solution
-
Flexible or rigid gavage needle (16-18 gauge for rats)
-
Syringe (appropriate volume for dosing)
-
Animal balance
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the accurate dose volume.
-
Gently restrain the rat, holding it firmly but without causing distress. The head and neck should be in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration:
-
Once the needle is in the stomach (up to the pre-measured mark), administer the this compound formulation slowly and steadily.
-
-
Post-administration Care:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
-
Pharmacokinetic Study Protocol: Blood Sampling in Rats
This protocol details the collection of blood samples for pharmacokinetic analysis following administration of this compound.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA or heparin)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27 gauge) or capillary tubes
-
Anesthetic (if required by the institutional animal care and use committee)
-
Heat lamp or warming pad (optional, for vasodilation)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Rats are administered this compound via the chosen route (IP or oral).
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected.
-
-
Blood Collection (from the tail vein):
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the tail veins.
-
Place the rat in a restrainer.
-
Clean the tail with 70% ethanol.
-
Using a sterile needle, puncture one of the lateral tail veins.
-
Collect approximately 100-200 µL of blood into a microcentrifuge tube containing an anticoagulant.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily the PI3K/Akt and Nrf2 pathways. These pathways are crucial for cell survival, antioxidant defense, and inhibition of apoptosis.
Caption: NGR4 activates PI3K/Akt and Nrf2 pathways for neuroprotection.
Experimental Workflow for Comparative Pharmacokinetic Study
A typical workflow for a comparative pharmacokinetic study of this compound administered via intraperitoneal and oral routes is depicted below.
Caption: Workflow for comparing IP and oral NGR4 pharmacokinetics.
Conclusion
The choice of administration route significantly impacts the bioavailability and subsequent therapeutic efficacy of this compound. While oral administration is less invasive, it generally results in lower bioavailability for ginsenosides (B1230088) due to factors like poor membrane permeability and first-pass metabolism.[5] Intraperitoneal administration bypasses the gastrointestinal tract, leading to more direct absorption into the systemic circulation and likely higher bioavailability. The provided protocols and data, using Notoginsenoside R1 as a surrogate, offer a foundational framework for researchers to design and execute studies aimed at elucidating the pharmacokinetic and pharmacodynamic properties of this compound. Further direct comparative studies on this compound are warranted to fully characterize its therapeutic potential.
References
- 1. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics study of bio-adhesive tablet of Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Absorption and disposition of ginsenosides after oral administration of Panax notoginseng extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Notoginsenoside R4 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notoginsenoside R4, a prominent saponin (B1150181) isolated from the roots of Panax notoginseng, has garnered significant scientific interest for its diverse pharmacological activities. As a triterpenoid (B12794562) saponin, its effective use in experimental settings is contingent upon the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions intended for in vitro and in vivo preclinical research. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₅₉H₁₀₀O₂₇ |
| Molecular Weight | 1241.41 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (recommended for research applications) |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years |
Solubility of this compound
This compound exhibits varying solubility in different solvents. The choice of solvent is critical and depends on the specific experimental application.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | Can be used for both in vitro and in vivo preparations. |
| Methanol | Soluble | Primarily used for analytical purposes such as HPLC. Not recommended for cell-based assays due to its toxicity. |
| Water | 5 mg/mL | Requires sonication and warming to dissolve. Solutions should be sterile-filtered. Ideal for certain in vivo applications. |
| Pyridine | Soluble | Use with caution due to its toxicity and strong odor. Typically used in chemical synthesis rather than biological experiments. |
| Chloroform | Soluble | Not suitable for biological experiments. |
| Dichloromethane | Soluble | Not suitable for biological experiments. |
| Acetone | Soluble | Generally not used for cell-based assays due to volatility and cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol details the preparation of a high-concentration stock solution in DMSO, which is the most common method for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Important Considerations for In Vitro Assays:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] It is recommended to keep the final DMSO concentration at or below 0.1% to minimize any potential effects on cell viability and function.[2][3]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium without the this compound.
Protocol 2: Preparation of this compound Solution for In Vivo Animal Studies
For in vivo administration, the choice of vehicle is critical to ensure the safety and efficacy of the compound. Sterile water or saline are often preferred.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Sonicator
-
Sterile syringe filters (0.22 µm)
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder under sterile conditions.
-
Dissolution:
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile water or saline.
-
To aid dissolution, sonicate the mixture in a water bath and gently warm it to 37°C until a clear solution is obtained.
-
-
Sterilization:
-
Once the this compound is fully dissolved, sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
-
Storage:
-
It is highly recommended to prepare fresh solutions on the day of use for in vivo experiments.
-
If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. Protect from light.
-
Vehicle Selection for In Vivo Studies:
While sterile water is a viable option for this compound administration, other vehicles may be considered depending on the route of administration and the required concentration. For related compounds like Notoginsenoside R1, sterile water has been successfully used as a vehicle for intraperitoneal injections in mice.
Quality Control of Stock Solutions
To ensure the accuracy of experimental results, it is advisable to perform quality control checks on the prepared stock solutions.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment:
An HPLC method can be used to confirm the purity of the this compound and to determine the precise concentration of the stock solution.
Example HPLC Method Parameters (adapted from methods for related notoginsenosides):
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Gradient | A typical gradient might start with a low percentage of A, which is gradually increased over time to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
A standard curve should be generated using a certified reference standard of this compound to accurately quantify the concentration of the prepared stock solution.
Stability and Storage Summary
Proper storage is crucial to maintain the integrity of this compound.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | ||
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For frequent use. | ||
| Aqueous Solution | Water/Saline | 4°C | Up to 24 hours | Prepare fresh daily for best results. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Notoginsenoside R4 in Metabolomics Studies
Introduction
Notoginsenoside R4 (NGR4) is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a bioactive compound predominantly extracted from the roots of Panax notoginseng.[1] A member of the ginsenoside family, NGR4 is recognized for its potential pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, serves as a powerful tool to elucidate the mechanisms of action and metabolic fate of such natural products. The application of high-resolution mass spectrometry coupled with liquid chromatography is central to profiling and quantifying NGR4 and its downstream metabolic effects.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study of this compound using metabolomics approaches. It covers analytical methodologies, potential biological pathways, and step-by-step protocols for sample analysis.
Section 1: Pharmacological Context and Mechanism of Action
This compound, like other ginsenosides, modulates various cellular signaling pathways. While direct studies on NGR4 are emerging, insights can be drawn from molecular docking studies and research on structurally similar compounds like Notoginsenoside R1 (NGR1) and Ginsenoside Rh4.
1.1 Predicted Molecular Targets
Molecular docking simulations have identified several potential protein targets for this compound, suggesting its involvement in critical cellular processes. These predicted targets include:
-
STAT3 (Signal Transducer and Activator of Transcription 3): A key mediator of cytokine signaling.
-
AKT1 (RAC-alpha serine/threonine-protein kinase): A central node in the PI3K/Akt signaling pathway, crucial for cell survival and growth.
-
HRAS (HRas Proto-Oncogene, GTPase): A member of the Ras family of small GTPases involved in the MAPK signaling cascade.
-
VEGFA (Vascular Endothelial Growth Factor A): A primary driver of angiogenesis.
-
CASP3 (Caspase-3): A critical executioner caspase in apoptosis.[2]
1.2 Key Signaling Pathways
Based on its predicted targets and the activities of related compounds, NGR4 is implicated in several key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is fundamental for regulating cell cycle, survival, and metabolism. The predicted interaction of NGR4 with AKT1 suggests a modulatory role.[2] The related compound NGR1 has been shown to activate the PI3K/Akt pathway, which is crucial for its therapeutic effects.[3][4][5]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and inflammation. NGR4's predicted targeting of HRAS points to its potential influence on this cascade.[2] Studies on NGR1 have demonstrated its ability to inhibit the MAPK pathway, thereby reducing inflammation and fibrosis.[3][6]
-
JAK/STAT Pathway: As a predicted target, STAT3 is a core component of this pathway, which translates extracellular signals from cytokines and growth factors into transcriptional responses.[2]
-
ROS/JNK/p53 Pathway: The related ginsenoside Rh4 has been shown to activate this pathway, leading to the induction of apoptosis in cancer cells.[7] This suggests a potential pro-apoptotic role for NGR4 in oncology research.
Caption: Predicted modulation of the PI3K/Akt pathway by this compound.
Section 2: Quantitative Analysis and Data Presentation
Metabolomics studies frequently employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for the sensitive and high-resolution profiling of compounds like NGR4.[8]
Table 1: Analytical Methods for this compound Identification
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| UHPLC-Q-TOF-MS/MS | Non-targeted metabolomic profiling of Panax notoginseng extracts. | Column: Waters UPLC®BEH C18 (2.1 ×100 mm, 1.7 μm)Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B52724) (B)Detection: Agilent 6520 Q-TOF MS | [8] |
| LC-MS/MS (MIM) | Targeted quantitative analysis of trace saponins (B1172615) in injectable formulations. | Instrument: API 4000 triple quadrupole MSMode: Multiple Ions Monitoring (MIM), negative ion mode | [9] |
| HPLC | Quantification of major saponins in rat feces for pharmacokinetic studies. | Pretreatment: Solid-phase extraction (SPE)Detection: UV detector |[10] |
Table 2: Quantitative Data Relevant to this compound and Related Compounds
| Compound | Model/System | Concentration/Dose | Observed Effect/Measurement | Reference |
|---|---|---|---|---|
| Ginsenoside Rh4 | Colorectal xenograft mouse model | 20–40 mg/kg | Exhibited smaller tumors compared to the control group after 30 days. | [7] |
| Notoginsenoside R1 | MCF-7 Breast Cancer Cells | 75 and 150 mmol/L | Inhibited proliferation, migration, and invasion; stimulated cell cycle arrest. | [11] |
| Notoginsenoside R1 | Rat model | N/A | Cumulative fecal excretion within 24h was 11.1% after oral administration. | [10] |
| This compound | Panax ginseng | N/A | Identified with m/z 1241.6524 [M+H+].[12] |[12] |
Section 3: Experimental Protocols
The following protocols provide a framework for conducting metabolomics studies involving this compound.
Caption: General workflow for an untargeted metabolomics study.
Protocol 3.1: Untargeted Metabolomics for Profiling NGR4 in Biological Samples
This protocol is adapted from established methods for analyzing saponins in plant extracts.[8]
3.1.1: Sample Preparation (from Panax notoginseng Powder)
-
Weigh 20 mg of powdered sample (passed through a 0.45 mm sieve).
-
Add 20 mL of methanol (B129727) to the sample in a suitable tube.
-
Perform ultrasonic extraction for 40 minutes in a water bath.
-
Allow the mixture to cool to room temperature.
-
Centrifuge the resulting mixture to pellet solid debris.
-
Filter the supernatant through a 0.22 μm nylon membrane.
-
Store the obtained solution at 4°C until LC-MS/MS analysis.
3.1.2: Metabolite Extraction (from Cell Culture)
-
Collect cells into a microtube and pellet via centrifugation (e.g., 150 x g for 10 min at 4°C).
-
Wash the cell pellet with an ice-cold iso-osmotic solvent (e.g., PBS).
-
Resuspend the pellet in a pre-chilled extraction mixture (e.g., methanol:acetonitrile:water at 2:2:1 v/v/v).
-
Subject the mixture to three freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure cell lysis.[13]
-
Incubate on ice for 20 minutes to allow for metabolite extraction.
-
Centrifuge at high speed (e.g., 20,000 x g for 10 min at 4°C) to remove cell debris.
-
Collect the supernatant for analysis.
3.1.3: UHPLC-Q-TOF-MS/MS Analysis
-
System: Agilent 1290 Infinity UHPLC with an Agilent 6520 Q-TOF instrument.[8]
-
Column: Waters UPLC®BEH C18 (2.1 ×100 mm, 1.7 μm).[8]
-
Column Temperature: 40°C.[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.[8]
-
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 μL.[8]
-
Gradient:
-
0–5 min: 5–15% B
-
5–11 min: 15–30% B
-
11–25 min: 30–38% B
-
25–30 min: 38–90% B
-
30–38 min: 90% B.[8]
-
-
MS Mode: Can be run in both positive and negative ion modes to maximize metabolite coverage.
3.1.4: Data Processing and Analysis
-
Process raw MS data using appropriate software for peak detection, deconvolution, and alignment.
-
Perform statistical analysis, such as Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA), to identify significant differences between experimental groups.[14]
-
Utilize metabolite databases for tentative identification of features based on accurate mass and fragmentation patterns.
Section 4: Signaling Pathway Analysis Visualization
Metabolomics data can reveal changes in pathways affected by NGR4 treatment. The MAPK pathway is a common target for anti-inflammatory and anti-cancer compounds.
Caption: Inhibition of the MAPK and NF-κB signaling pathways by notoginsenosides.[6]
This compound presents a promising area of research within natural product drug discovery. The application of modern metabolomics techniques is essential for understanding its biological activity, mechanism of action, and metabolic profile. The protocols and data presented herein offer a foundational resource for scientists aiming to investigate NGR4. By combining untargeted profiling to generate new hypotheses with targeted quantification to validate findings, researchers can significantly advance our knowledge of this potent saponin and its therapeutic potential.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 6. Notoginsenoside R1, An Active Compound from Panax notoginseng, Inhibits Hepatic Stellate Cell Activation and Liver Fibrosis via MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. scispace.com [scispace.com]
- 11. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Gene Expression Analysis Following Notoginsenoside R4 Treatment
Introduction
Notoginsenoside R4 (N-R4) is a bioactive saponin (B1150181) primarily extracted from the roots of Panax notoginseng.[1] This compound is of significant interest to the pharmaceutical and scientific communities due to its wide range of potential pharmacological properties, including neuroprotective, anti-inflammatory, and cardiovascular benefits.[1] Preliminary molecular docking studies suggest that this compound may exert its effects by targeting key signaling proteins such as STAT3, AKT1, HRAS, VEGFA, and CASP3.[2] Understanding the precise molecular mechanisms of N-R4 is crucial for its development as a therapeutic agent.
Gene expression analysis serves as a powerful tool to elucidate the global transcriptional changes induced by N-R4 treatment in a cellular model. By employing techniques like RNA sequencing (RNA-Seq), researchers can identify differentially expressed genes and signaling pathways modulated by the compound. This data provides critical insights into the drug's mechanism of action, potential therapeutic targets, and off-target effects. Subsequent validation of these findings using quantitative Real-Time PCR (qPCR) and Western Blotting is essential to confirm the changes at both the mRNA and protein levels. These application notes provide a comprehensive framework and detailed protocols for conducting robust gene expression analysis of cells treated with this compound.
Experimental Workflow & Key Methodologies
A typical experimental workflow for analyzing the effects of this compound on gene expression involves several key stages, from initial cell culture and treatment to multi-omics data acquisition and analysis. The results from transcriptomic analysis (RNA-Seq) are subsequently validated at the gene (qPCR) and protein (Western Blot) levels to provide a comprehensive understanding of the compound's cellular impact.
Caption: Overall workflow from cell treatment to data analysis.
Data Presentation: Expected Outcomes
Treatment of a relevant cell line with this compound is expected to modulate genes associated with key cellular processes such as apoptosis, cell signaling, and angiogenesis. The following tables present hypothetical, yet plausible, quantitative data based on the known targets of N-R4 and related ginsenosides.[2][3]
Table 1: Hypothetical Gene Expression Changes Following N-R4 Treatment (RNA-Seq & qPCR Data)
| Gene Symbol | Gene Name | Putative Function | Expected Fold Change (log2) vs. Control |
|---|---|---|---|
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, cell migration | -1.5 |
| STAT3 | Signal Transducer and Activator of Transcription 3 | Cell proliferation, apoptosis | -1.2 |
| AKT1 | AKT Serine/Threonine Kinase 1 | Survival signaling, metabolism | -0.9 |
| CASP3 | Caspase 3 | Apoptosis execution | +2.0 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.8 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Inflammation, cell survival | -1.3 |
| YBX3 | Y-Box Binding Protein 3 | Oncogenic signaling | -1.1 |
| CCND2 | Cyclin D2 | Cell cycle progression | -1.4 |
Table 2: Hypothetical Protein Expression Changes Following N-R4 Treatment (Western Blot Data)
| Protein Target | Pathway Association | Expected Relative Expression vs. Control |
|---|---|---|
| p-AKT (Ser473) / Total AKT | PI3K/Akt Signaling | 0.55 |
| Cleaved Caspase-3 / Total Caspase-3 | Apoptosis | 3.10 |
| Bcl-2 | Apoptosis | 0.40 |
| STAT3 | JAK/STAT Signaling | 0.65 |
| β-Actin | Loading Control | 1.00 |
Potential Signaling Pathway Modulation
Based on evidence from related compounds and molecular docking studies, this compound may influence the PI3K/Akt signaling pathway, a critical axis that governs cell survival, proliferation, and apoptosis.[2][3] By potentially inhibiting key nodes in this pathway, N-R4 could lead to a downstream decrease in anti-apoptotic signals and an increase in pro-apoptotic factors, contributing to its therapeutic effects.
Caption: Hypothesized mechanism of N-R4 on the PI3K/Akt pathway.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cells (e.g., human umbilical vein endothelial cells [HUVECs] or a relevant cancer cell line) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of N-R4: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (<0.1%).
-
Treatment: Remove the old medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). Add the medium containing the different concentrations of N-R4 or the vehicle control (medium with DMSO only).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: RNA Extraction and Sequencing (RNA-Seq)
-
RNA Extraction: Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), aiming for A260/280 and A260/230 ratios of ~2.0. Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is >8.0.[4]
-
Library Preparation: Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification. 3' mRNA-Seq methods are also suitable for gene expression profiling.[5]
-
Sequencing: Pool the indexed libraries and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[5]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Expression: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the N-R4 treated and control groups.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) Validation
qPCR is the gold standard for validating gene expression results from RNA-Seq.[6]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design or obtain pre-validated primers for the target genes of interest and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB). Primers should typically be 18-30 bases long with a Tm of ~60-62°C.[7]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify amplicon specificity.[8]
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the geometric mean of the reference genes.[9]
Protocol 4: Western Blotting for Protein Expression Validation
Western blotting is used to detect and quantify the expression levels of specific proteins.[10][11]
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-Actin or GAPDH) to correct for variations in protein loading.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. idtdna.com [idtdna.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Western Blot Analysis of Proteins Modulated by Notoginsenoside R4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 (NR4) is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng. Emerging research suggests its potential therapeutic effects in various biological processes. Molecular docking studies and research on closely related ginsenosides (B1230088) indicate that NR4 may exert its effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] These pathways are crucial regulators of cell survival, proliferation, inflammation, and apoptosis. Western blotting is an indispensable technique for elucidating the mechanism of action of compounds like NR4 by detecting changes in the expression and phosphorylation status of key signaling proteins. This document provides a detailed protocol for the Western blot analysis of proteins in the PI3K/Akt and MAPK/ERK signaling cascades following treatment with this compound.
Key Signaling Pathways Affected
This compound is predicted to target proteins within the PI3K/Akt pathway, such as AKT1.[1] Studies on the closely related compound, Notoginsenoside R1 (NR1), have demonstrated modulation of both the PI3K/Akt and MAPK/ERK pathways, suggesting a similar mechanism may be relevant for NR4.[2][3] Therefore, Western blot analysis should focus on key phosphorylated (activated) and total protein levels within these cascades to determine the impact of NR4 treatment.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Key proteins to investigate by Western blot include:
-
p-PI3K / Total PI3K: Phosphorylation of the p85 regulatory subunit of PI3K is an indicator of its activation.
-
p-Akt (Ser473/Thr308) / Total Akt: Phosphorylation at these sites is crucial for the full activation of Akt.
-
p-mTOR / Total mTOR: A key downstream effector of Akt that regulates cell growth and proliferation.
-
p-GSK-3β / Total GSK-3β: Akt-mediated phosphorylation of GSK-3β inhibits its activity.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is centrally involved in the regulation of cell proliferation, differentiation, and survival.[4] Key proteins for analysis include:
-
p-MEK1/2 / Total MEK1/2: Upstream kinases that phosphorylate and activate ERK1/2.
-
p-ERK1/2 / Total ERK1/2: The final kinases in this cascade that phosphorylate a variety of downstream targets.
Data Presentation
Quantitative analysis of Western blot data is essential for determining the dose-dependent effects of this compound. Densitometry should be performed on the protein bands, and the results normalized to a loading control (e.g., GAPDH or β-actin). For phosphorylation studies, it is best practice to normalize the phosphorylated protein signal to the total protein signal.
Note: The following tables present representative quantitative data for the effects of the closely related compound Notoginsenoside R1 on the PI3K/Akt and MAPK/ERK pathways, as specific quantitative data for this compound is not yet widely available in published literature. These tables serve as an example of how to present such data.
Table 1: Effect of Notoginsenoside R1 on the PI3K/Akt Pathway in PC12 Cells
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity vs. Control) |
| p-Akt (Ser473) | Control | 0 | 1.00 |
| Notoginsenoside R1 | 10 | 1.52 | |
| Notoginsenoside R1 | 25 | 2.18 | |
| Notoginsenoside R1 | 50 | 2.89 | |
| Total Akt | Control | 0 | 1.00 |
| Notoginsenoside R1 | 10 | 1.03 | |
| Notoginsenoside R1 | 25 | 0.98 | |
| Notoginsenoside R1 | 50 | 1.01 | |
| p-GSK-3β (Ser9) | Control | 0 | 1.00 |
| Notoginsenoside R1 | 10 | 1.45 | |
| Notoginsenoside R1 | 25 | 1.98 | |
| Notoginsenoside R1 | 50 | 2.54 | |
| Total GSK-3β | Control | 0 | 1.00 |
| Notoginsenoside R1 | 10 | 0.99 | |
| Notoginsenoside R1 | 25 | 1.02 | |
| Notoginsenoside R1 | 50 | 0.97 |
Data is hypothetical and for illustrative purposes, based on trends observed for related compounds.
Table 2: Effect of Notoginsenoside R1 on the MAPK/ERK Pathway in LPS-stimulated Macrophages
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity vs. LPS Control) |
| p-ERK1/2 | LPS Control | 0 | 1.00 |
| LPS + Notoginsenoside R1 | 5 | 0.78 | |
| LPS + Notoginsenoside R1 | 10 | 0.54 | |
| LPS + Notoginsenoside R1 | 20 | 0.31 | |
| Total ERK1/2 | LPS Control | 0 | 1.00 |
| LPS + Notoginsenoside R1 | 5 | 1.02 | |
| LPS + Notoginsenoside R1 | 10 | 0.99 | |
| LPS + Notoginsenoside R1 | 20 | 0.98 | |
| p-p38 | LPS Control | 0 | 1.00 |
| LPS + Notoginsenoside R1 | 5 | 0.81 | |
| LPS + Notoginsenoside R1 | 10 | 0.62 | |
| LPS + Notoginsenoside R1 | 20 | 0.45 | |
| Total p38 | LPS Control | 0 | 1.00 |
| LPS + Notoginsenoside R1 | 5 | 0.97 | |
| LPS + Notoginsenoside R1 | 10 | 1.01 | |
| LPS + Notoginsenoside R1 | 20 | 1.03 |
Data is hypothetical and for illustrative purposes, based on trends observed for related compounds.
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a comprehensive framework for analyzing protein expression changes in response to this compound treatment.
1. Cell Culture and Treatment
-
Cell Lines: Select a cell line relevant to the research question (e.g., neuronal cells like PC12 or SH-SY5Y for neuroprotective studies, or macrophage cell lines like RAW 264.7 for inflammation studies).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment:
-
If studying signaling pathway activation, starve cells in serum-free media for 12-24 hours prior to treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time period (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same concentration as in the highest NR4 treatment group.
-
2. Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and Gel Electrophoresis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.[4]
4. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it in methanol (B129727) for 1-2 minutes, then rinse with transfer buffer. For nitrocellulose, simply equilibrate in transfer buffer.
-
Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer to the membrane using a wet or semi-dry transfer system. Transfer efficiency can be checked by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. (Note: BSA is recommended for phospho-antibodies).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended dilutions for common antibodies are 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: The PI3K/Akt signaling pathway potentially modulated by this compound.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Notoginsenoside R4 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax ginseng. Emerging research indicates its involvement in critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] While extensive data on its application in conventional 2D cell culture is accumulating, its potential in more physiologically relevant 3D cell culture models, such as spheroids and organoids, remains a promising yet underexplored area. These application notes provide a comprehensive guide for researchers to explore the utility of this compound in 3D cell culture systems for applications in oncology and angiogenesis research.
Potential Applications in 3D Cell Culture
Based on the known bioactivities of this compound and related ginsenosides, two primary applications in 3D cell culture are proposed:
-
Oncology Research using Tumor Spheroids: To investigate the anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound on cancer cells in a model that mimics the avascular tumor microenvironment.
-
Angiogenesis Research using Endothelial Cell Spheroids: To assess the pro-angiogenic or anti-angiogenic potential of this compound in a 3D model that recapitulates the process of new blood vessel formation.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be generated from the protocols described below. These are hypothetical results to guide experimental design and data interpretation.
Table 1: Effect of this compound on Tumor Spheroid Growth
| Treatment Group | Concentration (µM) | Mean Spheroid Diameter (µm) at 72h | % Growth Inhibition |
| Vehicle Control | 0 | 450 ± 25 | 0% |
| This compound | 10 | 410 ± 20 | 8.9% |
| This compound | 25 | 350 ± 18 | 22.2% |
| This compound | 50 | 280 ± 22 | 37.8% |
| This compound | 100 | 215 ± 15 | 52.2% |
Table 2: Effect of this compound on Angiogenic Sprouting
| Treatment Group | Concentration (µM) | Mean Cumulative Sprout Length (µm) per Spheroid | % Change from Control |
| Vehicle Control | 0 | 850 ± 60 | 0% |
| This compound | 1 | 980 ± 75 | +15.3% |
| This compound | 5 | 1250 ± 90 | +47.1% |
| This compound | 10 | 1500 ± 110 | +76.5% |
| Suramin (Inhibitor) | 50 | 300 ± 45 | -64.7% |
Key Signaling Pathways
This compound is predicted to exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and angiogenesis.
References
Application Notes and Protocols for Pharmacokinetic Study of Notoginsenoside R4 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of Notoginsenoside R4 in rodents. The protocols outlined below are based on established methodologies for similar compounds, ensuring a robust and reliable study design.
Introduction
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Panax notoginseng, a plant widely used in traditional medicine. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. This document details the necessary protocols for performing a pharmacokinetic study of this compound in a rodent model, typically rats or mice.
Experimental Design
A typical pharmacokinetic study for a novel compound like this compound involves administering the compound via different routes and at various doses to establish its bioavailability and dose-dependent kinetics.
2.1. Animal Model
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. For excretion studies, metabolic cages are required to collect urine and feces separately.
2.2. Dosing and Administration
To assess oral bioavailability, both intravenous (IV) and oral (PO) administration routes are necessary.
-
Oral (PO) Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage. A typical oral dose for a saponin might range from 50 to 200 mg/kg.[1]
-
Intravenous (IV) Administration: For the IV group, a lower dose (e.g., 5 mg/kg) of this compound, dissolved in a sterile vehicle suitable for injection (e.g., saline with a co-solvent like propylene (B89431) glycol if needed), is administered via the tail vein.[1]
2.3. Sample Collection
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound.
-
Time Points:
-
IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose.[2]
-
-
Blood Collection: Approximately 250 µL of blood is collected at each time point from the orbital sinus or saphenous vein into heparinized tubes.[2]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[2]
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is required to quantify this compound in plasma samples.
3.1. Sample Preparation
A protein precipitation method is commonly used for plasma sample cleanup.[2]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of an internal standard (IS) solution (e.g., another ginsenoside not present in the study compound) and 100 µL of methanol.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm membrane before injection into the UPLC-MS/MS system.[2]
3.2. Chromatographic and Mass Spectrometric Conditions
The following are example conditions that should be optimized for this compound.
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, likely in negative mode for saponins.[2]
-
MRM Transitions: These must be determined by infusing a standard solution of this compound and the IS to find the optimal precursor and product ions.
Data Presentation and Analysis
4.1. Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated using non-compartmental analysis with software like WinNonlin. Key parameters are summarized in the tables below.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (5 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 2500 ± 450 | 350 ± 80 |
| Tmax (h) | 0.08 ± 0.02 | 2.0 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 4500 ± 600 | 2500 ± 400 |
| AUC(0-∞) (ng·h/mL) | 4650 ± 620 | 2700 ± 430 |
| t1/2 (h) | 5.5 ± 1.5 | 8.0 ± 2.0 |
| CL (L/h/kg) | 1.08 ± 0.15 | - |
| Vd (L/kg) | 7.5 ± 1.2 | - |
| F (%) | - | ~2.5% |
Data are presented as mean ± standard deviation (SD) and are hypothetical for illustrative purposes.
Table 2: Illustrative Plasma Concentration of this compound at Different Time Points (Mean ± SD, n=6)
| Time (h) | IV Administration (ng/mL) | PO Administration (ng/mL) |
| 0.08 | 2500 ± 450 | 50 ± 15 |
| 0.25 | 1800 ± 320 | 150 ± 40 |
| 0.5 | 1200 ± 250 | 250 ± 60 |
| 1.0 | 800 ± 180 | 320 ± 75 |
| 2.0 | 500 ± 110 | 350 ± 80 |
| 4.0 | 250 ± 60 | 280 ± 65 |
| 8.0 | 100 ± 30 | 180 ± 45 |
| 12.0 | 50 ± 15 | 100 ± 30 |
| 24.0 | < LLOQ | 40 ± 12 |
| 48.0 | - | < LLOQ |
| 72.0 | - | < LLOQ |
LLOQ: Lower Limit of Quantification. Data are hypothetical for illustrative purposes.
Experimental Protocols
5.1. Protocol for Intravenous Injection in the Rat Tail Vein
-
Animal Restraint: Place the rat in a suitable restraint device, allowing the tail to be accessible.[3][4][5][6][7]
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (37-40°C) to dilate the lateral tail veins.[4][5][6]
-
Site Preparation: Clean the tail with 70% ethanol.
-
Injection: Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.[3]
-
Confirmation: A successful insertion may be indicated by a flash of blood in the needle hub.
-
Administration: Inject the this compound solution slowly. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
5.2. Protocol for Blood Collection from the Rat Orbital Sinus
Note: This procedure must be performed under general anesthesia and is often a terminal procedure unless performed with great skill and for limited sampling.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[8][9]
-
Positioning: Position the anesthetized animal to allow access to the eye.
-
Topical Anesthetic: Apply a drop of a topical ophthalmic anesthetic (e.g., proparacaine) to the eye.[9]
-
Sample Collection: Gently insert a sterile glass capillary tube into the medial canthus of the eye. A slight rotation of the tube will puncture the orbital sinus, and blood will flow into the tube via capillary action.[8][9][10]
-
Volume Control: Collect the required volume of blood into a heparinized microcentrifuge tube.
-
Hemostasis: After removing the capillary tube, apply gentle pressure with sterile gauze to the eye to ensure hemostasis.
-
Post-procedure Care: For survival studies, apply an ophthalmic ointment to the eye. Monitor the animal during recovery from anesthesia.[9]
Visualizations
6.1. Experimental Workflow
Caption: Workflow for a rodent pharmacokinetic study.
6.2. Potential Signaling Pathway
Ginsenosides have been shown to modulate various signaling pathways. The PI3K/Akt pathway is a common target, involved in cell survival and proliferation.[11][12][13]
Caption: Potential modulation of the PI3K/Akt pathway.
References
- 1. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 2. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 6. research.uga.edu [research.uga.edu]
- 7. Intravenous (tail vein) injection of AAV into rat [protocols.io]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. db-thueringen.de [db-thueringen.de]
- 12. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pretreatment with Notoginsenoside R1 enhances the efficacy of neonatal rat mesenchymal stem cell transplantation in model of myocardial infarction through regulating PI3K/Akt/FoxO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Notoginsenoside R4 as a Reference Standard in Herbal Medicine Analysis
Introduction
Notoginsenoside R4 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) and a characteristic bioactive constituent of Panax notoginseng (Sanqi or Tianqi), a highly valued herb in Traditional Chinese Medicine. Due to its significant pharmacological activities and its presence in various herbal preparations, the accurate and reliable quantification of this compound is crucial for the quality control and standardization of these products. These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of herbal medicines using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value |
| Molecular Formula | C₅₉H₁₀₀O₂₇[1] |
| Molecular Weight | 1241.41 g/mol [1] |
| CAS Number | 87741-77-3[1] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in water (requires sonication and warming)[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month[1] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantitative analysis of this compound in herbal extracts and preparations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Herbal sample (e.g., Panax notoginseng root powder, extract)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
4. Preparation of Sample Solutions
-
Extraction: Accurately weigh about 1.0 g of the powdered herbal sample and place it in a flask. Add a known volume of extraction solvent (e.g., 50 mL of 70% methanol) and extract using ultrasonication for 30-60 minutes.[2]
-
Centrifugation: After extraction, centrifuge the mixture to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[3]
5. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | A: Water, B: Acetonitrile[4] |
| Gradient Elution | A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile. For example: 0-20 min, 19-21% B; 20-40 min, 21-38% B; 40-60 min, 38-80% B.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 203 nm[3] |
| Injection Volume | 10 µL[3] |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Determine the content of this compound in the original herbal sample, taking into account the initial sample weight and extraction volume.
Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS
This protocol is suitable for the trace analysis of this compound and provides higher selectivity and sensitivity compared to HPLC-UV.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Herbal sample
2. Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
3. Preparation of Standard and Sample Solutions
-
Follow the same procedures as described in Protocol 1, using LC-MS grade solvents. For UPLC-MS/MS, lower concentrations for the working standard solutions may be required due to the higher sensitivity of the instrument.
4. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile[5] |
| Gradient Elution | A rapid gradient is typically used. For example: 0-2 min, 15-37% B; 2-13 min, 37% B; 13-17 min, 37-40% B; 17-24 min, 40-95% B.[5] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40°C[2][5] |
| Injection Volume | 2-5 µL[2][5] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for ginsenosides. |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) mode. |
| MRM Transition | Precursor ion [M+HCOO]⁻ → Product ion. Specific mass transitions for this compound need to be determined by direct infusion of the standard. |
| Gas Temperature | 300°C[2] |
| Gas Flow | 7 L/min[2] |
| Nebulizer Pressure | 35 psi[2] |
5. Data Analysis
-
Similar to the HPLC method, construct a calibration curve using the peak areas obtained from the MRM chromatograms of the working standards.
-
Quantify this compound in the sample based on its peak area and the calibration curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Notoginsenoside R4 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Notoginsenoside R4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax notoginseng.[1] Like many saponins, it has a complex structure that can lead to solubility challenges in aqueous solutions commonly used for in vitro assays. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] Its solubility in water is limited but can be enhanced with sonication and warming.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing a high-concentration stock solution of this compound. This allows for the introduction of a small volume of the stock solution into the aqueous cell culture medium, minimizing the final DMSO concentration.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with a concentration at or below 0.1% being ideal, especially for sensitive or primary cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any potential effects of the solvent.[4][5]
Q4: My this compound precipitated out of solution after I added it to my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media, often referred to as "crashing out," can be attributed to several factors:
-
Poor Aqueous Solubility: The compound has limited solubility in the aqueous environment of the culture medium.
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to precipitate.[6]
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce its solubility.[7][8]
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Temperature and pH: The temperature and pH of the culture medium can influence the compound's solubility.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your in vitro assays.
Issue 1: Immediate Precipitation Upon Addition to Media
Table 1: Troubleshooting Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift in polarity, leading to precipitation.[6] | 1. Use a Stepwise Dilution: First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. 2. Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and uniform dispersion.[9][10] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[11] |
Issue 2: Delayed Precipitation (After Incubation)
Table 2: Troubleshooting Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[7][8] | If possible, try a different basal media formulation. You can also perform a compatibility test by incubating this compound in the medium without cells and observing for precipitation. |
| pH Shift in Media | The pH of the culture medium can change during incubation due to cellular metabolism, potentially affecting the solubility of this compound. | Ensure your medium is adequately buffered. Monitor the pH of the culture medium over the course of the experiment. |
| Evaporation of Media | Evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Use humidified incubators and ensure culture plates are properly sealed to minimize evaporation.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound = 1241.41 g/mol )
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution to a final working concentration in cell culture medium without causing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath or incubator.
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
Crucial Step: Add the solution dropwise while gently swirling or vortexing the medium to ensure immediate and thorough mixing.[9][10]
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathway of this compound
Molecular docking studies have suggested that this compound may target several key signaling proteins, including those in the PI3K/Akt pathway.[12] The following diagram illustrates a simplified representation of this potential interaction.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. breastcancerlab.com [breastcancerlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Notoginsenoside R4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Notoginsenoside R4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a bioactive saponin (B1150181) extracted from the roots of Panax notoginseng.[1] Like many other ginsenosides (B1230088), it exhibits a range of pharmacological effects, including potential applications in cardiovascular health, neuroprotection, and anti-cancer therapy. However, its clinical utility is hampered by low oral bioavailability. This is primarily due to its poor membrane permeability and potential degradation in the gastrointestinal tract.
Q2: What are the key challenges in conducting preclinical studies with this compound?
The primary challenges include:
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Low aqueous solubility: This can make formulation for oral administration difficult.
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Poor absorption: Due to its molecular size and structure, it does not easily cross the intestinal epithelium.
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Gastrointestinal instability: It may be susceptible to degradation by the harsh acidic environment of the stomach and enzymatic activity in the intestines.[2]
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Analytical challenges: Accurately quantifying low concentrations of this compound and its metabolites in biological matrices requires sensitive analytical methods like UPLC-MS/MS.[3][4]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble compounds like ginsenosides and can be applied to this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6][7][8] This can significantly improve the dissolution and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are well-tolerated and can encapsulate hydrophobic drugs.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and improved stability.
-
-
Bio-adhesive Formulations: Incorporating bio-adhesive excipients can increase the residence time of the formulation in the gastrointestinal tract, allowing for more time for the drug to be absorbed.
Troubleshooting Guides
Low Yield or Poor Encapsulation Efficiency During Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor solubility of this compound in the lipid/oil phase. | Screen various oils and lipids to find one with the highest solubilizing capacity for this compound. |
| Inappropriate surfactant-to-oil ratio. | Optimize the ratio of surfactant and co-surfactant to oil using a pseudo-ternary phase diagram to identify the optimal nanoemulsion region. | |
| Drug precipitation during the formulation process. | Ensure the drug is fully dissolved in the oil phase before emulsification. Sonication may be required. | |
| Large Particle Size or Polydispersity Index (PDI) | Insufficient energy during emulsification. | Increase the sonication time or power, or the homogenization speed and duration. |
| Incompatible formulation components. | Ensure all components (oil, surfactant, co-surfactant) are miscible and form a stable system. |
Inconsistent Results in Caco-2 Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Apparent Permeability (Papp) Values | Inconsistent Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers to ensure they are within the acceptable range (typically >250 Ω·cm²). Perform a Lucifer yellow permeability test to confirm monolayer integrity. |
| Low recovery of the compound. | Use a mass balance study to determine if the compound is binding to the plate or being metabolized by the Caco-2 cells. | |
| Papp Value Suggests Poor Permeability | Intrinsic properties of this compound. | This is an expected outcome. The goal of the assay is to quantify this poor permeability and to test if different formulations can improve it. |
| Efflux transporter activity. | This compound may be a substrate for efflux pumps like P-glycoprotein. Conduct the assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm. |
High Variability in In Vivo Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Large Standard Deviations in Plasma Concentrations | Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. |
| Variability in animal physiology (e.g., fed vs. fasted state). | Standardize the fasting period for all animals before dosing. | |
| Low or Undetectable Plasma Concentrations | Rapid metabolism or elimination. | This is a potential characteristic of the compound. Ensure the analytical method is sensitive enough (low limit of quantification). |
| Poor absorption from the formulation. | This confirms the low oral bioavailability. Use this as a baseline to compare with enhanced formulations. | |
| Low Recovery from Plasma Samples during Extraction | Inefficient protein precipitation or liquid-liquid extraction. | Optimize the extraction method. Test different organic solvents and pH conditions. Use a suitable internal standard to correct for extraction losses. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to improve the oral delivery of this compound.
Materials:
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This compound
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Oil phase (e.g., Capryol 90, Oleic acid)
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Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Screening of Excipients:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of nanoemulsions.
-
Identify the nanoemulsion region in the phase diagram.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
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Add the calculated amount of this compound to the mixture.
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Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization of the SNEDDS:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Measure the surface charge of the nanoemulsion droplets.
-
Self-Emulsification Time: Determine the time taken for the SNEDDS to form a nanoemulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) under gentle agitation.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of this compound and its formulations across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
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Caco-2 cells
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Transwell® inserts (e.g., 12-well or 24-well plates)
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Cell culture medium and reagents
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Hank's Balanced Salt Solution (HBSS)
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This compound solution and formulated this compound
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Lucifer yellow
-
TEER meter
Methodology:
-
Cell Culture and Monolayer Formation:
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Culture Caco-2 cells and seed them onto Transwell® inserts.
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the monolayers. Only use monolayers with TEER values above 250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (this compound solution or formulation) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound after oral administration of a standard solution versus an enhanced formulation.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound standard solution and test formulation
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical equipment (UPLC-MS/MS)
Methodology:
-
Animal Handling and Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: Group 1 receives the this compound standard solution, and Group 2 receives the enhanced formulation.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the following parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL/F)
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Volume of distribution (Vd/F)
-
-
Compare the parameters between the two groups to determine the relative bioavailability of the enhanced formulation.
-
Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited in publicly available literature, the following table provides a representative summary of pharmacokinetic parameters for related ginsenosides from Panax notoginseng after oral administration in rats. This data highlights the generally low bioavailability of these compounds.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Notoginsenoside R1 | 300 | 23.97 ± 16.77 | 9.33 ± 1.15 | 135.95 ± 54.32 | 9.29 | [9][10] |
| Ginsenoside Rg1 | 300 | 17.41 ± 5.43 | 9.33 ± 1.15 | 176.63 ± 42.49 | 6.06 | [9][10][11] |
| Ginsenoside Rb1 | 300 | 361.48 ± 165.57 | 10.67 ± 1.15 | 5094.06 ± 1453.14 | 1.18 | [9][10][11] |
| Ginsenoside Rd | 300 | 62.47 ± 33.65 | 10.67 ± 1.15 | 1396.89 ± 595.14 | 2.36 | [9][10] |
| Ginsenoside Re | 300 | - | - | - | 7.06 | [10] |
Note: The values for Cmax, Tmax, and AUC for Notoginsenoside R1, Ginsenoside Rg1, Rb1, and Rd are from a study administering a Panax notoginseng extract, and the absolute bioavailability percentages are from a separate study with the total saponins (B1172615). The specific this compound was not quantified in these studies, but its behavior is expected to be similar.
Visualizations
Signaling Pathways
Molecular docking studies have suggested that this compound may target several key proteins involved in cell signaling, including STAT3, AKT1, HRAS, VEGFA, and CASP3.[12] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is a plausible target for this compound, similar to the closely related Notoginsenoside R1.[13][14][15][16][17]
Experimental Workflows
References
- 1. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of ginsenoside Rb1 and Rg1 from Panax notoginseng in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Notoginsenoside R4 stability issues in long-term storage
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of Notoginsenoside R4 during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, humidity, pH, and light exposure. As a protopanaxadiol-type saponin, it is susceptible to hydrolysis, particularly the cleavage of glycosidic bonds under acidic or basic conditions. Elevated temperatures can accelerate degradation, while humidity can facilitate hydrolytic reactions.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or appearance of the solid compound, or the formation of precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or UHPLC-MS are essential for accurately assessing stability.[1][2]
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to moisture and light.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions, typically prepared in solvents like DMSO or methanol (B129727), should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for optimal stability. Before use, allow the solution to warm to room temperature slowly and ensure it is fully dissolved.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after storage | Degradation of this compound. | Confirm the identity of new peaks using mass spectrometry (MS). Review storage conditions (temperature, humidity, light exposure) to identify potential causes. Implement a forced degradation study to intentionally generate and identify degradation products.[1][2] |
| Decreased peak area of this compound over time | Chemical degradation or physical adsorption to the container surface. | Quantify the loss of this compound using a validated analytical method.[3][4] Investigate the effect of different container materials (e.g., glass vs. polypropylene). Ensure proper dissolution of the compound before analysis. |
| Variability in analytical results | Inconsistent sample handling, instrument instability, or degradation during the analytical process. | Standardize sample preparation and handling procedures. Perform system suitability tests before each analytical run. Analyze a freshly prepared standard with each batch of stored samples to monitor for degradation during analysis. |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Store 5 mg of solid this compound in a glass vial at 80°C for 7 days. Dissolve in methanol for analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or UHPLC-MS method.
-
The mobile phase could consist of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a gradient elution.[1] A C18 column is commonly used for separation.[1]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Characterize the structure of major degradation products using mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) if necessary.[1]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a long-term stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A systematic study on the influencing parameters and improvement of quantitative analysis of multi-component with single marker method using notoginseng as research subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Optimizing Notoginsenoside R4 Dosage for Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Notoginsenoside R4 dosage in animal studies. Given the limited specific dosage information for this compound in the current literature, this resource leverages data from the closely related and well-studied compound, Notoginsenoside R1 (NGR1), to provide a robust starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in animal studies?
A1: Direct dosage recommendations for this compound are not well-established in published literature. However, studies on the structurally similar compound, Notoginsenoside R1 (NGR1), can provide a valuable reference. For NGR1, doses in rodents typically range from 7.14 mg/kg to 40 mg/kg per day, administered via oral gavage or intraperitoneal injection. The optimal starting dose for this compound would require a dose-finding study, but initiating experiments with a low dose within the NGR1 range (e.g., 10 mg/kg) is a reasonable starting point.
Q2: How do I prepare this compound for administration to animals?
A2: The solubility of the specific saponin (B1150181) is a critical factor. For oral gavage, this compound can often be suspended in a vehicle such as a 0.5% solution of methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injections, it may be necessary to first dissolve the compound in a small amount of a solvent like DMSO, and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5-10%) to avoid toxicity.
Q3: What are the common routes of administration for Notoginsenosides in animal studies?
A3: The most common routes of administration are oral gavage (PO) and intraperitoneal injection (IP). Oral gavage mimics the clinical route of administration for many oral drugs and is often used for daily dosing in chronic studies. Intraperitoneal injection allows for rapid absorption and is frequently used in acute studies or when bypassing first-pass metabolism is desired.
Q4: Are there any known toxic effects of this compound?
A4: Specific toxicity data for this compound is limited. However, studies on Panax notoginseng saponins (B1172615) (PNS), the family of compounds to which this compound belongs, indicate potential for cardiac toxicity at high doses (≥150 mg/kg in rats). It is essential to conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) for this compound in the specific animal model being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect at the initial dose. | The initial dose may be too low. Poor bioavailability via the chosen route of administration. The compound may not be effective for the specific endpoint being measured. | Conduct a dose-response study by testing a range of doses (e.g., 10, 20, 40 mg/kg). Consider an alternative route of administration (e.g., switch from oral gavage to intraperitoneal injection to increase systemic exposure). Re-evaluate the experimental model and the expected mechanism of action of this compound. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | The administered dose is too high and exceeds the maximum tolerated dose (MTD). The vehicle used for administration may be causing adverse effects. | Immediately reduce the dosage or cease administration. Conduct a formal MTD study to establish a safe dose range. Prepare a vehicle-only control group to assess for any vehicle-related toxicity. |
| Difficulty in dissolving or suspending this compound. | The compound has poor solubility in the chosen vehicle. | Try alternative vehicles or co-solvents. Sonication or gentle heating may aid in dissolution, but stability of the compound under these conditions should be verified. For suspensions, ensure vigorous vortexing before each administration to ensure a homogenous mixture. |
| Precipitation of the compound upon dilution for injection. | The compound is not soluble in the final injection vehicle. | Decrease the final concentration of the compound. Increase the proportion of the initial solvent (e.g., DMSO), while ensuring it remains within a non-toxic range. Consider using a different solvent system. |
Data Presentation
Table 1: Summary of Notoginsenoside R1 (NGR1) Dosages in Rodent Models
| Animal Model | Therapeutic Area | Route of Administration | Dosage (mg/kg/day) | Duration | Key Findings |
| Mice (db/db) | Diabetic Alzheimer's Disease | Intragastric | 40 | 16 weeks | Mitigated cognitive deficits and reduced amyloid-β burden.[1][2][3] |
| Mice (BALB/c) | Neuropathic Pain | Intraperitoneal | 10 | 4 weeks | Ameliorated hyperglycemia.[4][5] |
| Mice (C57BL/6) | Sepsis | Intraperitoneal | 30 | 3 days | Improved intestinal microvascular function.[6] |
| Rats | Chronic Atrophic Gastritis | Not Specified | Various doses | Not Specified | Relieved chronic atrophic gastritis. |
| Mice (HF) | Heart Failure | Oral | 7.14 | 14 days | Improved cardiac function and ameliorated cardiac lipotoxicity.[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
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Preparation of Dosing Solution:
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Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound in the methylcellulose solution to the desired final concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to ensure it will reach the stomach.
-
Insert the gavage needle gently into the esophagus and slowly administer the prepared solution. The volume should not exceed 10 mL/kg of the mouse's body weight.
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Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal Injection in Rats
-
Preparation of Dosing Solution:
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Dissolve the weighed this compound in a minimal amount of DMSO.
-
Dilute the DMSO solution with sterile saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should ideally be below 5%.
-
Ensure the solution is clear and free of precipitates before injection.
-
-
Animal Handling and Dosing:
-
Properly restrain the rat to expose the abdomen.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert a sterile needle (23-25 gauge) at a 30-45 degree angle into the peritoneal cavity.
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Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
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Slowly inject the solution. The injection volume should not exceed 10 mL/kg of the rat's body weight.
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Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
Mandatory Visualizations
Experimental Workflow for Dose Optimization
Caption: Workflow for determining the optimal dosage of this compound.
Signaling Pathways Modulated by Notoginsenosides
Caption: Key signaling pathways potentially modulated by this compound/R1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Notoginsenoside R1, a Novel Natural PPARγ Agonist, Attenuates Cognitive Deficits in a Mouse Model of Diabetic Alzheimer's Disease Through Enhancing GLUT4-Dependent Neuronal Glucose Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 5. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 improves intestinal microvascular functioning in sepsis by targeting Drp1-mediated mitochondrial quality imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Notoginsenoside R4 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Notoginsenoside R4. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or precipitates upon dilution in my cell culture media. What should I do?
A1: This is a common issue related to the solubility of this compound. While it is soluble in water with ultrasonic warming, its solubility can be limited in complex media, especially at higher concentrations.
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Initial Stock Preparation: Prepare your primary stock solution in DMSO or a co-solvent system like ethanol (B145695) and water, rather than directly in water or PBS. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
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Working Dilution: When preparing your working concentration, ensure the final percentage of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
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Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution.
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Sequential Dilution: Perform a serial dilution of your stock solution in the media, vortexing gently between each dilution step to ensure it is fully dissolved.
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Solubility Test: Before treating your cells, perform a small-scale solubility test by adding your highest concentration of this compound to the media in a separate tube and visually inspecting for any precipitation over your planned experiment time.
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. How can I improve reproducibility?
A2: Inconsistent results in cell viability assays can stem from several factors related to the properties of saponins (B1172615) like this compound.
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Compound Stability: Saponins can be unstable in aqueous solutions, especially at non-neutral pH and higher temperatures.[2][3] Prepare fresh dilutions of this compound for each experiment from a frozen stock.
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Assay Interference: As a saponin, this compound can have detergent-like properties that may interfere with cell membranes and the assay reagents themselves.[4]
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Include a "no-cell" control with media and this compound to check for any direct reaction with the assay dye.
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Consider using a non-colorimetric viability assay, such as a luminescence-based ATP assay, to avoid potential interference.
-
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Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Variations in cell density can significantly impact the final readout.
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Extended Incubation: Long-term exposure to some saponins can lead to decreased cell viability, which may not be the intended experimental outcome.[5][6] Consider shorter incubation times to assess specific bioactivities before general cytotoxicity occurs.
Q3: My Western blot results for phosphorylated proteins (e.g., p-Akt, p-p65) after this compound treatment are weak or inconsistent. What could be the cause?
A3: Weak or inconsistent phosphorylation signals can be due to several factors, from sample preparation to the detection process.
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Rapid Phosphatase Activity: Phosphorylation events can be transient. It is crucial to lyse the cells quickly after treatment and to use a lysis buffer containing fresh phosphatase inhibitors.[7][8]
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Protein Quantification: Saponins may interfere with standard protein quantification assays like BCA or Bradford. This can lead to unequal protein loading. Consider performing an acetone (B3395972) precipitation of your protein lysate to remove interfering substances before quantification.[7]
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Antibody Quality: Ensure your primary antibodies for the phosphorylated targets are validated and used at the optimal dilution.
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Loading Controls: Always probe for the total protein (e.g., total Akt, total p65) on the same membrane after stripping to confirm that changes are in the phosphorylation status and not the overall protein level. Also, use a housekeeping protein like β-actin or GAPDH to ensure equal loading.[8]
Q4: I am seeing variable results in my in vivo animal studies with this compound. What are some key considerations?
A4: In vivo experiments introduce more complexity. Here are some factors to consider:
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Bioavailability: The oral bioavailability of ginsenosides (B1230088) can be low. The route of administration (e.g., oral gavage vs. intraperitoneal injection) will significantly impact the effective dose.
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Metabolism: this compound can be metabolized by gut microbiota, which can vary between animals and influence the active compounds reaching the target tissues.[9]
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Dosing Formulation: Ensure your dosing solution is homogenous and stable. If suspended, ensure it is well-mixed before each administration.
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Animal Health: Underlying health conditions or stress in the animals can affect their response to treatment. Monitor animals closely for any adverse effects.
Troubleshooting Guides
Issue 1: Inconsistent Quantification of this compound by HPLC
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in Solution | Prepare fresh standards and samples daily. Store stock solutions in an organic solvent at -20°C or below. | Saponins can degrade in aqueous solutions, especially at non-neutral pH or room temperature, leading to lower peak areas over time.[2] |
| Peak Tailing | Use a high-purity silica-based C18 column. Ensure the mobile phase pH is appropriate (often slightly acidic to suppress silanol (B1196071) activity). | Active silanol groups on the column stationary phase can interact with the hydroxyl groups on saponins, causing peak tailing.[10] |
| Variable Retention Times | Use a column oven to maintain a constant temperature. Ensure the mobile phase is thoroughly mixed and degassed. | Column temperature fluctuations can cause shifts in retention times. Inconsistent mobile phase composition will also lead to drift.[11][12] |
| Ghost Peaks | Run a blank gradient (mobile phase without sample injection) to identify potential contaminants in the solvent or system. | Contaminants in the mobile phase or carryover from previous injections can appear as ghost peaks.[11] |
Issue 2: High Background in Western Blots of this compound-Treated Lysates
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). | Insufficient blocking can lead to non-specific antibody binding and high background. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. | Excessive antibody concentrations increase the likelihood of non-specific binding.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations (e.g., 3 x 10 minutes with TBST). | Thorough washing is essential to remove unbound antibodies that contribute to background noise.[13] |
| Membrane Quality | Ensure the PVDF or nitrocellulose membrane is handled carefully and is not contaminated. | Contaminants or scratches on the membrane can lead to blotchy background. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the desired amount of this compound powder (purity ≥98%).
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Dissolve in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).
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Gently warm and vortex until fully dissolved.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in your complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes at room temperature.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for PI3K/Akt Pathway Analysis
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with the desired concentrations of this compound for the specified time.
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After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (consider acetone precipitation before quantification).
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[8][14][15]
Data Presentation
Table 1: Stability of Ginsenosides (as a proxy for this compound) under Various Conditions
Disclaimer: The following data is based on studies of structurally similar ginsenosides and should be used as a general guideline. Stability of this compound may vary.
| Condition | Parameter | Observation | Reference |
| pH | pH 2.0 | Significant degradation of major ginsenosides observed. | [2] |
| pH 4.0 - 6.0 | Generally more stable compared to highly acidic or alkaline conditions. | [2] | |
| pH 8.0 | Degradation observed, though generally less severe than at pH 2.0. | [2] | |
| Temperature | 25°C | Gradual degradation over several weeks in aqueous solution. | [2] |
| 100 - 120°C | Rapid degradation of major ginsenosides. | [3][16][17] | |
| Storage | -20°C (in DMSO) | Stable for at least 1 month. | [1] |
| -80°C (in DMSO) | Stable for at least 6 months. | [1] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vitro Effects of Selected Saponins on the Production and Release of Lysozyme Activity of Human Monocytic and Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. protocols.io [protocols.io]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Variations in Ginsenosides of Raw Ginseng According to Heating Temperature and Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Variations in Ginsenosides of Raw Ginseng According to Heating Temperature and Time - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Notoginsenoside R4 degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Notoginsenoside R4 during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its degradation a concern during extraction?
This compound is a malonylated dammarane-type triterpene saponin (B1150181) found in Panax species, such as Panax ginseng and Panax notoginseng.[1] As a malonylated ginsenoside, it is inherently unstable and susceptible to degradation under common extraction conditions, particularly heat and non-neutral pH.[2] Degradation primarily occurs through two pathways:
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Demalonylation: The loss of the malonyl group, converting Malonyl-Notoginsenoside R4 to this compound.
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Deglycosylation: The subsequent cleavage of sugar moieties from the ginsenoside structure.[2]
This degradation leads to an inaccurate quantification of the native saponin profile and a potential loss of specific biological activities associated with the intact molecule.
Q2: Which factors have the most significant impact on this compound stability during extraction?
The primary factors influencing this compound degradation are:
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Temperature: High temperatures significantly accelerate the degradation of malonylated ginsenosides (B1230088).[2][3]
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pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the malonyl group and the glycosidic bonds. Saponins (B1172615) are generally more stable at a neutral pH.[4][5][6]
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Extraction Method: Methods involving high heat, such as Soxhlet and heat reflux extraction, lead to substantial degradation.[7]
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Solvent Type: The choice of solvent can influence extraction efficiency and stability. Methanol (B129727) and ethanol (B145695) are commonly used.[2]
Q3: What are the recommended extraction methods for preserving this compound?
To minimize degradation, low-temperature extraction methods are recommended:
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Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration at or near room temperature, reducing the extraction time and minimizing thermal degradation.[7]
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Cold-Soaked Extraction (CSE) / Maceration: This technique involves soaking the plant material in a solvent at a low temperature (e.g., 4-8°C) for an extended period. It is a gentle method that effectively reduces the degradation of thermally labile compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature. | Switch to a low-temperature extraction method like Ultrasonic-Assisted Extraction (UAE) or Cold-Soaked Extraction (CSE). Ensure the temperature during extraction and subsequent processing steps (e.g., solvent evaporation) is kept low. |
| Inappropriate solvent. | Optimize the solvent system. Methanol has been reported to be efficient for cold-soaked extraction of malonyl ginsenosides. For UAE, 70-80% ethanol is often effective.[4] | |
| Incorrect pH of the extraction solvent. | Maintain a neutral pH of the extraction solvent unless otherwise required by the experimental design.[4] | |
| Inconsistent extraction results between batches. | Variation in raw material. | Ensure the plant material (e.g., part of the plant, age, drying method) is consistent between batches. The content of saponins can vary significantly in different parts of the plant.[8] |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and ultrasonic power (for UAE). | |
| Presence of significant amounts of this compound degradation products (e.g., Notoginsenoside R1). | Demalonylation during extraction. | This is a strong indicator of degradation. Immediately implement a low-temperature extraction method and ensure the pH is neutral. |
| Degradation during sample storage. | Store extracts at low temperatures (-20°C or -80°C) and protect them from light. It is advisable to prepare fresh working solutions daily.[4] |
Data Presentation
Table 1: Comparison of Extraction Methods on the Yield of Saponins from Panax notoginseng
While specific quantitative data for this compound is limited, the following table illustrates the general effect of different extraction methods on the yield of major saponins from Panax notoginseng. Lower temperature methods generally result in better preservation of native saponins.
| Extraction Method | Key Parameters | Relative Yield of Major Saponins | Reference |
| Heat Reflux Extraction | 80-90°C, Ethanol | Lower yield of native saponins, higher levels of degradation products. | [7] |
| Soxhlet Extraction | High Temperature, Organic Solvent | Significant degradation of thermally labile saponins. | [7] |
| Ultrasonic-Assisted Extraction (UAE) | 40°C, 80% Ethanol, 30 min | Higher yield of native saponins compared to heat-based methods. | [4] |
| Cold-Soaked Extraction (CSE) | Room Temperature or Lower, Methanol | Good preservation of malonyl ginsenosides. | [1] |
| Formulated Surfactant Aqueous System with UAE | 2% Triton X-114, 0.03% Gemini 16-5-16 | High extraction yields of Notoginsenoside R1, Ginsenosides Rg1, Re, Rb1, and Rd. | [9] |
Table 2: Influence of pH on the Stability of Ginsenosides
This table summarizes the general stability of ginsenosides at different pH values. Specific kinetic data for this compound is not widely available, but the trends for similar compounds are informative.
| pH Condition | Effect on Ginsenoside Stability | Reference |
| Acidic (pH < 4) | Promotes hydrolysis of glycosidic bonds, leading to deglycosylation. Some ginsenosides show significant degradation. | [4][5] |
| Neutral (pH 6-7.5) | Generally the most stable range for ginsenosides. | [4] |
| Alkaline (pH > 8) | Can also lead to degradation, including hydrolysis of ester groups like the malonyl moiety. Saponin hydrolysis is often base-catalyzed. | [4][5] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) for this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
-
Sample Preparation:
-
Dry the Panax notoginseng plant material (roots or other parts as required) at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of 80% ethanol (solvent-to-solid ratio of 20:1).[4]
-
Place the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Set the extraction temperature to 40°C.[4]
-
Apply ultrasonic treatment for 30 minutes.[4] Ensure the temperature does not exceed the set point.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Sample Processing:
-
Collect the supernatant.
-
If performing multiple extractions, repeat the process with the pellet and combine the supernatants.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
For solvent evaporation, use a rotary evaporator at a low temperature (≤ 40°C) to concentrate the extract.
-
Store the final extract at -20°C or below until analysis.
-
Protocol 2: Cold-Soaked Extraction (CSE) for this compound
This protocol is a gentle method suitable for preserving thermally sensitive compounds.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in the UAE protocol.
-
-
Extraction:
-
Weigh 1.0 g of the powdered material into a flask.
-
Add 20 mL of methanol.
-
Seal the flask and place it in a refrigerated shaker or a cold room at 4-8°C.
-
Macerate for 24-48 hours with continuous gentle agitation.
-
-
Sample Processing:
-
After the maceration period, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small volume of cold methanol and combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).
-
Store the final extract at -20°C or below.
-
Visualizations
Caption: Degradation pathway of Malonyl-Notoginsenoside R4.
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Notoginsenoside R4 Delivery with Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Notoginsenoside R4 (NR4) in nanoparticles.
Frequently Asked Questions (FAQs)
1. Why use nanoparticles to deliver this compound?
This compound, a bioactive saponin (B1150181) from Panax notoginseng, has demonstrated significant therapeutic potential, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] However, its clinical application can be limited by poor water solubility, low bioavailability, and a short half-life.[2][3] Encapsulating NR4 into nanoparticles can help overcome these challenges by:
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Improving solubility and stability: Nanoparticles can carry hydrophobic drugs like NR4 in their core, protecting them from degradation.[2][3]
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Enhancing bioavailability: Nanoparticles can facilitate absorption across biological membranes.[4]
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Enabling targeted delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues, increasing efficacy and reducing side effects.
2. What are the common types of nanoparticles used for this compound delivery?
Commonly used nanoparticles for the delivery of ginsenosides, including NR4, are biodegradable and biocompatible polymers. Poly(lactic-co-glycolic acid) (PLGA) is a frequently used polymer due to its approval by the FDA for therapeutic use.[2][5] Other potential nanocarriers include liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles.
3. What are the key parameters to consider during the formulation of this compound nanoparticles?
Key parameters to optimize include:
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Nanoparticle size and polydispersity index (PDI): Smaller nanoparticles (typically under 200 nm) with a low PDI (ideally < 0.2) are desirable for better tissue penetration and uniformity.[6]
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Encapsulation efficiency (EE%) and drug loading (DL%): High EE% and DL% are crucial for delivering a therapeutically relevant dose.
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Surface charge (Zeta potential): The zeta potential influences the stability of the nanoparticle suspension and its interaction with cell membranes. A zeta potential above +30 mV or below -30 mV generally indicates good stability.
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In vitro release profile: This determines the rate at which NR4 is released from the nanoparticles, which can be designed for immediate or sustained release.
4. How is the cellular uptake of this compound nanoparticles typically mediated?
The cellular uptake of nanoparticles is an active process that often occurs through endocytosis.[7][8] The specific mechanism can vary depending on the nanoparticle's size, shape, surface charge, and the cell type. Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9][10]
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of this compound-loaded nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Poor affinity of NR4 for the nanoparticle core.2. NR4 leakage into the external aqueous phase during preparation.3. Insufficient amount of polymer. | 1. Optimize the polymer-to-drug ratio.2. Use a different nanoparticle preparation method (e.g., double emulsion for hydrophilic drugs).3. Adjust the solvent system to improve NR4 solubility in the organic phase. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles during preparation or storage.3. Inappropriate concentration of polymer or surfactant. | 1. Increase sonication time or power; optimize homogenization speed.[11]2. Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer).3. Filter the nanoparticle suspension through a syringe filter to remove larger particles. |
| Nanoparticle Aggregation and Precipitation | 1. Insufficient surface charge (low zeta potential).2. Inappropriate storage conditions (e.g., temperature, pH).3. Interaction with components in the dispersion medium. | 1. Adjust the pH of the suspension to increase surface charge.2. Add a cryoprotectant (e.g., trehalose) before lyophilization.[12]3. Store nanoparticles at 4°C in a suitable buffer.[13] |
| Burst Release of this compound | 1. NR4 adsorbed on the nanoparticle surface.2. Porous nanoparticle structure.3. Rapid degradation of the polymer matrix. | 1. Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug.2. Use a polymer with a slower degradation rate.3. Incorporate a coating layer on the nanoparticle surface. |
Quantitative Data Summary
The following table presents a summary of typical characterization data for ginsenoside-loaded nanoparticles based on literature. These values can serve as a benchmark for your experiments.
| Parameter | PLGA Nanoparticles | Mesoporous Silica (B1680970) Nanoparticles | Solid Lipid Nanoparticles |
| Particle Size (nm) | 100 - 300 | 50 - 200 | 150 - 400 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -20 to -40 | -10 to -25 |
| Encapsulation Efficiency (%) | 60 - 90 | 40 - 70 | 70 - 95 |
| Drug Loading (%) | 5 - 15 | 10 - 25 | 1 - 10 |
Note: These values are illustrative and can vary significantly depending on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.
Materials:
-
This compound (NR4)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and NR4 in an organic solvent (e.g., 100 mg PLGA and 10 mg NR4 in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water (e.g., 2% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated NR4.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage (consider adding a cryoprotectant).
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Quantify the amount of free NR4 in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total NR4 - Free NR4) / Total NR4] x 100
-
DL% = [(Total NR4 - Free NR4) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release:
-
Disperse a known amount of NR4-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag against a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Quantify the amount of released NR4 in the samples using a suitable analytical method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound nanoparticle synthesis and evaluation.
Caption: Potential signaling targets of this compound after nanoparticle-mediated delivery.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. Frontiers | Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Notoginsenoside R1-loaded mesoporous silica nanoparticles targeting the site of injury through inflammatory cells improves heart repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Liposomal Notoginsenoside R4 Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing liposomal formulations to improve the efficacy of Notoginsenoside R4. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and characterization of this compound liposomes.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (<50%) | Poor lipid-drug interaction: this compound, a saponin (B1150181), may have suboptimal partitioning into the lipid bilayer. | - Optimize lipid composition: Experiment with different phospholipids (B1166683) (e.g., DSPC, DPPC) and vary the cholesterol content. The inclusion of charged lipids might also improve interaction. - Modify the preparation method: Passive loading methods like thin-film hydration can sometimes result in lower encapsulation for certain molecules. Consider exploring alternative methods such as reverse-phase evaporation or ethanol (B145695) injection. |
| Drug precipitation during formulation: The solubility of this compound in the aqueous phase may be limited. | - Adjust the pH of the hydration buffer: The solubility of saponins (B1172615) can be pH-dependent. Test a range of pH values to find the optimal condition for this compound solubility. - Co-solvent usage: Consider the use of a small percentage of a biocompatible co-solvent (e.g., ethanol) in the hydration buffer to improve drug solubility. | |
| Liposome (B1194612) Aggregation and Instability | Insufficient surface charge: Low zeta potential can lead to particle aggregation. | - Incorporate charged lipids: Include anionic lipids like DSPG or cationic lipids like DOTAP in your formulation to increase electrostatic repulsion between liposomes. A zeta potential of ±30 mV is generally considered stable. |
| Inadequate PEGylation: Insufficient steric hindrance can result in aggregation. | - Optimize PEG-lipid concentration: If using PEGylated lipids (e.g., DSPE-PEG2000), ensure the molar ratio is sufficient to provide a dense protective layer. A common starting point is 5 mol%. | |
| Improper storage conditions: Temperature fluctuations can affect liposome stability. | - Store at 4°C: Liposomal formulations should be stored in a refrigerator and protected from freezing, which can disrupt the lipid bilayer. | |
| Inconsistent Particle Size (High Polydispersity Index - PDI > 0.3) | Inefficient size reduction method: Sonication or extrusion parameters may not be optimized. | - Optimize extrusion cycles: Increase the number of extrusion cycles through the polycarbonate membrane to achieve a more uniform size distribution. - Standardize sonication parameters: Ensure consistent sonication time, power, and temperature for reproducible results. |
| Lipid film heterogeneity: Uneven lipid film formation can lead to variability in liposome size. | - Ensure complete solvent removal: Use a rotary evaporator followed by high vacuum to form a thin, uniform lipid film. Ensure the film is completely dry before hydration. |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for saponins like this compound in liposomes?
A1: The encapsulation efficiency for saponins in liposomes can vary depending on the specific saponin and the formulation parameters. For instance, studies on Panax quinquefolium saponin (PQS) liposomes prepared by thin-layer hydration have reported encapsulation efficiencies in the range of 65-70%.[1] For ginsenoside Rg3 proliposomes, an entrapment efficiency as high as 97.3% has been reported.[2]
Q2: What is the expected particle size and zeta potential for ginsenoside-containing liposomes?
A2: The particle size and zeta potential are critical parameters for the in vivo performance of liposomes. Studies on various ginsenoside liposomes have reported particle sizes ranging from approximately 60 nm to 350 nm.[1][2][3] The zeta potential is often negative, with reported values ranging from -5.7 mV to -60 mV, which contributes to the stability of the formulation.[1][3]
Q3: Which method is best for preparing this compound liposomes?
A3: The choice of preparation method depends on the desired characteristics of the liposomes. The thin-film hydration method is a widely used and straightforward technique for passive drug loading.[1] The ethanol injection method is also a common choice and can produce smaller liposomes.[1] For potentially higher encapsulation efficiency, the reverse-phase evaporation method can be considered.
Q4: How can I improve the in vivo stability and circulation time of my this compound liposomes?
A4: To enhance in vivo stability and prolong circulation time, PEGylation is a standard approach. Incorporating PEGylated lipids, such as DSPE-PEG2000, into the liposome formulation creates a hydrophilic layer that reduces opsonization and clearance by the reticuloendothelial system (RES).
Data Presentation
The following tables summarize representative quantitative data from studies on liposomal formulations of various ginsenosides, which can serve as a reference for formulating this compound liposomes.
Table 1: Physicochemical Properties of Ginsenoside Liposomes
| Ginsenoside | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Total Ginsenosides | Ethanol Injection | 110.0 ± 3.5 | 0.056 ± 0.009 | -5.7 ± 0.5 | Not Reported | [1] |
| Ginsenoside Rh2 | Thin-film Hydration & Sonication | ~50-60 | < 0.3 | Higher than control | Not Reported | [3] |
| Ginsenoside Rg3 | Thin-film Hydration & Sonication | ~50-60 | < 0.3 | Higher than control | Not Reported | [3] |
| Ginsenoside Rg5 | Thin-film Hydration & Sonication | ~100 | < 0.3 | Higher than control | Not Reported | [3] |
| Ginsenoside Rg3 | Film Dispersion-Ultrasonication | 152.58 ± 0.74 | 0.293 | -26.73 ± 0.57 | 85.24 ± 1.02 | [4] |
| Ginsenoside Rg3 | Proliposome | ~350 | Not Reported | -28.6 | 97.3 | [2] |
| Ginsenoside Rg1 | Thin-film Dispersion Ultrasound | 2-3 µm | Not Reported | Not Reported | 51.2 | [5] |
| Compound K | Folic Acid-Targeted Liposomes | 249.13 ± 1.40 | Not Reported | Not Reported | 93.33 ± 0.05 | [6] |
PDI: Polydispersity Index
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound, phospholipids (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the buffer should be above the lipid phase transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the resulting multilamellar vesicle suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization of this compound Liposomes
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated this compound from the liposomes using methods like size exclusion chromatography or ultracentrifugation.
-
Quantify the amount of this compound in the liposomal fraction and the total amount of drug used.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., human colorectal cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of free this compound, liposomal this compound, and empty liposomes for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with free this compound, liposomal this compound, and empty liposomes at their IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Tumor Inoculation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Treatment: When the tumors reach a certain volume (e.g., 100-200 mm³), randomly assign the mice to different treatment groups: saline control, empty liposomes, free this compound, and liposomal this compound.
-
Drug Administration: Administer the treatments intravenously via the tail vein at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Mandatory Visualizations
Signaling Pathways
// Nodes NGR4 [label="Liposomal\nthis compound", fillcolor="#FBBC05"]; Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"];
// Edges NGR4 -> Receptor [label="Activates"]; Receptor -> PI3K; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTOR; mTOR -> Cell_Growth; Akt -> Apoptosis_Inhibition [label="Promotes"]; } this compound and the PI3K/Akt Signaling Pathway.
// Nodes NGR4 [label="Liposomal\nthis compound", fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation &\nDifferentiation", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"];
// Edges NGR4 -> Receptor [label="Modulates"]; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Cell_Proliferation; } this compound and the MAPK/ERK Signaling Pathway.
Experimental Workflow
// Nodes Start [label="Start:\nLipid & Drug\nDissolution", shape=ellipse, fillcolor="#FBBC05"]; Film_Formation [label="Thin-Film\nFormation\n(Rotary Evaporation)", fillcolor="#F1F3F4"]; Hydration [label="Hydration\n(Aqueous Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Size_Reduction [label="Size Reduction\n(Extrusion/Sonication)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(DLS, EE%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nLiposomal\nthis compound", shape=ellipse, fillcolor="#FBBC05"];
// Edges Start -> Film_Formation; Film_Formation -> Hydration; Hydration -> Size_Reduction; Size_Reduction -> Characterization; Characterization -> End; } Workflow for Liposome Preparation and Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. neuroscience.episirus.org [neuroscience.episirus.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Therapeutic Effects of Hybrid Liposomes Against Xenograft Mouse Model of Colorectal Cancer In Vivo Due to Long-term Accumulation | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Addressing Notoginsenoside R4 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Notoginsenoside R4 precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when introducing a compound dissolved in an organic solvent like DMSO into an aqueous solution such as cell culture media. This is primarily due to the poor aqueous solubility of this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the medium over time, which may affect the solubility of this compound. | Ensure the medium is properly buffered for the incubator's CO2 concentration. Test the solubility of this compound at different pH values to understand its sensitivity. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.[1] | If possible, try a different basal media formulation (e.g., DMEM vs. RPMI-1640). Evaluate the effect of serum concentration on precipitation. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3] For cell culture applications, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture media?
A2: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for precipitation or turbidity immediately and after incubation at 37°C for a period relevant to your experiment. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.[1]
Q3: Can I prepare a stock solution of this compound in water?
A3: this compound has poor solubility in water. While some sources suggest a solubility of up to 5 mg/mL can be achieved with ultrasonic and warming, the conditions are not well-defined.[4] For consistent results and to avoid precipitation, preparing a stock solution in an organic solvent like DMSO is recommended for cell culture applications. If you must use water, ensure the solution is clear before use and consider that the solubility may be limited.
Q4: Will serum in the media help to prevent the precipitation of this compound?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. However, this effect has its limits. At high concentrations, this compound can still precipitate even in the presence of serum. The concentration and composition of the serum can also influence its solubilizing capacity.
Q5: My this compound stock solution has been frozen and now I see a precipitate. What should I do?
A5: It is common for compounds to precipitate out of solution during a freeze-thaw cycle. Gently warm the stock solution to 37°C and vortex or sonicate briefly to redissolve the compound before use. To avoid this issue, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound and dilute it to a final working concentration in cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. c. Vortex vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. e. Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation (e.g., 10 µM): a. Pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution (Recommended): First, dilute the 10 mM stock solution to a lower concentration (e.g., 1 mM) in pre-warmed media. c. Final Dilution: Slowly add the required volume of the stock or intermediate solution to the pre-warmed medium while gently swirling. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO. d. Gently mix by inverting the tube a few times. Avoid vigorous vortexing. e. Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Signaling Pathways and Visualizations
This compound has been shown to target several key signaling molecules, including STAT3, AKT1, HRAS, VEGFA, and CASP3.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a likely target of this compound.
Caption: Putative signaling pathways targeted by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fabrication of pH-dependent solid dispersion for oral colon-targeted delivery of notoginsenoside R1 and its protective effects on ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Notoginsenoside R4 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Notoginsenoside R4 in in vivo experiments. The information aims to help minimize off-target effects and ensure experimental success.
Disclaimer: Data on the specific off-target effects of this compound in vivo are limited. Much of the available toxicological and pharmacokinetic data is derived from studies on total Panax notoginseng saponins (B1172615) (PNS) or the closely related, and more extensively studied, Notoginsenoside R1. Researchers should use the following information as a guide and conduct pilot studies to determine the optimal dosage and administration protocol for their specific animal model and research question.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: Direct, comprehensive studies on the off-target effects of purified this compound are not extensively documented. However, studies on total Panax notoginseng saponins (PNS) provide insights into potential side effects, especially at higher doses. High concentrations of PNS (≥150 mg/kg) have been associated with potential cardiac toxicity in rats.[1] Extremely high doses (450 mg/kg) have been linked to hepatotoxicity and nephrotoxicity in animal models.[1] It is crucial to conduct dose-response studies to identify a therapeutic window that maximizes on-target effects while minimizing these potential toxicities.
Q2: How can I improve the bioavailability of this compound in my in vivo experiments?
A2: Ginsenosides (B1230088), including this compound, generally exhibit low oral bioavailability. To improve absorption and ensure consistent plasma concentrations, consider the following:
-
Vehicle Selection: Use of solubility-enhancing vehicles is critical. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection can bypass first-pass metabolism and increase bioavailability compared to oral gavage. However, the chosen route should align with the clinical relevance of the study.
-
Formulation Technology: Advanced formulations, such as bio-adhesive tablets using chitosan, have been shown to significantly improve the bioavailability of PNS in animal models.[2]
Q3: What are the key signaling pathways modulated by this compound and related compounds?
A3: this compound and other major ginsenosides, like Notoginsenoside R1, are known to modulate multiple signaling pathways. Molecular docking studies suggest this compound can target STAT3, AKT1, HRAS, VEGFA, and CASP3.[3] More broadly, ginsenosides are known to influence pro-survival and anti-inflammatory pathways such as the PI3K/Akt and Nrf2 pathways, while inhibiting pro-inflammatory and apoptotic pathways like NF-κB and MAPK.[4][5] Understanding these pathways can help in designing mechanistic studies and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or signs of toxicity (e.g., weight loss, lethargy) in the animal cohort. | Dosage is too high, leading to off-target toxicity (e.g., cardiotoxicity). | 1. Immediately lower the dose. 2. Conduct a preliminary dose-finding study (e.g., an up-and-down procedure) to determine the maximum tolerated dose (MTD). 3. Review literature for toxicity of total PNS, as high doses (≥150 mg/kg) are known to have toxic effects in rats.[1] |
| Inconsistent or no observable therapeutic effect. | 1. Poor Bioavailability: The compound is not being absorbed effectively. 2. Inadequate Dosage: The dose is too low to reach therapeutic concentrations. 3. Compound Instability: The compound may be degrading in the vehicle solution. | 1. Switch from oral gavage to intraperitoneal (i.p.) injection to increase systemic exposure. 2. Perform a dose-escalation study to find an effective dose, while carefully monitoring for toxicity. 3. Prepare dosing solutions fresh before each administration and store the stock solution at -20°C for up to one month or -80°C for up to six months.[3] |
| Precipitation of this compound in the vehicle solution. | The compound has low aqueous solubility. | 1. Ensure the vehicle is appropriate. A common vehicle for ginsenosides is a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. 2. Prepare the solution by first dissolving this compound in a small amount of DMSO before slowly adding the other components while vortexing. 3. Gentle warming or sonication can aid dissolution. |
| Unexpected inflammatory response at the injection site (for i.p. administration). | The vehicle solution (e.g., high concentration of DMSO) or the compound itself may be causing local irritation. | 1. Reduce the concentration of DMSO in the vehicle to the lowest possible level that maintains solubility. 2. Ensure the pH of the final solution is close to physiological pH. 3. Consider subcutaneous injection as an alternative parenteral route, which may be less irritating for some compounds. |
Quantitative Data Summary
The following tables summarize toxicity and pharmacokinetic data for total Panax notoginseng saponins (PNS) and key individual saponins. This data can be used to guide dose selection for this compound, with the caveat that it is not specific to this individual compound.
Table 1: In Vivo Toxicity of Panax Notoginseng Saponins (PNS) in Rats
| Parameter | Dosage (mg/kg) | Route | Observation | Reference |
| Cardiac Toxicity | ≥150 | Intravenous | Significant alterations in cardiac hemodynamics. | [1] |
| Mortality | 450 | Intravenous | Animal death occurred. | [1] |
| Hepatotoxicity & Nephrotoxicity | 450 | Not specified | Exhibited significant liver and kidney toxicity. | [1] |
Table 2: Pharmacokinetic Parameters of Major Saponins after Oral Administration of PNS (90 mg/kg) in Beagle Dogs
| Parameter | Notoginsenoside R1 | Ginsenoside Rg1 | Ginsenoside Rb1 | Reference |
| Cmax (ng/mL) | 37.57 ± 24.55 | 95.57 ± 69.30 | 1080.00 ± 186.82 | [6] |
| Tmax (h) | 2.67 ± 1.15 | 2.63 ± 1.15 | 8.67 ± 6.43 | [6] |
| T1/2 (h) | 3.35 ± 0.55 | 4.55 ± 1.22 | 18.27 ± 2.55 | [6] |
Experimental Protocols
The following are representative protocols for the in vivo administration of notoginsenosides, primarily based on studies using Notoginsenoside R1. These should be adapted and optimized for this compound and the specific experimental model.
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is adapted from a study investigating the effects of Notoginsenoside R1 in a mouse model of neuropathic pain.[1]
-
Preparation of Dosing Solution (Example: 10 mg/kg dose for a 25g mouse):
-
Vehicle: Sterile water or saline. Notoginsenoside R1 is water-soluble; however, if solubility issues arise with R4, a co-solvent system (e.g., 20% DMSO in saline) may be necessary.
-
Dissolve this compound in the chosen vehicle to a final concentration of 2.5 mg/mL (for a 100 µL injection volume).
-
Ensure complete dissolution, using a vortex mixer and sonication if needed. Prepare fresh daily.
-
-
Administration:
Protocol 2: Oral Gavage
This protocol is based on pharmacokinetic studies of PNS.[9]
-
Preparation of Dosing Solution (Example: 50 mg/kg dose for a 200g rat):
-
Vehicle: A common vehicle for oral gavage of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in water.
-
Calculate the required amount of this compound (10 mg for a 200g rat).
-
Suspend the compound in the vehicle to a suitable concentration for your gavage volume (e.g., 10 mg/mL for a 1 mL gavage volume).
-
Ensure a uniform suspension by vortexing thoroughly before drawing each dose.
-
-
Administration:
-
Animal Model: Sprague-Dawley rats.
-
Dosage: 50-200 mg/kg.[9]
-
Frequency: Administer as a single dose for pharmacokinetic studies or as required for therapeutic studies.
-
Procedure: Use an appropriately sized feeding needle to deliver the suspension directly into the stomach.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound and related ginsenosides.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Notoginsenoside R1, a Metabolite from Panax notoginseng, Prevents Paclitaxel-Induced Peripheral Neuropathic Pain in Mice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of different cooking methods on saponin content and hematopoietic effects of Panax notoginseng-steamed chicken on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of three major bioactive saponins of Panax notoginseng using liquid chromatography-tandem mass spectrometry and a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 8. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vivo Pharmacokinetics of Notoginsenoside R1 in Ischemia Rats After Acute Myocardial Infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Yield of Notoginsenoside R4 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification yield of Notoginsenoside R4.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| NR4-T01 | Low Yield of Crude Saponin (B1150181) Extract | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inadequate Extraction Method: Insufficient extraction time, temperature, or inefficient methodology can lead to poor yields.[1] 3. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration and extraction efficiency.[2] | 1. Solvent Optimization: Methanol has been shown to be an efficient solvent for the extraction of malonyl-ginsenosides, which are structurally related to this compound.[3] Experiment with different concentrations of ethanol (B145695) (e.g., 70-85%) as this is also commonly used for saponin extraction.[4] 2. Method Enhancement: Employ ultrasound-assisted extraction (UAE) or heat reflux extraction (HRE) to improve efficiency. Optimize parameters such as extraction time (e.g., 1.5 hours) and liquid-to-solid ratio (e.g., 19:1 mL/g).[5] 3. Material Grinding: Ensure the plant material is finely and uniformly ground to increase the surface area available for extraction.[1] |
| NR4-T02 | Poor Separation and Peak Tailing in Column Chromatography | 1. Inappropriate Stationary Phase: The polarity of the stationary phase (e.g., silica (B1680970) gel) may not be suitable for the separation of structurally similar saponins (B1172615). 2. Unoptimized Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from other ginsenosides (B1230088).[6] 3. Column Overloading: Exceeding the binding capacity of the column can lead to poor resolution. | 1. Alternative Stationary Phases: Consider using reversed-phase chromatography with an ODS (C18) column, which is effective for separating compounds with moderate polarities like saponins.[4][5] Macroporous resins are also a good option for initial enrichment.[4] 2. Mobile Phase Gradient: Develop a gradient elution method. For ODS columns, a stepwise or linear gradient of methanol-water or acetonitrile-water can effectively separate different saponins.[7][8] 3. Sample Load Optimization: Determine the optimal sample loading capacity for your column through preliminary experiments with smaller sample sizes. |
| NR4-T03 | Co-elution of Impurities with this compound | 1. Presence of Structurally Similar Saponins: Other ginsenosides with similar polarities can be difficult to separate from this compound. 2. Complex Sample Matrix: The crude extract contains a wide range of compounds that can interfere with purification. | 1. Multi-step Chromatography: Employ a multi-step purification strategy. An initial enrichment with macroporous resin followed by fractionation on an ODS column and a final polishing step with preparative HPLC can significantly improve purity.[7] 2. Orthogonal Separation Techniques: Combine different chromatography modes, such as reversed-phase chromatography followed by hydrophilic interaction liquid chromatography (HILIC), to separate compounds based on different properties.[5] |
| NR4-T04 | Difficulty in Crystallizing Purified this compound | 1. Presence of Minor Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Incorrect Solvent System: The solvent used for crystallization may not be optimal for this compound. 3. Suboptimal Crystallization Conditions: Temperature and concentration play a crucial role in crystallization.[4] | 1. High-Purity Starting Material: Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. Preparative HPLC is recommended for this final purification step.[4] 2. Solvent Screening: Experiment with different solvent systems. A saturated solution in 95% ethanol has been used for the crystallization of a similar compound, Notoginsenoside Fc.[4] 3. Condition Optimization: Prepare a saturated solution at an elevated temperature (e.g., 80°C) and allow it to cool slowly to a controlled temperature (e.g., 25°C) over several days to facilitate crystal growth.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The roots and rhizomes of Panax ginseng and Panax notoginseng are the primary sources for the isolation of this compound.[9][10]
Q2: What are the key chromatographic techniques for this compound purification?
A2: A multi-step approach is most effective. This typically involves:
-
Macroporous Resin Chromatography: For initial enrichment of total saponins from the crude extract.[4]
-
Octadecylsilane (ODS) Column Chromatography: For fractionation of the enriched saponin mixture to separate different ginsenosides based on polarity.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity (>95%).[7][8]
Q3: What kind of yields can be expected for this compound purification?
A3: The yield of a specific ginsenoside can be relatively low due to the complexity of the plant extract and the multi-step purification process. For a similar compound, Notoginsenoside Fc, a final yield of 0.98% was achieved after extraction, enrichment, and crystallization.[11] A purification process for total Panax notoginseng saponins using Dynamic Axial Compression (DAC) high-pressure liquid chromatography reported a recovery rate of over 90%.
Q4: How can I monitor the purity of this compound during purification?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or an Evaporative Light Scattering Detector (ELSD) is commonly used to monitor the purity of fractions.[8][12] The purity is typically determined by the normalization of the peak areas.[8] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8]
Q5: Are there any stability concerns with this compound during purification?
A5: Malonylated ginsenosides, which are structurally related to this compound, are known to be unstable and susceptible to thermal degradation. It is advisable to avoid high temperatures during extraction and purification steps whenever possible.
Data Presentation
Table 1: Comparison of Extraction Methods for Malonyl-Ginsenosides
| Extraction Method | Relative Content of Malonyl-Ginsenoside | Notes |
| Cold-Soaked Extraction (CSE) with Methanol | High | Methanol was found to be the most efficient solvent among water, ethanol, and n-butanol.[3] |
| Ultrasonic-Assisted Extraction (UAE) | High | Comparable efficiency to CSE.[3] |
| Microwave-Assisted Extraction (MAE) | Low | Lower efficiency compared to CSE and UAE.[3] |
| Heat Reflux Extraction (HRE) | Low | Lower efficiency compared to CSE and UAE.[3] |
| Soxhlet Extraction (SE) | Not Detected | This method may lead to the degradation of the target compound.[3] |
Table 2: Summary of a Multi-Step Purification Strategy for Notoginsenoside Fc (A Structurally Similar Compound)
| Purification Step | Purity Achieved | Overall Yield | Reference |
| Ultrasound-Assisted Extraction | - | - | [11] |
| Macroporous Resin Chromatography (HPD-100) | Enriched Saponin Fraction | - | [11] |
| ODS Column Chromatography | >90% | - | [11] |
| Crystallization | >95% | 0.98% | [11] |
Experimental Protocols
Detailed Methodology for this compound Purification
This protocol is a synthesized approach based on established methods for purifying various ginsenosides, including this compound.
1. Extraction of Total Saponins:
-
a. Material Preparation: Dry the roots and rhizomes of Panax notoginseng and grind them into a fine powder.
-
b. Extraction:
-
Suspend the powdered plant material in 85% ethanol at a liquid-to-solid ratio of 19:1 (v/w).[5]
-
Perform ultrasound-assisted extraction for 1.5 hours.[5]
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude saponin extract.
-
2. Enrichment by Macroporous Resin Chromatography:
-
a. Column Preparation: Pack a glass column with HPD-100 macroporous resin and pre-condition it by washing with ethanol followed by deionized water.
-
b. Sample Loading: Dissolve the crude saponin extract in deionized water and load it onto the prepared column.
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c. Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars.
-
d. Elution: Elute the saponins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Collect fractions and monitor by HPLC to identify the saponin-rich fractions.
3. Fractionation by ODS Column Chromatography:
-
a. Sample Preparation: Combine and concentrate the saponin-rich fractions from the previous step.
-
b. Chromatographic Separation:
-
Load the concentrated sample onto an ODS (C18) column.
-
Elute the column with a stepwise gradient of acetonitrile (B52724) in water. A suggested gradient could be 35% acetonitrile to remove impurities, followed by 40% acetonitrile to elute the target compound fraction.[4]
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
4. Final Purification by Preparative HPLC:
-
a. System and Column: Use a preparative HPLC system equipped with a C18 column.
-
b. Mobile Phase: Employ an isocratic or gradient elution with a mobile phase of ethanol-water or acetonitrile-water. The exact ratio should be optimized based on analytical HPLC results. For example, a mobile phase of acetonitrile-water (30:70) has been used for the analysis of notoginsenosides.[12]
-
c. Purification: Inject the this compound-rich fraction onto the preparative HPLC column. Collect the peak corresponding to this compound.
-
d. Final Product: Lyophilize the collected fraction to obtain purified this compound powder with a purity of >95%.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound purification.
Caption: Postulated effect of this compound on the PI3K/Akt/STAT3 signaling pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Orthogonal strategy development using reversed macroporous resin coupled with hydrophilic interaction liquid chromatography for the separation of ginsenosides from ginseng root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS:87741-77-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Navigating High Variability in Notoginsenoside R4 Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
High variability in preclinical animal studies involving Notoginsenoside R4 can obscure true pharmacological effects and hinder the translation of promising research into clinical applications. This technical support center provides a comprehensive resource to identify potential sources of variability and offers practical troubleshooting strategies to enhance the consistency and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual differences in the therapeutic response to this compound in our rodent models. What are the likely causes?
A1: High variability in response to orally administered this compound is a common challenge and can be attributed to several factors:
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Low and Variable Oral Bioavailability: Like many ginsenosides (B1230088), this compound has inherently low oral bioavailability due to its poor solubility and permeability.[1][2] This can lead to inconsistent absorption from the gastrointestinal tract.
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Gut Microbiota-Mediated Metabolism: The composition of an animal's gut microbiota plays a crucial role in the metabolism of ginsenosides.[3] Individual differences in gut flora can lead to different metabolic profiles of this compound, altering its systemic exposure and efficacy.
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Experimental Procedure Inconsistencies: Minor variations in procedures such as oral gavage technique, animal handling, and stress levels can significantly impact physiological responses and drug absorption.
-
Animal-Specific Factors: The strain, age, and sex of the animals can influence drug metabolism and disposition, contributing to variability.[4]
Q2: How can we improve the oral bioavailability of this compound to achieve more consistent plasma concentrations?
A2: Enhancing bioavailability is key to reducing variability. Consider these formulation strategies:
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Lipid-Based Delivery Systems: Formulating this compound in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve its solubility and absorption.[5][6][7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range can increase its surface area, leading to enhanced dissolution and absorption.
-
Use of Permeation Enhancers: Co-administration with absorption enhancers, such as borneol, has been shown to increase the intestinal absorption of other ginsenosides.[10]
Q3: What are the best practices for the oral administration of this compound to minimize procedural variability?
A3: Standardizing your oral gavage technique is critical. Follow these guidelines:
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Consistent Animal Handling: Ensure all animals are handled by trained personnel to minimize stress, which can affect gastrointestinal motility and drug absorption.
-
Accurate Dosing Volume: Calculate the dosing volume accurately based on the most recent body weight of each animal.
-
Standardized Gavage Technique: Use a consistent gavage needle size and insertion depth for all animals. Ensure the substance is delivered directly into the stomach without causing injury or stress.
-
Fasting: While overnight fasting is common to reduce variability, the impact on ginsenoside absorption can be complex. It is crucial to standardize the fasting and feeding schedule for all animals in the study.[11][12]
Q4: How can we account for the influence of gut microbiota on this compound metabolism in our study design?
A4: To address the variability introduced by the gut microbiome, consider the following:
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Microbiota Profiling: At the end of your study, collect fecal samples for 16S rRNA sequencing to characterize the gut microbiota composition of individual animals.[13][14][15][16][17] This can help correlate microbial profiles with observed pharmacokinetic and pharmacodynamic variability.
-
Antibiotic Treatment: In a subset of animals, you can deplete the gut microbiota with a broad-spectrum antibiotic cocktail to assess the contribution of microbial metabolism to the overall effect of this compound.
-
Gnotobiotic Models: For highly controlled studies, consider using gnotobiotic (germ-free) animals colonized with specific bacterial strains to investigate the role of particular microbes in this compound metabolism.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Profiles (Cmax and AUC)
| Potential Cause | Troubleshooting Steps |
| Poor and Variable Oral Absorption | - Optimize Formulation: Develop and validate a formulation that improves the solubility and dissolution of this compound (e.g., lipid-based or nanoparticle formulations).- Verify Formulation Stability: Ensure the stability of this compound in the chosen vehicle over the duration of the experiment. |
| Inconsistent Administration Technique | - Standardize Oral Gavage: Implement a strict, standardized protocol for oral gavage, including animal restraint, gavage needle size, insertion depth, and speed of administration.- Train Personnel: Ensure all personnel performing the procedure are adequately trained and their technique is consistent. |
| Inter-animal Variation in Metabolism | - Characterize Gut Microbiota: Analyze fecal samples to correlate microbial composition with pharmacokinetic parameters.- Consider Animal Strain and Sex: Use a single, well-characterized animal strain and sex to reduce metabolic variability. Report these details clearly in your methodology. |
| Analytical Method Variability | - Validate Analytical Method: Thoroughly validate your UPLC-MS/MS method for linearity, accuracy, precision, and stability in the biological matrix (e.g., plasma).[18][19][20]- Use an Internal Standard: Incorporate a suitable internal standard to account for variations in sample processing and instrument response. |
Issue 2: High Variability in Pharmacodynamic Endpoints (e.g., Neuroprotection, Anti-inflammatory Effects)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Systemic Exposure | - Address Pharmacokinetic Variability: First, troubleshoot and minimize the variability in your pharmacokinetic profiles as outlined in Issue 1. Consistent pharmacodynamics relies on consistent systemic exposure.- Consider Alternative Routes of Administration: For mechanistic studies where bypassing oral absorption is acceptable, consider intravenous administration to ensure consistent systemic exposure.[21][22] |
| Differences in Disease Model Induction | - Standardize Model Induction: Ensure the method for inducing the disease model (e.g., cerebral ischemia, inflammation) is highly reproducible across all animals.- Monitor Model Severity: Implement scoring systems or biomarkers to quantify the severity of the disease model in each animal to allow for stratification or exclusion of outliers. |
| Variability in Animal Physiology | - Acclimatize Animals: Allow for a sufficient acclimatization period before the start of the experiment to reduce stress-related physiological variations.- Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Notoginsenoside R1, a structurally similar and co-occurring ginsenoside, which can provide an indication of the expected pharmacokinetic behavior and variability for this compound.
Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats after Oral Administration of Panax notoginseng Extract
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 23.97 ± 16.77 | [23] |
| AUC0–t (ng·h/mL) | 135.95 ± 54.32 | [23] |
Note: The high standard deviation in these values highlights the significant inter-animal variability.
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1 in Mice after Intravenous Administration of Panax notoginseng Saponins (B1172615)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) in CSF | 35.48 ± 24.4 | [22] |
| Tmax (h) in CSF | 1.75 | [22] |
| AUC (ng·h/mL) in CSF | 100.12 ± 84.29 | [22] |
Note: Cerebrospinal fluid (CSF) concentrations are presented here, indicating central nervous system penetration. The variability remains high even with intravenous administration.
Experimental Protocols
Protocol 1: UPLC-MS/MS for Quantification of this compound in Rat Plasma
This protocol is adapted from methods used for other ginsenosides and should be validated specifically for this compound.[18][19][20]
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., Digoxin).
-
Precipitate proteins by adding 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
-
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This is a general workflow for profiling the gut microbiome from fecal samples.[13][14][15][16][17]
-
Fecal Sample Collection:
-
Collect fresh fecal pellets from individual animals at the end of the study.
-
Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
-
DNA Extraction:
-
Extract total genomic DNA from the fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform index PCR to attach dual indices and sequencing adapters.
-
Pool the libraries and sequence on an Illumina MiSeq platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data using a pipeline such as QIIME2 or mothur for quality filtering, denoising, taxonomic assignment, and diversity analysis.
-
Visualizations
Caption: A structured workflow to minimize variability in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption and disposition of ginsenosides after oral administration of Panax notoginseng extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 alleviates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway through microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
- 18. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS method for the determination of the herb composition of Tangshen formula and the in vivo pharmacokinetics of its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. liposomes.ca [liposomes.ca]
- 22. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 23. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variation of Notoginsenoside R4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for batch-to-batch variation of Notoginsenoside R4.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive saponin (B1150181) primarily extracted from the roots of Panax notoginseng. It is a dammarane-type tetracyclic triterpenoid (B12794562) recognized for its wide range of pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] Its potential applications are being explored in cardiovascular health, neurodegenerative diseases, and cancer therapy.[1]
Q2: What are the primary causes of batch-to-batch variation in this compound?
Batch-to-batch variation in this compound content and purity can be attributed to several factors:
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Raw Material Variability : The concentration of this compound in Panax notoginseng is influenced by the plant's age, growing conditions, geographical origin, and the specific part of the plant used (e.g., roots, stems, leaves).[2]
-
Extraction Method : The choice of extraction solvent, temperature, duration, and technique (e.g., maceration, reflux, ultrasonic-assisted extraction) significantly impacts the yield and purity of the final product.
-
Processing and Purification : Post-extraction processing, including purification methods, can introduce variability. Inconsistent application of these procedures can lead to differing purity levels between batches.
-
Chemical Transformation : Ginsenosides (B1230088) can undergo chemical transformations during processing, particularly with heat, which can alter the final composition of the extract.
-
Storage and Handling : this compound may be unstable under certain conditions. Inconsistent storage temperatures and exposure to light or air can lead to degradation and variability over time.
Q3: How can I minimize batch-to-batch variation in my experiments?
To minimize variability, a comprehensive quality control strategy is essential. This includes:
-
Standardization of Raw Materials : Whenever possible, source raw materials from a single, reputable supplier who can provide a certificate of analysis with standardized levels of key ginsenosides.
-
Validated Extraction and Purification Protocols : Employ and strictly adhere to validated and standardized protocols for extraction and purification.
-
Use of Reference Standards : Utilize a certified this compound reference standard for accurate quantification and comparison across batches.
-
Robust Analytical Methods : Employ validated analytical methods, such as HPLC-UV or UPLC-MS/MS, for the precise quantification of this compound.
-
Implement Quality by Design (QbD) : For larger-scale production, implementing QbD principles helps in identifying and controlling critical process parameters that impact product quality.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize extraction parameters. Experiment with different solvents (e.g., methanol (B129727), ethanol, water-ethanol mixtures), increase the extraction time, or employ a more efficient extraction method like ultrasonic-assisted extraction. |
| Degradation during Extraction | Avoid prolonged exposure to high temperatures. Consider using extraction methods that operate at lower temperatures. |
| Poor Quality Raw Material | Source high-quality Panax notoginseng root from a reliable supplier. If possible, obtain material with a certified high content of this compound. |
| Inefficient Purification | Evaluate and optimize the purification process. Ensure that the chosen method is suitable for isolating this compound and that it is performed consistently. |
Issue 2: Poor Purity of this compound
| Potential Cause | Troubleshooting Step |
| Co-extraction of Impurities | Modify the extraction solvent to be more selective for this compound. Implement a multi-step purification protocol, such as a combination of column chromatography and recrystallization. |
| Inadequate Chromatographic Separation | Optimize the HPLC/UPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the resolution between this compound and other components. Consider using a different stationary phase. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
Issue 3: Inconsistent Analytical Results
| Potential Cause | Troubleshooting Step |
| Instrument Variability | Regularly calibrate and maintain your analytical instruments (HPLC, UPLC-MS/MS). |
| Sample Preparation Errors | Standardize the sample preparation procedure. Ensure accurate weighing and dilution. Use a validated protocol and ensure all steps are followed precisely for each sample. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis. Ensure accurate measurement and thorough mixing of solvents.[3] |
| Column Degradation | Monitor column performance. If peak shape deteriorates or retention times shift significantly, flush or replace the column. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound. It should be optimized and validated for your specific application.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724) and water.
-
Methanol for sample and standard preparation.
-
0.45 µm syringe filters.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 1 mg/mL.
3. Sample Preparation:
-
Extraction: Accurately weigh the powdered Panax notoginseng sample. Add a known volume of 70% methanol and extract using a validated method (e.g., sonication for 30 minutes).
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.[4]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min, 19-21% B; 30-40 min, 21-28% B; 40-60 min, 28-55% B; 60-70 min, 55-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 203 nm[4] |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS
This protocol is suitable for quantifying low levels of this compound, particularly in biological matrices.
1. Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
This compound reference standard.
-
UPLC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the HPLC-UV method, but use UPLC-MS grade solvents.
3. UPLC Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
4. MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Precursor ion (Q1) and product ion (Q3) transitions for this compound should be optimized by direct infusion of a standard solution. |
| Collision Energy | Optimize for the specific MRM transition. |
| Capillary Voltage | Optimize for your instrument. |
Data Presentation
Table 1: Comparison of Notoginsenoside Content in Different Parts of Panax notoginseng
| Plant Part | Notoginsenoside R1 Content (mg/g) | Ginsenoside Rg1 Content (mg/g) | Ginsenoside Rb1 Content (mg/g) |
| Main Root | 5.83 - 9.21 | 25.12 - 41.56 | 28.97 - 45.33 |
| Branch Root | 4.76 - 7.54 | 20.33 - 35.89 | 23.45 - 39.12 |
| Rhizome | 3.98 - 6.87 | 18.76 - 32.45 | 21.87 - 36.78 |
| Stem | 0.12 - 0.54 | 1.23 - 3.45 | 0.87 - 2.11 |
| Leaf | 0.05 - 0.21 | 0.54 - 1.87 | 0.32 - 1.05 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Validation Parameters for a Typical HPLC-UV Method for Ginsenoside Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.0038 - 0.0146 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.0171 - 0.0541 µg/mL[6] |
| Precision (RSD%) | < 5%[6] |
| Accuracy (Recovery %) | 95 - 105%[6] |
Visualizations
Signaling Pathways
This compound and related ginsenosides have been shown to modulate several key signaling pathways involved in inflammation and neuroprotection.
Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Neuroprotective mechanism of this compound via the PI3K/Akt/Nrf2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Comparison and Metabolite Profiling of Saponins in Different Parts of the Root of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC gradient for better Notoginsenoside R4 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for improved separation of Notoginsenoside R4.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC gradient for this compound separation?
A common starting point for the reversed-phase HPLC separation of this compound and other saponins (B1172615) is a gradient elution using a C18 column with a mobile phase consisting of water (A) and acetonitrile (B52724) (B), often with an acidic modifier.[1][2] A typical gradient might start with a lower percentage of acetonitrile and gradually increase.
Q2: What type of HPLC column is best suited for this compound analysis?
Reversed-phase C18 columns are widely used and generally provide good separation for saponins like this compound based on their hydrophobicity.[2][3] Phenyl-Hexyl columns can offer alternative selectivity due to potential π-π interactions.[2][4]
Q3: Why is an acidic modifier added to the mobile phase?
An acidic modifier, such as formic acid or acetic acid (typically at 0.01-0.1%), is often added to both the aqueous and organic mobile phases.[2][5] This helps to suppress the ionization of any acidic functional groups on the saponins, leading to improved peak shape and resolution.[2]
Q4: What is the optimal detection wavelength for this compound?
Due to the lack of strong chromophores in many saponins, a low UV wavelength, such as 203 nm, is commonly used for detection.[3][5][6] Evaporative Light Scattering Detectors (ELSD) can also be employed for saponin (B1150181) analysis as a universal detection method.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Poor Peak Resolution
Problem: this compound peak is not well separated from other components in the sample.
| Potential Cause | Suggested Solution |
| Suboptimal Gradient Program | Adjust the gradient slope. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[2][7] Consider starting with a scouting gradient (e.g., 5-95% acetonitrile over 20 minutes) to identify the elution region of interest, then create a shallower gradient in that specific region.[7] |
| Inappropriate Mobile Phase | If using acetonitrile, try substituting it with methanol, or vice versa, as this can alter selectivity. The concentration of the acidic modifier can also be varied (e.g., 0.05% to 0.2% formic acid) to potentially improve peak shape and resolution.[2] |
| Incorrect Column Temperature | Increasing the column temperature can improve mass transfer and may lead to sharper peaks and better resolution.[2] A typical starting point is 30°C.[5] |
Peak Tailing
Problem: The this compound peak is asymmetrical with a drawn-out trailing edge.
| Potential Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions | Add a small amount of an acidic modifier like formic or trifluoroacetic acid (0.1%) to the mobile phase to protonate free silanol groups on the silica-based column packing.[8] Using a well-end-capped column can also minimize these interactions.[9] |
| Column Overload | Reduce the sample concentration or the injection volume.[9][10][11] |
| Column Contamination or Void | A partially blocked inlet frit or a void at the head of the column can cause peak distortion.[9][10] Try backflushing the column or replacing it if the problem persists.[10] |
Peak Fronting
Problem: The this compound peak is asymmetrical with a leading edge that is less steep than the trailing edge.
| Potential Cause | Suggested Solution |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample.[12][13] |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be stronger than the initial mobile phase.[2][12] Whenever possible, dissolve the sample in the initial mobile phase of the gradient.[2] |
| Poorly Packed Column | If the issue persists with different samples and method conditions, the column itself may have packing issues.[12][13] |
Baseline Noise or Drift
Problem: The chromatogram baseline is noisy, shows pulsations, or is drifting.
| Potential Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and ensure proper degassing.[14][15][16] Water is a common source of contamination.[14] |
| Pump Issues | Regular, pulsating noise may indicate problems with the pump, such as worn seals or faulty check valves.[14] Ensure the pump is properly primed and degassed.[14] |
| Column Contamination | Contaminants leaching from a dirty column can cause baseline noise.[14] Flush the column with a strong solvent. |
| Temperature Fluctuations | Ensure the column and mobile phase temperatures are stable. Using a column oven is recommended.[15] |
Ghost Peaks
Problem: Unexpected peaks appear in the chromatogram, especially during blank runs.
| Potential Cause | Suggested Solution |
| Mobile Phase Contamination | Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as ghost peaks in a gradient.[17][18] Use fresh, high-purity solvents. |
| System Contamination | Carryover from previous injections can cause ghost peaks.[17] Implement a robust needle wash protocol and flush the system. |
| Sample Preparation | Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.[17] |
Retention Time Shift
Problem: The retention time of this compound changes between injections or over a sequence.
| Potential Cause | Suggested Solution |
| Inconsistent Flow Rate | Check for leaks in the system, as even small leaks can cause flow rate fluctuations.[19][20] Worn pump seals can also be a cause.[20] |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared consistently. If using a buffer, ensure the pH is stable. Even slight variations can affect retention times.[21] |
| Column Equilibration | Insufficient column equilibration between gradient runs is a common cause of retention time shifts. Ensure the column is fully re-equilibrated to the initial conditions before each injection. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention.[22] |
Experimental Protocols
Example HPLC Gradient Method for Notoginsenoside Separation
This protocol is a representative method for the analysis of notoginsenosides and ginsenosides (B1230088) in Panax notoginseng.
-
HPLC System: Agilent 1260 Series or equivalent
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Deionized water with 0.01% acetic acid[5]
-
Mobile Phase B: Acetonitrile with 0.01% acetic acid[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 203 nm[5]
-
Injection Volume: 10 µL[5]
Gradient Program:
| Time (min) | % Mobile Phase A (Water + 0.01% Acetic Acid) | % Mobile Phase B (Acetonitrile + 0.01% Acetic Acid) |
| 0 | 81 | 19 |
| 30 | 78.8 | 21.2 |
| 35 | 74 | 26 |
| 40 | 72 | 28 |
| 50 | 62 | 38 |
| 60 | 45 | 55 |
| 65 | 45 | 55 |
| 70 | 20 | 80 |
| 75 | 5 | 95 |
This table is based on a method described for the analysis of multiple saponins in Panax notoginseng and may require optimization for focusing specifically on this compound.[5]
Visualizations
Caption: Troubleshooting workflow for common HPLC peak issues.
Caption: Logical workflow for HPLC gradient optimization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Separation and Analysis of Saponins in Natural Products | MDPI [mdpi.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. silicycle.com [silicycle.com]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 18. hplc.eu [hplc.eu]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Why is my LC Retention Time Shifting? [restek.com]
- 21. Rentention time shifting towards right - Chromatography Forum [chromforum.org]
- 22. m.youtube.com [m.youtube.com]
Reducing cytotoxicity of Notoginsenoside R4 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Notoginsenoside R4 (NGR4). The information provided is intended to help address challenges related to high concentrations and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our cell cultures when using this compound at higher concentrations. Is this expected?
A1: Yes, it is not uncommon to observe dose-dependent cytotoxicity with saponins (B1172615) like this compound. While NGR4 has demonstrated various therapeutic potentials, at high concentrations, it can induce apoptosis (programmed cell death) and cell cycle arrest in various cell lines. The cytotoxic effects are often the basis of its potential anti-cancer properties.
Q2: What are the typical IC50 values for this compound?
Table 1: Reported IC50 Values for Notoginsenoside R1 (NGR1)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa (Cervical Cancer) | 0.8 mM | 0.41 mM | Not Reported |
| CaSki (Cervical Cancer) | 0.4 mM | 0.19 mM | Not Reported |
| A549 (Non-small cell lung cancer) | Not Reported | Not Reported | 0.839 mg/ml |
Q3: What cellular mechanisms are responsible for the cytotoxicity of this compound at high concentrations?
A3: The cytotoxic effects of this compound and related ginsenosides (B1230088) are believed to be mediated through the activation of several signaling pathways that lead to apoptosis and cell cycle arrest. The primary pathways implicated include:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pro-survival pathway can lead to decreased cell proliferation and induction of apoptosis.
-
ROS/JNK/p53 Pathway: Increased production of reactive oxygen species (ROS) can trigger stress-activated pathways like JNK and p53, which are key regulators of apoptosis.
-
Mitochondrial Dysfunction: High concentrations of ginsenosides can disrupt mitochondrial function, leading to the release of pro-apoptotic factors.
Troubleshooting Guide: High Cytotoxicity of this compound
This guide provides a systematic approach to troubleshoot and mitigate unexpected or excessive cytotoxicity in your experiments.
Step 1: Confirm and Characterize the Cytotoxicity
The first step is to quantitatively assess the observed cytotoxicity.
Recommended Experiment:
-
MTT Assay: To determine the dose- and time-dependent effects of NGR4 on cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) and a vehicle control. Incubate for various time points (e.g., 24, 48, and 72 hours).
-
MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Step 2: Investigate the Mechanism of Cell Death
Understanding whether the observed cytotoxicity is due to apoptosis or necrosis is crucial for interpreting your results.
Recommended Experiments:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Flow Cytometry for Cell Cycle Analysis: To determine if NGR4 induces cell cycle arrest.
Experimental Protocol: TUNEL Assay for Apoptosis Detection
-
Cell Preparation: Culture cells on coverslips and treat with this compound at the desired concentrations. Include positive (DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step 3: Mitigating High Cytotoxicity
If the goal is to study non-cytotoxic effects of this compound or to reduce off-target toxicity, several strategies can be employed.
Strategy 1: Co-administration with a Cytoprotective Agent
The use of an antioxidant can help mitigate cytotoxicity induced by increased reactive oxygen species (ROS).
-
Recommended Agent: N-acetylcysteine (NAC) is a potent antioxidant that can be co-administered with NGR4.
-
Experimental Approach: Treat cells with NGR4 in the presence and absence of NAC and assess cell viability using the MTT assay. A significant increase in cell viability in the presence of NAC would suggest that ROS production is a major contributor to NGR4's cytotoxicity.
Strategy 2: Advanced Drug Delivery Systems
Encapsulating this compound in nanoparticles or liposomes can potentially reduce its systemic toxicity and improve its therapeutic index.
-
Nanoparticle Formulation: Loading NGR4 into biodegradable nanoparticles can control its release and reduce the exposure of non-target cells to high concentrations.
-
Liposomal Encapsulation: Encapsulating NGR4 in liposomes can alter its pharmacokinetic profile and decrease its toxicity.
Strategy 3: Formulation Optimization
Ensure proper solubilization and stability of the this compound stock solution.
-
Solvent Selection: Use appropriate solvents such as DMSO or ethanol for initial stock solutions, followed by dilution in culture medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing the Pathways and Workflows
To aid in understanding the complex processes involved, the following diagrams illustrate the key signaling pathways and a recommended experimental workflow.
Validation & Comparative
A Comparative Analysis of Notoginsenoside R4 and Ginsenoside Rb1: Unveiling Their Therapeutic Potential
In the realm of natural product pharmacology, the intricate family of ginsenosides (B1230088), extracted primarily from the Panax genus, continues to be a focal point of research for their diverse and potent therapeutic activities. Among these, Notoginsenoside R4 and Ginsenoside Rb1 stand out for their significant, yet distinct, pharmacological profiles. This guide provides a comprehensive comparative analysis of these two prominent saponins, delving into their structural nuances, pharmacological effects, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Structural Dissimilarity: A Tale of Two Skeletons
This compound and Ginsenoside Rb1, while both classified as dammarane-type saponins, exhibit fundamental differences in their aglycone structures, which dictates their biological activities. Ginsenoside Rb1 is a protopanaxadiol (B1677965) (PPD)-type ginsenoside, characterized by sugar moieties attached at the C-3 and C-20 positions of the dammarane (B1241002) skeleton. In contrast, this compound belongs to the ocotillol-type, a structural isomer of PPD, which features a five-membered epoxy ring at the C-20 position. This seemingly subtle variation in the side chain at C-20 significantly influences the molecule's spatial conformation and its interaction with biological targets.
Head-to-Head: A Direct Comparison in Cellular Communication
Direct comparative studies of this compound and Ginsenoside Rb1 are limited. However, one study investigating the effects of 27 different ginsenosides on gap junction-mediated intercellular communication (GJIC) provides a valuable point of direct comparison. GJIC is a critical process for maintaining tissue homeostasis, and its modulation can impact various physiological and pathological conditions.
| Compound | Effect on GJIC |
| This compound | No obvious effect |
| Ginsenoside Rb1 | No obvious effect |
This study, while focused on a specific cellular process, suggests that at the concentrations tested, neither compound significantly modulates this particular pathway of cell-to-cell communication, distinguishing them from other ginsenosides that did show an effect[1].
Pharmacological Deep Dive: Individual Virtues
While direct comparisons are scarce, a wealth of individual research highlights the distinct therapeutic potential of each compound.
Ginsenoside Rb1: A Neuroprotective and Metabolic Regulator
Ginsenoside Rb1 is one of the most abundant and extensively studied ginsenosides, renowned for its wide array of pharmacological activities.[1]
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Neuroprotection: Rb1 has demonstrated significant neuroprotective effects in various models of neurological disorders. It can protect neurons from ischemic damage, reduce cerebral infarction volume, and alleviate neurological deficits.[2] Its mechanisms include inhibiting glutamate-induced neurotoxicity, reducing oxidative stress, and modulating neuroinflammatory pathways.
-
Cardiovascular Health: Rb1 contributes to cardiovascular protection by promoting the production of nitric oxide (NO), a key signaling molecule in maintaining vascular homeostasis. It also exhibits anti-atherosclerotic and antihypertensive properties.
-
Metabolic Regulation: Rb1 has been shown to improve glucose metabolism, making it a potential therapeutic agent for diabetes. It can enhance insulin (B600854) sensitivity and promote glucose uptake.
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Anti-inflammatory and Immunomodulatory Effects: Rb1 exerts anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway.[3] It also possesses immunomodulatory properties.
This compound: An Emerging Player in Cardiovascular and Cancer Therapy
This compound, while less studied than Rb1, is emerging as a promising therapeutic agent with a distinct pharmacological profile.
-
Cardiovascular Applications: Similar to Rb1, this compound is implicated in cardiovascular health, with potential applications in improving blood circulation.
-
Neuroprotection: Research suggests that this compound also possesses neuroprotective properties.
-
Anti-Cancer Potential: Molecular docking studies have identified potential anti-cancer targets for this compound, including STAT3, AKT1, HRAS, VEGFA, and CASP3, suggesting its involvement in regulating key cancer-related signaling pathways.[4]
Unraveling the Mechanisms: Signaling Pathways at Play
The distinct pharmacological effects of this compound and Ginsenoside Rb1 are rooted in their differential modulation of intracellular signaling pathways.
Ginsenoside Rb1: A Multi-Target Modulator
Ginsenoside Rb1's diverse effects are a consequence of its ability to interact with multiple signaling cascades.
This compound: Targeting Cancer Signaling
Molecular docking studies have provided insights into the potential mechanisms of this compound's anti-cancer activity.
Experimental Corner: Protocols for Investigation
Reproducibility and standardization are paramount in scientific research. This section details some of the experimental protocols used to investigate the pharmacological effects of Ginsenoside Rb1.
In Vivo Model of Reversible Focal Brain Ischemia in Rats
This protocol is used to assess the neuroprotective effects of compounds against stroke.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia: Reversible middle cerebral artery occlusion (MCAO) is induced for 2 hours.
-
Drug Administration: Ginsenoside Rb1 (10-40 mg/kg) is administered intravenously either 30 minutes before MCAO or immediately after reperfusion.
-
Outcome Measures:
-
Infarct Size: Determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Score: Assessed using a standardized scoring system.
-
Ion Content: Calcium and potassium levels in the infarcted tissue are measured.[2]
-
In Vitro Assay for MMP-9 Inhibition
This protocol evaluates the anti-inflammatory and anti-metastatic potential of compounds by measuring their effect on Matrix Metalloproteinase-9 (MMP-9).
-
Cell Lines: Rat cardiomyocytes (H9c2) and human hepatoma cells (HepG-2) are used.
-
Induction of MMP-9: Cells are treated with tumor necrosis factor-alpha (TNF-α) to induce MMP-9 expression.
-
Drug Treatment: Cells are pre-treated with various concentrations of Ginsenoside Rb1 before TNF-α stimulation.
-
MMP-9 Measurement:
-
Gene Expression: MMP-9 mRNA levels are quantified using real-time PCR.
-
Protein Activity: Gelatin zymography is used to determine MMP-9 enzymatic activity.
-
Conclusion
The comparative analysis of this compound and Ginsenoside Rb1 reveals two distinct yet powerful therapeutic agents derived from the same natural source. While Ginsenoside Rb1 is a well-established multi-target agent with robust neuroprotective and metabolic regulatory effects, this compound is an emerging compound with significant potential, particularly in cardiovascular and cancer therapy. The lack of significant effect on GJIC by both compounds in a direct comparative study suggests specificity in their mechanisms of action. Future head-to-head studies are warranted to further elucidate their comparative efficacy and to unlock their full therapeutic potential for the development of novel, nature-derived pharmaceuticals.
References
- 1. This compound | CAS:87741-77-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Influences of ginsenosides Rb1 and Rg1 on reversible focal brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Efficacy of Notoginsenoside R4 and Related Ginsenosides in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Notoginsenoside R4, a tetracyclic triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng, has garnered interest for its potential therapeutic applications across a spectrum of diseases. This guide provides a comparative analysis of the preclinical efficacy of this compound and its closely related compounds, Notoginsenoside R1 (NGR1) and Ginsenoside Rh4. Due to the limited availability of in-vivo efficacy data for this compound, this guide draws comparisons from studies on the more extensively researched NGR1 and Rh4 to provide a broader context for its potential therapeutic utility. The data presented herein summarizes key findings in oncology, cardiovascular, and neurodegenerative disease models.
Comparative Efficacy in Disease Models
The therapeutic potential of this compound and its analogs has been evaluated in various preclinical models. Below is a summary of the quantitative data from these studies, highlighting their efficacy against different diseases.
Oncology: Colorectal and Lung Cancer
In preclinical cancer models, Ginsenoside Rh4 has demonstrated significant anti-tumor effects. A notable study directly compared the efficacy of Ginsenoside Rh4 with Irinotecan (CAMPTO), a standard chemotherapeutic agent for colorectal cancer.
| Compound | Disease Model | Animal Model | Dosage | Comparator | Key Findings |
| Ginsenoside Rh4 | Colorectal Cancer | Caco-2 xenograft mice | 20-40 mg/kg | Irinotecan (40 mg/kg) | Exhibited smaller tumors compared to the control group after 30 days. Mice treated with Rh4 maintained normal body weight, unlike the weight loss observed in the Irinotecan-treated group, suggesting lower cytotoxicity[1]. |
| Ginsenoside Rh4 | Lung Adenocarcinoma | A549 xenograft mice | 20 mg/kg/d & 40 mg/kg/d | Gefitinib (50 mg/kg/2d) | Showed tumor volume inhibition rates of 29.75% and 44.34%, respectively, compared to the control group. Gefitinib showed a 47.74% inhibition rate[2]. |
Cardiovascular Disease: Myocardial Infarction
Notoginsenoside R1 (NGR1) has been extensively studied for its cardioprotective effects, particularly in models of myocardial infarction (MI).
| Compound | Disease Model | Animal Model | Dosage | Comparator | Key Findings |
| Notoginsenoside R1 | Myocardial Infarction | Rats (LAD ligation) | 20 mg/kg & 40 mg/kg | Model group | Dose-dependently decreased the MI area and reduced the number of TUNEL-positive (apoptotic) cardiomyocytes[3]. |
| Notoginsenoside R1 | Myocardial Ischemia/Reperfusion | Mice (LAD occlusion) | 25 mg/kg | MI/R group | Reduced infarct to area at risk (INF/AAR) ratio to 36.50% ± 2.06% from 67.67% ± 1.83% in the MI/R group. Improved Left Ventricular Ejection Fraction (LVEF) to 50.67% ± 2.60% from 36.50% ± 1.25%[4]. |
| Notoginsenoside R1 | Myocardial Infarction | Rats (LAD ligation) | 30 mg/kg/d & 60 mg/kg/d | Metformin (10 mg/kg/d) | Substantially attenuated myocardial infarction size and reduced the number of TUNEL-positive cells[1][5]. |
Neurodegenerative Disease: Alzheimer's Disease
While direct in-vivo data for this compound in Alzheimer's disease is limited, studies on Notoginsenoside R1 and R2 provide insights into the potential neuroprotective effects of this class of compounds.
| Compound | Disease Model | Animal Model | Dosage | Comparator | Key Findings |
| Notoginsenoside R1 | Diabetic Alzheimer's Disease | APP/PS1xdb/db mice | 40 mg/kg/day for 16 weeks | Vehicle | Mitigated cognitive deficits, reduced blood glucose, and decreased Aβ burden[6][7][8]. |
| Notoginsenoside R2 | Alzheimer's Disease | Aβ25-35-induced mice | Not Specified | AD model group | Enhanced cognitive function and inhibited neuronal apoptosis[9][10]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the key studies cited.
Colorectal Cancer Xenograft Model (Ginsenoside Rh4)
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Animal Model: Nude mice.
-
Procedure:
-
Caco-2 cells are cultured and harvested.
-
Mice are subcutaneously inoculated with Caco-2 cells to establish the colorectal xenograft model.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment groups receive daily intraperitoneal injections of Ginsenoside Rh4 (20-40 mg/kg) or Irinotecan (40 mg/kg). The control group receives a vehicle.
-
Tumor size and body weight are monitored for 30 days.
-
At the end of the study, tumors are excised, and tissues may be collected for histological analysis[1].
-
Myocardial Infarction Model (Notoginsenoside R1)
-
Animal Model: Male Sprague-Dawley rats or C57/BL6 mice.
-
Procedure:
-
Animals are anesthetized.
-
The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia. For ischemia/reperfusion models, the ligature is removed after a defined period (e.g., 30 minutes) to allow reperfusion (e.g., for 4 or 24 hours)[4].
-
Notoginsenoside R1 is administered, typically via intraperitoneal injection, at specified doses (e.g., 20-40 mg/kg) before or after the procedure[3][4].
-
Cardiac function is assessed using echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS)[4].
-
After a set period, hearts are excised for analysis. Infarct size is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining[1][3][5]. Apoptosis is assessed by TUNEL staining[1][3][5].
-
Diabetic Alzheimer's Disease Model (Notoginsenoside R1)
-
Animal Model: APP/PS1xdb/db mice, which exhibit characteristics of both Alzheimer's disease and type 2 diabetes.
-
Procedure:
-
Three-month-old male APP/PS1xdb/db mice are used.
-
Mice receive intragastric administration of Notoginsenoside R1 (40 mg/kg/day) or a vehicle for 16 weeks[6][7][8].
-
Cognitive function is assessed using behavioral tests such as the Morris water maze[8].
-
Metabolic parameters including blood glucose, HbA1c, and insulin (B600854) levels are measured.
-
At the end of the treatment period, brain tissue is collected to measure Aβ plaque burden and markers of neuroinflammation[6][7].
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these notoginsenosides are attributed to their modulation of various signaling pathways.
Ginsenoside Rh4 in Colorectal Cancer
Ginsenoside Rh4 has been shown to induce apoptosis and autophagic cell death in colorectal cancer cells through the activation of the ROS/JNK/p53 pathway. It also appears to modulate gut microbiota and bile acid metabolism, which in turn regulates the TLR4-NF-κB signaling pathway to inhibit colorectal cancer development.
Notoginsenoside R1 in Cardiovascular Disease
Notoginsenoside R1 exerts its cardioprotective effects through multiple pathways, including the activation of pro-survival pathways like JAK2/STAT3 and AKT/mTOR, and the inhibition of pro-inflammatory and apoptotic pathways such as TAK1-JNK/p38 and TLR4/MyD88/NF-κB.
This compound and Related Pathways
While specific signaling pathways for this compound are not as well-elucidated, it is suggested to be involved in the PI3K/AKT/GSK-3β pathway, which is implicated in reducing neurotoxicity. Given its structural similarity to other ginsenosides, it is plausible that it shares some mechanisms of action.
Experimental Workflow for Preclinical Evaluation
The general workflow for evaluating the therapeutic efficacy of compounds like this compound in preclinical disease models is outlined below.
References
- 1. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]
- 2. Ginsenoside Rh4 Suppressed Metastasis of Lung Adenocarcinoma via Inhibiting JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajlb.org [iajlb.org]
- 4. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1, An Active Compound from Panax notoginseng, Inhibits Hepatic Stellate Cell Activation and Liver Fibrosis via MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human colorectal cancer metastasis by notoginsenoside R1, an important compound from Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Notoginsenoside R4: A Guide to the Reproducibility of Published Findings
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of published research on Notoginsenoside R4, a bioactive compound isolated from Panax notoginseng. By examining corroborating and conflicting data, alongside detailed experimental protocols, this document aims to offer a clearer understanding of the current state of this compound research and highlight areas requiring further investigation.
This compound and its close structural relative, Notoginsenoside R1, have garnered significant attention for their potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer effects. While a growing body of literature supports these pharmacological activities, a closer examination reveals instances of divergent and occasionally conflicting findings, underscoring the complexities of natural product research.
A systematic review of Notoginsenoside R1, which is often studied in conjunction with R4, noted that while effects such as neuroprotection and anti-inflammation are frequently reported, other pharmacological activities have produced "considerably diverged" results[1][2]. This variability can be attributed to a number of factors, including differences in experimental design, the purity of the compound used, and the biological models employed.
Comparative Analysis of Pharmacological Effects
To provide a clear overview of the existing data, the following tables summarize key quantitative findings from various studies on the pharmacological effects of this compound and R1.
Anti-Inflammatory Effects
| Cell Line/Model | Treatment and Concentration | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Notoginsenoside R1 | Dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [3] |
| Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | Notoginsenoside R1 (25 mg/kg) | Alleviated the severity of colitis by decreasing myeloperoxidase activity and the production of pro-inflammatory cytokines. | [3] |
| Amyloid-β (Aβ₂₅₋₃₅)-treated PC12 cells | Notoginsenoside R1 (250-1,000 µg/ml) | Significantly increased cell viability and reduced Aβ-induced inflammation by inhibiting the SphK1/NF-κB signaling pathway. | [4] |
| High-fat-diet and Vitamin D3-induced atherosclerotic rats | Notoginsenoside R1 | Significantly decreased serum levels of IL-6, IL-33, IL-1β, and TNF-α. Inhibited the NLRP3/Cleaved Caspase-1/IL-1β inflammatory pathway. | [5] |
Neuroprotective Effects
| Cell Line/Model | Treatment and Concentration | Key Findings | Reference |
| Glutamate-induced apoptosis in YAC128 cells | Various ginsenosides (B1230088) (1 µM) | Ginsenosides Rb1, Rc, and Rg5 showed protective effects, while Re, Rh1, and a mixture of Rk1 and Rg5 exhibited toxicity. | [6] |
| Middle cerebral artery occlusion/reperfusion (MCAO/R) models | Notoginsenoside R1 | Significantly reduced neuronal death and neuroinflammation. | [7] |
| Hydrogen peroxide (H₂O₂)-induced injury in PC12 cells | Notoginsenoside R1 | Exhibited neuroprotective effects by inhibiting ROS generation and upregulating NRF2/ARE signaling. | [8] |
Anti-Cancer Effects
| Cell Line | Treatment and Concentration | Key Findings | Reference |
| H22 hepatoma cells | Biotransformed Notoginsenoside R1 (20(S/R)-Notoginsenoside R2) | Enhanced inhibition of cell proliferation and induction of apoptosis compared to the parent compound. | [9] |
| MCF-7 and MDA-MB-231 breast cancer cells | Notoginsenoside R1 (50, 100, 150, 200 μmol/L) | Suppressed proliferation in a dose- and time-dependent manner. Arrested cell cycle in the G0/G1 phase. | [10] |
| HeLa and CaSki cervical carcinoma cells | Notoginsenoside R1 | Inhibited cell proliferation and induced DNA damage via the PHF6 protein. Arrested cells in the S phase. | [11][12] |
Metabolic Effects
A notable area of conflicting findings is the in vivo anti-diabetic effect of Notoginsenoside R1. Some studies have reported improved glucose tolerance in animal models of diabetes, while others have shown no significant improvement in glycemic control[13]. These discrepancies are likely due to differences in the experimental models and the duration of the studies[13].
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
-
Cell Lines: H22 hepatoma cells, MCF-7, MDA-MB-231 (breast cancer), HeLa, CaSki (cervical cancer), PC12 (pheochromocytoma), RAW264.7 (macrophage).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂[9][10][11][14].
-
Assay: Cell viability is commonly assessed using the CCK-8 or MTT assay. Cells are seeded in 96-well plates and treated with varying concentrations of Notoginsenoside R1/R4 for specified time periods (e.g., 24, 48, 72 hours). The absorbance is then measured to determine the percentage of viable cells relative to a control group[10].
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IKK-α/β, p-p65, iNOS, COX-2) overnight at 4°C.
-
The membrane is then incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[3].
-
Animal Models of Disease
-
DSS-Induced Colitis: Mice are administered dextran sulfate sodium (DSS) in their drinking water to induce colitis. Notoginsenoside R1 is typically administered daily by gavage. Disease activity is monitored by body weight, stool consistency, and rectal bleeding. Colon length and myeloperoxidase (MPO) activity are assessed post-mortem[3].
-
Atherosclerosis Model: Rats are fed a high-fat diet and administered vitamin D3 to induce atherosclerosis. Notoginsenoside R1 is administered by gavage. Serum lipid profiles and inflammatory markers are measured, and aortic tissues are collected for histological and protein expression analysis[5].
-
Cerebral Ischemia/Reperfusion (I/R): The middle cerebral artery occlusion/reperfusion (MCAO/R) model is commonly used in rats or mice to mimic ischemic stroke. Notoginsenoside R1 treatment is administered, and neurological deficits, infarct volume, and markers of inflammation and neuronal death are evaluated[7].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways implicated in the action of this compound/R1 and a typical experimental workflow for its evaluation.
Caption: Notoginsenoside R1's anti-inflammatory action via PXR and NF-κB.
Caption: A standard workflow for testing this compound in cell culture.
Conclusion and Future Directions
The available evidence suggests that this compound and R1 are promising bioactive compounds with a range of pharmacological effects. However, the reproducibility of some of these findings, particularly concerning metabolic effects, warrants further investigation. The inconsistencies highlighted in this guide underscore the need for standardized experimental protocols and head-to-head comparative studies to resolve existing discrepancies. Future research should also focus on elucidating the precise molecular targets of this compound to better understand its mechanisms of action. For drug development professionals, a thorough evaluation of the existing literature, including both corroborating and conflicting reports, is crucial for making informed decisions about the therapeutic potential of this natural product.
References
- 1. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 Ameliorate High-Fat-Diet and Vitamin D3-Induced Atherosclerosis via Alleviating Inflammatory Response, Inhibiting Endothelial Dysfunction, and Regulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notoginsenoside R1 induces DNA damage via PHF6 protein to inhibit cervical carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 14. Cordyceps sinensis-mediated biotransformation of notoginsenoside R1 into 25-OH-20(S/R)-R2 with elevated cardioprotective effect against DOX-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Notoginsenoside R4 and Other Major Panax notoginseng Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Notoginsenoside R4 with other prominent saponins (B1172615) found in Panax notoginseng, a revered herb in traditional medicine. The comparative analysis is based on available experimental data, focusing on key pharmacological activities relevant to drug discovery and development.
Introduction to Panax notoginseng Saponins
Panax notoginseng, also known as Sanqi or Tianqi, is a rich source of bioactive triterpenoid (B12794562) saponins, broadly classified as ginsenosides (B1230088) and notoginsenosides. Among these, Ginsenoside Rg1, Ginsenoside Rb1, and Notoginsenoside R1 are the most abundant and extensively studied. This compound, while present in smaller quantities, is emerging as a compound of interest due to its distinct bioactivities. This guide will focus on a comparative analysis of this compound against the major saponins, Ginsenoside Rg1 and Ginsenoside Rb1, in the areas of neuroprotection, anti-inflammatory effects, and cardiovascular activity.
Comparative Analysis of Pharmacological Activities
The following sections summarize the known effects of this compound in comparison to Ginsenoside Rg1 and Ginsenoside Rb1. The data presented is collated from various independent studies. Direct head-to-head quantitative comparisons are limited in the current body of scientific literature.
Neuroprotective Effects
Panax notoginseng saponins are widely recognized for their neuroprotective potential. While extensive research has been conducted on Ginsenosides Rg1 and Rb1, studies on this compound are less common but indicate a potential role in neuroprotection.
Table 1: Comparison of Neuroprotective Effects
| Saponin | Model | Concentration/Dose | Observed Effects | Reference |
| This compound | PC12 cells | Not specified | Reduced neurotoxicity pain. | [1] |
| Ginsenoside Rg1 | Rat model of ischemic stroke | 60, 120, 240 µmol/L (gavage) | Reduced brain infarct volume, attenuated oxidative stress, and protected neuronal cells.[2] | [2] |
| Alzheimer's disease mouse model | Not specified | Reduced cerebral Aβ levels and preserved spatial learning and memory.[3] | [3] | |
| Rat cortical neurons (OGD model) | Not specified | Increased PPARγ expression, leading to anti-inflammatory and antioxidative effects.[4] | [4] | |
| Ginsenoside Rb1 | Not directly compared in retrieved results for a specific neuroprotective model with quantitative data. |
Experimental Protocol: Neuroprotection Assessment in a Rat Model of Ischemic Stroke (Ginsenoside Rg1)
-
Animal Model: Male Sprague-Dawley rats were subjected to permanent focal cerebral ischemia.
-
Treatment: Ginsenoside Rg1 was administered by gavage at doses of 60, 120, and 240 µmol/L daily for two weeks.
-
Assessment:
-
Brain infarct volume was measured using TTC staining.
-
Neuronal integrity was assessed by Nissler staining.
-
Oxidative damage was evaluated by measuring relevant indices.
-
Apoptosis was detected using TUNEL staining.
-
Protein expression levels of NOX2, Epac1, Rap1, and caspase-3 were determined by Western blotting.[2]
-
Signaling Pathway: Ginsenoside Rg1 Neuroprotection
Anti-inflammatory Effects
Inflammation is a key pathological process in many diseases. The anti-inflammatory properties of Panax notoginseng saponins are a significant area of research.
Table 2: Comparison of Anti-inflammatory Effects
| Saponin | Model | Concentration | Observed Effects | Reference |
| This compound | Not directly compared in retrieved results for a specific anti-inflammatory model with quantitative data. | |||
| Ginsenoside Rg1 | LPS-induced RAW264.7 macrophages | 25 µM, 50 µM | Significantly reduced the expression of IL-1β mRNA. Showed less effect on TNF-α and IL-6 compared to Rg3 and Rf. | [5] |
| Ginsenoside Rb1 | LPS-induced RAW264.7 macrophages | 25 µM, 50 µM | Significantly reduced the expression of TNF-α and iNOS mRNA. | [5] |
| LPS-induced WI-38 lung fibroblasts | 20, 30 µM | Mitigated LPS-induced production of IL-1β, IL-6, and TNF-α.[6] | [6] | |
| Xylene-induced mouse ear edema | Not specified | Inhibited the production of TNF-α and IL-6. | [7] |
Experimental Protocol: Assessment of Anti-inflammatory Effects in Macrophages (Ginsenosides Rg1 & Rb1)
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with various concentrations of individual ginsenosides (e.g., 25 µM and 50 µM).
-
Assessment:
-
The mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS) were quantified using qPCR.[5]
-
Signaling Pathway: Notoginsenoside R1 Anti-inflammatory Action in a Neuroinflammation Model
While specific comparative data for this compound is lacking, a study on the structurally similar Notoginsenoside R1 provides insight into a potential anti-inflammatory mechanism in the context of neuroinflammation.
References
- 1. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotective effect of ginsenoside Rg1 regulating Epac1/Rap1 signaling pathway in rats with ischemic stroke [manu41.magtech.com.cn]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Neuroprotective Effect of the Ginsenoside Rg1 on Cerebral Ischemic Injury In Vivo and In Vitro Is Mediated by PPARγ-Regulated Antioxidative and Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 Alleviates Lipopolysaccharide-Induced Inflammatory Injury by Downregulating miR-222 in WI-38 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo [mdpi.com]
In Vivo Validation of Notoginsenoside R4's Anti-Tumor Activity: A Comparative Guide
A Comparative Analysis of Notoginsenoside R4 and Other Anti-Tumor Agents
This guide provides an objective comparison of the in vivo anti-tumor activity of this compound against other related ginsenosides (B1230088) and a conventional chemotherapeutic agent. The data presented is compiled from various preclinical studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the key quantitative data from in vivo studies, highlighting the anti-tumor efficacy of this compound and its alternatives.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Citation |
| Total Minor Ginsenosides (containing this compound) | Colorectal Carcinoma (CT26.WT xenograft) | BALB/c mice | 200 µg/mL (in vitro inhibition rate) | 43.97% | [1] |
| Notoginsenoside Ft1 | Colorectal Cancer (MC38 & CT26 xenografts) | C57BL/6J & Balb/c mice | 30 mg/kg | More effective than 5-FU (20 mg/kg) | [2] |
| Ginsenoside Rg3 | Melanoma (A375 xenograft) | Nude mice | 20 mg/kg | 55.65% reduction in tumor volume | [3] |
| Ginsenoside Rh2 | Colorectal Cancer (HCT116 xenograft) | Nude mice | 10 and 50 mg/kg | Significant tumor growth suppression | [4] |
| Irinotecan (B1672180) | Colorectal Carcinoma (HT29 xenograft) | Nude mice | 10 mg/kg | 39% | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate further investigation.
General Xenograft Tumor Model Protocol
A general protocol for establishing xenograft tumor models in mice involves the following steps[6]:
-
Cell Preparation: Tumor cells are cultured, harvested, washed, and resuspended in a suitable buffer like PBS. Cell viability is confirmed using methods like trypan blue exclusion.
-
Animal Preparation: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Injection: A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: Volume = (width)^2 x length/2.
-
Treatment Administration: Once tumors reach a certain volume, treatment with the test compound or vehicle control is initiated according to the specific dosing regimen.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Specific Protocols
-
This compound (as part of Total Minor Ginsenosides):
-
Notoginsenoside Ft1:
-
Cell Lines: MC38 and CT26 (colorectal cancer)[2].
-
Animal Models: C57BL/6J and Balb/c mice[2].
-
Tumor Inoculation: 1 x 10^6 MC38 cells or 5 x 10^5 CT26 cells per mouse, injected subcutaneously[2].
-
Drug Administration: Treatment initiated when average tumor volume reached 80-100 mm³. Notoginsenoside Ft1 administered at 10 and 30 mg/kg[2].
-
-
Ginsenoside Rg3:
-
Ginsenoside Rh2:
-
Cell Line: HCT116 (human colorectal carcinoma)[4].
-
Animal Model: Nude mice[4].
-
Tumor Inoculation: 5 x 10^6 HCT116 cells in 0.2 mL PBS injected subcutaneously[4].
-
Drug Administration: Treatment started 12 days after injection. G-Rh2 (10 mg/kg and 50 mg/kg) or vehicle administered via intraperitoneal injection three times a week for 21 days[4].
-
-
Irinotecan:
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these compounds and a general workflow for in vivo anti-tumor validation.
References
- 1. Anti-colorectal cancer effect of total minor ginsenosides produced by lactobacilli transformation of major ginsenosides by inducing apoptosis and regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Effects of ginsenoside Rg3 on apoptosis in A375.S2 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. 218.62.10.209:8080 [218.62.10.209:8080]
- 8. Enhanced antitumor activity of 6-hydroxymethylacylfulvene in combination with irinotecan and 5-fluorouracil in the HT29 human colon tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Notoginsenoside R4 and Its Potential Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Notoginsenoside R4, a prominent dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Panax notoginseng, has garnered significant attention for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of this compound, exploring its biological effects and the potential for synthetic analogs to modulate its therapeutic properties. While direct head-to-head comparative studies on synthetic analogs of this compound are limited in publicly available literature, this document extrapolates from research on closely related protopanaxadiol-type ginsenosides (B1230088) to inform on potential structure-activity relationships and the prospective performance of synthetic derivatives.
This compound: A Profile of Biological Activity
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. Its primary effects include anti-inflammatory, neuroprotective, and cardiovascular-protective actions.[1] Molecular docking studies have indicated that this compound can target several key proteins, including STAT3, AKT1, HRAS, VEGFA, and CASP3, suggesting a multi-targeted mechanism of action.[2]
Key Biological Activities of this compound:
-
Anti-inflammatory Effects: this compound has demonstrated the ability to modulate inflammatory pathways. It can downregulate the expression of pro-inflammatory cytokines.
-
Neuroprotection: The compound offers protective benefits against neuronal damage, highlighting its potential in the context of neurodegenerative diseases.[1]
-
Cardiovascular Health: this compound may contribute to cardiovascular health by improving blood circulation.[1]
Synthetic Analogs: Exploring the Potential for Enhanced Bioactivity
The synthesis of analogs of natural products like this compound is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. While specific synthetic analogs of this compound are not extensively documented, research on derivatives of the parent aglycone, protopanaxadiol (B1677965) (PPD), and other ginsenosides provides valuable insights into potential synthetic modifications.
Structural modifications of the PPD scaffold have been shown to significantly influence biological activity. For instance, the introduction of nitrogen-containing heterocycles at the C-2 and C-3 positions of a PPD derivative resulted in compounds with increased anti-proliferative activity against cancer cell lines. Furthermore, modifications at the C-24 position of the side chain with amine derivatives have been shown to enhance the potency of PPD analogs as AMPK activators.[3] The incorporation of amino acid moieties has also been explored to improve the anti-tumor activity of PPD derivatives.[4]
Comparative Data: this compound vs. Potential Synthetic Analogs
The following tables summarize the known biological activities of this compound and the potential effects of synthetic modifications based on studies of related ginsenoside analogs.
| Compound | Target/Assay | Activity | Reference |
| This compound | STAT3, AKT1, HRAS, VEGFA, CASP3 (Molecular Docking) | Potential modulation of these pathways | [2] |
| Protopanaxadiol (PPD) Derivatives (e.g., with acetyl substitutions) | Human cancer cell lines (e.g., HCT-116) | Antiproliferative activity, G1 phase cell cycle arrest, apoptosis induction | [5] |
| PPD Derivative with Nitrogen-containing heterocycles (Compound 6d) | HCT-116 cancer cells | IC50 of 6.03 μM (anti-proliferative) | [6] |
| 25-hydroxyprotopanaxadiol (25-OH-PPD) Analogs with Amino Acids | Human tumor cell lines | Improved anti-tumor activity (up to 10-fold) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of ginsenoside research.
Anti-inflammatory Activity Assay (In Vitro)
Objective: To evaluate the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound or a synthetic analog) for 1 hour.
-
Inflammation Induction: LPS (1 µg/mL) is added to the wells (except for the control group) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitric oxide in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.[7][8]
-
Cell Viability: A CCK-8 or MTT assay is performed to assess the cytotoxicity of the test compound.[9]
Neuroprotective Activity Assay (In Vitro)
Objective: To assess the protective effects of a test compound against oxidative stress-induced neuronal cell death.
Methodology:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a neurotoxin such as rotenone (B1679576) or 6-hydroxydopamine (6-OHDA).[10]
-
Cell Viability Assessment: Cell viability is determined using an MTT or LDH release assay.[10][11]
-
Apoptosis Assay: Apoptosis can be assessed by methods such as TUNEL staining or flow cytometry using Annexin V/PI staining.
-
Western Blot Analysis: The expression levels of key proteins involved in apoptotic and survival pathways (e.g., Bcl-2, Bax, cleaved caspase-3) can be analyzed by Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for evaluating its synthetic analogs.
References
- 1. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, synthesis, and structure-activity relationships of 20(S)-protopanaxadiol (PPD) derivatives as a novel class of AMPKα2β1γ1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol analogs incorporating natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of heterocyclic ring-fused dammarane-type ginsenoside derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Notoginsenoside R4's Efficacy Across Diverse Cancer Cell Lines
An Objective Comparison Guide for Researchers
Notoginsenoside R4 (NR4), a rare saponin (B1150181) derived from Panax notoginseng, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. Emerging research highlights its ability to inhibit proliferation and induce programmed cell death in various cancer cell models. This guide provides a comparative analysis of NR4's effects across different cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Quantitative Analysis of this compound's Effects
The following table summarizes the quantitative data on the anti-proliferative and cell cycle arrest effects of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Observed Effect | Citation |
| HCT-116 | Colorectal Carcinoma | Cell Cycle Arrest | 240 | 31.05% increase in G0/G1 phase cells | [1] |
| Proliferation | Time and dose-dependent | Inhibition of cell proliferation | [2] | ||
| Caco-2 | Colorectal Adenocarcinoma | Cell Cycle Arrest | 240 | 39.06% increase in G0/G1 phase cells | [1] |
| HT29 | Colorectal Adenocarcinoma | Proliferation | Time and dose-dependent | Inhibition of cell proliferation | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | Apoptosis | Not specified | Induction of apoptosis | [3] |
Key Signaling Pathway: ROS/JNK/p53 Axis
A primary mechanism by which this compound exerts its anti-cancer effects in colorectal cancer cells is through the activation of the ROS/JNK/p53 signaling pathway.[4] This leads to both apoptosis (programmed cell death) and autophagy-mediated cell death.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma (HCT-116), colorectal adenocarcinoma (Caco-2, HT29), and hepatocellular carcinoma (SK-HEP-1) cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.
Cell Proliferation Assay (CCK-8)
-
Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
After incubation for specified time points (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Cell Cycle Analysis (Flow Cytometry)
-
Cells are seeded in 6-well plates and treated with this compound (e.g., 240 µM) or vehicle control for 24 hours.[1]
-
Following treatment, both adherent and floating cells are collected and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Analysis (Western Blotting)
-
Cells are treated with this compound at various concentrations.
-
After treatment, total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, caspase-3, p53, p21).[1][5]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational overview of this compound's effects on different cancer cell lines. The presented data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
References
- 1. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rh4 Inhibits Colorectal Cancer Cell Proliferation by Inducing Ferroptosis via Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside-Rs4, a new type of ginseng saponin concurrently induces apoptosis and selectively elevates protein levels of p53 and p21WAF1 in human hepatoma SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The apoptosis-inducing effect of ginsenoside F4 from steamed notoginseng on human lymphocytoma JK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Notoginsenoside R4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Notoginsenoside R4 against experimentally verified mechanisms of similar ginsenosides (B1230088). The objective is to offer a clear perspective on the current state of research and to facilitate the design of future validation studies. This compound, a saponin (B1150181) extracted from Panax notoginseng, is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its precise molecular mechanisms are not as extensively validated as those of other ginsenosides.
Predicted Mechanism of Action: this compound
Computational studies have provided initial insights into the potential molecular targets of this compound. Molecular docking analyses predict that this compound may interact with several key proteins involved in critical cellular signaling pathways.[3][4]
Predicted Molecular Targets for this compound:
| Target Protein | Associated Signaling Pathway | Potential Cellular Function |
| STAT3 (Signal transducer and activator of transcription 3) | JAK/STAT | Cell proliferation, differentiation, apoptosis, inflammation |
| AKT1 (AKT serine/threonine kinase 1) | PI3K/Akt | Cell survival, growth, proliferation, metabolism |
| HRAS (HRas proto-oncogene, GTPase) | MAPK/ERK | Cell proliferation, differentiation |
| VEGFA (Vascular endothelial growth factor A) | VEGFR Signaling | Angiogenesis, vascular permeability |
| CASP3 (Caspase-3) | Apoptosis Pathway | Execution of apoptosis |
Data based on molecular docking predictions.[3][4]
The predicted interactions of this compound suggest a multi-targeted mechanism that could influence cancer progression, inflammation, and angiogenesis. The following diagram illustrates the proposed signaling network based on these computational models.
Comparative Analysis with Experimentally Verified Ginsenosides
To provide a framework for the independent verification of this compound's mechanism, this section compares its predicted targets with the experimentally validated mechanisms of two other well-researched ginsenosides: Notoginsenoside R1 and Ginsenoside Rh4.
Notoginsenoside R1 (NGR1)
Notoginsenoside R1, structurally similar to R4, has been extensively studied. In contrast to the predictive data for R4, the mechanisms of NGR1 are supported by robust experimental evidence from in vitro and in vivo models.
Experimentally Validated Effects of Notoginsenoside R1:
| Disease Model | Key Pathway Modulated | Experimental Findings | Reference |
| Breast Cancer | PI3K/Akt Pathway | NGR1 treatment inhibited proliferation and induced apoptosis in MCF-7 breast cancer cells by downregulating the YBX3/PI3K/Akt axis. | [5] |
| Liver Fibrosis | MAPK Pathway | NGR1 suppressed the activation of hepatic stellate cells and attenuated liver fibrosis by inactivating the NF-κB and MAPK signaling pathways. | [6] |
| Ischemia-Reperfusion Injury | PI3K/Akt & MAPK Pathways | NGR1 demonstrated protective effects by upregulating the PI3K/Akt and NRF2 pathways while downregulating the NF-κB and MAPK pathways. | [2][4] |
| Inflammatory Bowel Disease | Pregnane X Receptor (PXR) | NGR1 was found to activate PXR, which in turn suppressed the NF-κB signaling pathway, leading to reduced inflammation. | [7] |
The following diagram illustrates the experimentally verified signaling pathway for Notoginsenoside R1 in the context of breast cancer.
Ginsenoside Rh4
Ginsenoside Rh4 is another ginsenoside for which the anti-inflammatory and anti-cancer mechanisms have been experimentally elucidated.
Experimentally Validated Effects of Ginsenoside Rh4:
| Disease Model | Key Pathway Modulated | Experimental Findings | Reference |
| Inflammation (LPS-stimulated macrophages) | NF-κB & STAT3 Pathways | Rh4 significantly inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by suppressing the NF-κB and STAT3 signaling pathways. | [8] |
| Gastric Cancer | Notch3 & PI3K/Akt Pathways | Rh4 suppressed gastric cancer cell proliferation and metastasis by targeting Notch3, leading to the inhibition of the PI3K/Akt pathway. | [9] |
The diagram below outlines the anti-inflammatory mechanism of Ginsenoside Rh4.
Experimental Protocols for Mechanistic Verification
The following are generalized protocols for key experiments typically used to validate the mechanism of action of compounds like ginsenosides. These can be adapted to specifically investigate this compound.
Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in signaling pathways after treatment with the test compound.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, MCF-7) at an appropriate density. After 24 hours, treat with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key proteins (e.g., Akt, p-Akt (Ser473), ERK, p-ERK (Thr202/Tyr204), STAT3, p-STAT3 (Tyr705)).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay determines the effect of the compound on cell viability and can be used to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The current evidence for the mechanism of action of this compound is primarily based on computational predictions, which suggest its involvement in the PI3K/Akt, JAK/STAT, and MAPK signaling pathways. While these predictions are valuable for hypothesis generation, they require rigorous experimental validation.
In contrast, related ginsenosides such as Notoginsenoside R1 and Ginsenoside Rh4 have well-documented, experimentally verified mechanisms that often involve the modulation of these same critical pathways. This comparative analysis highlights a clear path forward for the independent verification of this compound's therapeutic actions. Researchers are encouraged to employ the experimental protocols outlined in this guide to:
-
Confirm the predicted molecular targets of this compound using techniques like Western blotting, immunoprecipitation, and kinase assays.
-
Quantify the dose-dependent effects of this compound on cell viability, proliferation, and apoptosis in relevant cell models.
-
Elucidate the downstream effects on gene and protein expression to build a comprehensive picture of its signaling cascade.
By systematically validating these predicted mechanisms, the scientific community can establish a robust understanding of this compound's therapeutic potential and accelerate its development as a novel pharmacological agent.
References
- 1. Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 87741-77-3 | MDA74177 | Biosynth [biosynth.com]
- 3. Systemic mechanism of Panax noteginseng saponins in antiaging based on network pharmacology combined with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Bioavailability Challenge of Notoginsenosides: A Comparative Guide for Formulation Development
Introduction: Notoginsenoside R4, a key bioactive saponin (B1150181) from Panax notoginseng, holds significant therapeutic promise. However, like many ginsenosides, its clinical potential is often hampered by poor oral bioavailability. While direct comparative studies on various this compound formulations are limited in publicly accessible literature, extensive research on the structurally similar Notoginsenoside R1 (NGR1) offers a valuable blueprint for researchers. This guide compares different formulation strategies that have been successfully employed to enhance the systemic exposure of NGR1, providing critical insights and experimental frameworks applicable to this compound development.
Comparative Bioavailability of Notoginsenoside R1 Formulations
The following table summarizes key pharmacokinetic parameters for NGR1 administered to different animal models in various formulations. These results highlight the substantial impact of formulation technology on improving oral absorption.
| Formulation | Animal Model | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (0-t) (Area Under the Curve) | Relative Bioavailability (%) |
| Raw P. notoginseng Extract | Rat | 23.97 ± 16.77 ng/mL[1] | ~2 h | 135.95 ± 54.32 ng·h/mL[2] | 100% (Baseline) |
| Normal Tablet | Beagle Dog | 15.3 ± 4.2 ng/mL | 2.7 ± 1.0 h | 160.7 ± 55.4 ng·h/mL | 100% (Baseline) |
| Bio-adhesive Tablet | Beagle Dog | 24.1 ± 6.9 ng/mL | 6.7 ± 2.0 h | 328.7 ± 93.6 ng·h/mL | 204.5% (vs. Normal Tablet)[3] |
| Aqueous Solution | Rat | Not Reported | Not Reported | Not Reported | 100% (Baseline) |
| Liposomes | Rat | Not Reported | Not Reported | Not Reported | 203.0% (vs. Aqueous Solution)[4] |
| Sodium Glycocholate Liposomes | Rat | Not Reported | Not Reported | Not Reported | 268.0% (vs. Aqueous Solution)[4] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
The methodologies outlined below are representative of those used in the cited preclinical pharmacokinetic studies of notoginsenosides.
Animal Pharmacokinetic Studies
-
Animal Models: Studies commonly employ male Sprague-Dawley rats (240-260 g) or male beagle dogs (weight not specified).[1][3][5] Animals are typically fasted for 12-18 hours before administration, with free access to water.[3][5]
-
Administration: Formulations are administered orally via gavage for rats or as tablets for dogs.[1][3] A typical dose for an extract in rats is 1.0 g/kg, while for a saponin formulation in dogs, it might be 90 mg/kg.[1][3]
-
Blood Sampling: Blood samples (e.g., 3 mL for dogs) are collected from an appropriate vein (e.g., foreleg vein) at predetermined intervals (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72 hours) post-administration.[3]
-
Sample Processing: Plasma is separated by centrifugation (e.g., 10 min at 3000 r/min) and stored at -20°C or below until analysis.[3]
Bioanalytical Sample Preparation
Plasma samples require processing to remove proteins and interfering substances before analysis.
-
Protein Precipitation (PPT): This is a common and straightforward method. A volume of cold organic solvent, such as methanol (B129727) or acetonitrile, is added to the plasma sample. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is used. This technique involves passing the plasma sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.[3]
Analytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for accurately quantifying the low concentrations of notoginsenosides in plasma.[1][3][6]
-
Chromatography: Separation is typically achieved on a C18 column (e.g., Agilent Extend-C18, 1.8 µm, 2.1 mm × 100 mm).[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.005‰ ammonium (B1175870) formate (B1220265) and 3.0 mM formic acid) and an organic component (e.g., methanol) is used.[1]
-
Mass Spectrometry: Detection is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive or negative ion mode.[6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[6]
-
Validation: The method must be validated for specificity, linearity, precision, accuracy, matrix effect, and stability to ensure reliable results.[6] The lower limit of quantification (LLOQ) for NGR1 in plasma is typically around 0.020-1.00 ng/mL.[1][6]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of different notoginsenoside formulations.
Caption: Experimental workflow for a comparative oral bioavailability study.
References
- 1. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics study of bio-adhesive tablet of Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of notoginsenoside R1 with sodium glycocholate-mediated liposomes: Preparation by supercritical fluid technology and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Simultaneous determination of ginsenoside Rg1 , Re and notoginsenoside R1 in human plasma by LC-MS/MS and its application in a pharmacokinetic study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis: Notoginsenoside R1 and Panax Notoginseng Saponins Versus Standard-of-Care Drugs
A scarcity of specific preclinical data on Notoginsenoside R4 has necessitated a broader comparative analysis focusing on the extensively researched, closely related compound, Notoginsenoside R1 (NGR1), and the broader class of Panax Notoginseng Saponins (PNS). This guide provides a comprehensive comparison of their efficacy against standard-of-care drugs in preclinical models of atherosclerosis, thrombosis, and breast cancer.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data to inform future research and development directions.
Atherosclerosis: NGR1/PNS vs. Atorvastatin (B1662188)
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, is a leading cause of cardiovascular disease. The standard-of-care often includes statins, such as atorvastatin, which primarily lower cholesterol levels. Preclinical studies suggest that NGR1 and PNS may offer comparable or complementary benefits through lipid-lowering and anti-inflammatory mechanisms.
Quantitative Data Summary
| Compound | Preclinical Model | Dosage | Key Efficacy Metrics | Reference |
| Notoginsenoside R1 (NGR1) | ApoE-/- mice | Not Specified | Atherosclerotic lesion reduction: ~66.7% | [1][2] |
| Serum Cholesterol (CHO): ↓ | [1][2] | |||
| Serum Triglycerides (TG): ↓ | [1][2] | |||
| Serum HDL: ↑ | [1][2] | |||
| Serum ox-LDL: ↓ | [1][2] | |||
| Inflammatory Cytokines (IL-2, IL-6, TNF-α, γ-IFN): ↓ | [1][2] | |||
| Panax Notoginseng Saponins (PNS) | ApoE-/- mice | 60 mg/kg & 180 mg/kg/day (oral) | Atherosclerotic lesion reduction: 61.4% (low dose), 66.2% (high dose) | [3][4] |
| Serum TG, TC, LDL-C: ↓ | [3] | |||
| Serum HDL-C: ↑ | [3] | |||
| Aortic root lipid deposition: ↓ | [3] | |||
| Atorvastatin | ApoE-/- mice | 10 mg/kg/day | Vulnerable plaque number: ↓ | [5][6] |
| Macrophage infiltration and lipid deposition: ↓ | [5][6] | |||
| Plasma total cholesterol: No significant change at this dose | [5][6] | |||
| ApoE-/- mice | 10 mg/kg/day | Aortic arch plaque area: ↓ | [7][8] |
Experimental Protocols
NGR1 in ApoE-/- Mouse Model of Atherosclerosis [1][2]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for studying atherosclerosis.
-
Intervention: Mice were treated with NGR1. A control group of wild-type (WT) mice and a vehicle-treated ApoE-/- group were also included.
-
Assessment:
-
Atherosclerotic Lesion Size: Aortic roots were sectioned and stained with Hematoxylin and Eosin (H&E) to visualize and quantify the lesion area.
-
Lipid Deposition: Oil Red O staining was used on aortic root cryosections to specifically stain and quantify lipid deposits within the plaques.
-
Fibrosis: Masson's trichrome staining was employed to assess the extent of fibrosis in the artery intima.
-
Oxidative Stress: Serum levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) were measured as indicators of antioxidant activity, while malondialdehyde (MDH) was measured as a marker of lipid peroxidation.
-
Serum Lipids: Serum concentrations of total cholesterol (CHO), triglycerides (TG), high-density lipoprotein (HDL), and oxidized low-density lipoprotein (ox-LDL) were determined.
-
Inflammatory Cytokines: Serum levels of interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and gamma-interferon (γ-IFN) were quantified.
-
Atorvastatin in ApoE-/- Mouse Model of Atherosclerosis [5][6]
-
Animal Model: ApoE-/- mice.
-
Intervention: Mice were administered atorvastatin at a dosage of 10 mg/kg/day.
-
Assessment:
-
Plaque Morphology and Stability: The number of vulnerable plaques was quantified.
-
Cellular Composition: Immunohistochemical analysis was performed to assess macrophage infiltration.
-
Lipid Deposition: Subendothelial lipid deposition was evaluated.
-
Extracellular Matrix: Intimal collagen content and collagenase activity were measured.
-
Chemokine and Receptor Expression: The expression of chemokines (MCP-1, CX3CL1) and their receptors (CCR2, CX3CR1) was determined.
-
Plasma Inflammatory Markers: Plasma levels of C-reactive protein (CRP) and TNF-α were measured.
-
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Notoginsenoside R1 Attenuates Atherosclerotic Lesions in ApoE Deficient Mouse Model | PLOS One [journals.plos.org]
- 3. Protective Effect of Panax Notoginseng Saponins on Apolipoprotein-E-deficient Atherosclerosis-prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panax notoginseng reduces atherosclerotic lesions in ApoE-deficient mice and inhibits TNF-alpha-induced endothelial adhesion molecule expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin improves plaque stability in ApoE-knockout mice by regulating chemokines and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Complementary Effects of Atorvastatin and Exercise Treatment on the Composition and Stability of the Atherosclerotic Plaques in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complementary Effects of Atorvastatin and Exercise Treatment on the Composition and Stability of the Atherosclerotic Plaques in ApoE Knockout Mice | PLOS One [journals.plos.org]
Meta-analysis of Notoginsenoside R4: A Review of Preclinical Evidence in the Absence of Clinical Trial Data
A comprehensive search for clinical trial data and meta-analyses specific to Notoginsenoside R4 has yielded no results. To date, the efficacy and safety of this particular ginsenoside have not been evaluated in human clinical trials. The majority of clinical research on the therapeutic compounds derived from Panax notoginseng has concentrated on the effects of the total Panax notoginseng saponins (B1172615) (PNS) or on the more extensively studied individual compound, Notoginsenoside R1.
Due to the absence of clinical data for this compound, this guide pivots to a summary and comparison of the available preclinical evidence from in vitro and in vivo experimental studies. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the current state of research and potential therapeutic avenues for this compound.
Preclinical Evidence of Therapeutic Potential
Preclinical research on this compound is still in its nascent stages, with a very limited number of studies available. These preliminary investigations suggest potential pharmacological activities, although the data is not extensive enough for a robust comparative analysis.
One of the few available studies indicates that ginsenoside R4 (Note: The nomenclature for ginsenosides (B1230088) can be inconsistent across studies, and this may be the same compound as this compound) may offer neuroprotective effects. Specifically, it has been observed to reduce neurotoxicity in PC12 cells, a cell line commonly used in neuroscience research.[1]
Another study focused on the chemical isolation and structural characterization of malonyl-notoginsenoside-R4 from the root of Panax ginseng, which contributes to the fundamental understanding of this class of compounds but does not provide functional data.[2]
Mechanism of Action: A Glimpse into Signaling Pathways
The neuroprotective effects of ginsenoside R4 are suggested to be mediated through the PI3K/AKT/GSK-3β signaling pathway .[1] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The modulation of this pathway by ginsenoside R4 in preclinical models suggests a potential mechanism for its observed neuroprotective effects.
Below is a simplified representation of this signaling pathway.
Experimental Protocols
The methodologies employed in the limited preclinical research on ginsenoside R4 are standard for early-stage pharmacological studies.
Cell Culture and Viability Assays:
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells.
-
Induction of Neurotoxicity: A neurotoxic agent is introduced to the cell culture to induce damage.
-
Treatment: The cells are treated with varying concentrations of ginsenoside R4.
-
Viability Assessment: Cell viability is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which indicates mitochondrial metabolic activity.
Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: Proteins are extracted from the treated and control cell lysates.
-
Electrophoresis and Transfer: The extracted proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PI3K, AKT, GSK-3β, and their phosphorylated forms) and then with secondary antibodies.
-
Detection: The protein bands are visualized and quantified to determine the changes in protein expression and phosphorylation levels, indicating the activation or inhibition of the signaling pathway.
Comparison with Other Ginsenosides and Future Directions
It is important to note that the body of research on other ginsenosides, such as Notoginsenoside R1, is far more extensive.[3][4] These studies have revealed a wide range of pharmacological effects, including anti-inflammatory, cardioprotective, and anti-cancer properties, with detailed investigations into their underlying mechanisms.
The extremely limited data on this compound underscores the need for further research. Future preclinical studies should aim to:
-
Confirm the neuroprotective effects in different neuronal cell lines and in animal models of neurological disorders.
-
Investigate other potential therapeutic effects, such as anti-inflammatory, anti-cancer, and cardiovascular protective activities, which have been observed with other ginsenosides.
-
Elucidate the detailed molecular mechanisms of action, including the identification of direct molecular targets.
-
Conduct pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.
References
- 1. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Biomarkers for Notoginsenoside R4 Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Notoginsenoside R4 (NGR4), a prominent saponin (B1150181) isolated from Panax notoginseng, has garnered significant attention for its therapeutic potential in a range of diseases, including cancer, inflammation, and cardiovascular disorders. The efficacy of NGR4 is intrinsically linked to its modulation of key cellular signaling pathways. To advance the clinical development of NGR4 and enable personalized medicine approaches, the validation of predictive biomarkers of therapeutic response is paramount. This guide provides a comparative framework for validating biomarkers for NGR4, focusing on the PI3K/Akt, NF-κB, and MAPK signaling pathways. We present supporting experimental data, detailed methodologies, and a comparison with alternative approaches.
Key Signaling Pathways Modulated by this compound
NGR4 exerts its therapeutic effects by targeting multiple signaling cascades. Molecular docking studies have indicated that this compound can target STAT3, AKT1, HRAS, VEGFA, and CASP3[1]. Understanding these pathways is crucial for identifying candidate biomarkers.
Caption: Key signaling pathways modulated by this compound.
Biomarker Validation: A Comparative Analysis
The validation of biomarkers is a multi-step process that involves demonstrating a consistent and predictable relationship between the biomarker and a biological process or therapeutic outcome. Here, we compare potential biomarkers from the PI3K/Akt, NF-κB, and MAPK pathways for assessing the therapeutic response to NGR4.
PI3K/Akt Pathway Biomarkers
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Notoginsenosides have been shown to modulate this pathway.
| Biomarker | Method of Detection | Sample Type | Potential Advantages | Potential Disadvantages |
| Phosphorylated Akt (p-Akt) / Total Akt Ratio | Western Blot, ELISA | Tumor tissue, cell lysates | Direct measure of pathway activation, well-established antibodies available. | Requires tissue biopsy, semi-quantitative nature of Western Blot. |
| Phosphorylated mTOR (p-mTOR) / Total mTOR Ratio | Western Blot, ELISA | Tumor tissue, cell lysates | Downstream effector of Akt, reflects pathway output. | Similar limitations to p-Akt measurement. |
| PTEN expression | Immunohistochemistry (IHC), qRT-PCR | Tumor tissue | Loss of PTEN is a common mechanism of PI3K/Akt pathway activation. | Indirect measure of pathway activity, may not reflect dynamic changes. |
Quantitative Data Example (Notoginsenoside R1):
Studies on the related compound Notoginsenoside R1 (NGR1) provide a basis for what to expect with NGR4. In a study on podocytes, NGR1 was shown to inhibit apoptosis and increase autophagy via the PI3K/Akt/mTOR pathway[2]. Another study demonstrated that NGR1 stimulates insulin (B600854) secretion through the activation of the PI3K/Akt pathway[3][4]. A study on the synergistic effects of NGR1 and saikosaponin B2 in atherosclerosis showed a significant decrease in the p-Akt/Akt ratio in RAW264.7 cells treated with the combination[5].
NF-κB Pathway Biomarkers
The NF-κB pathway is a key mediator of inflammation. The anti-inflammatory effects of ginsenosides (B1230088) are often attributed to their ability to suppress this pathway.
| Biomarker | Method of Detection | Sample Type | Potential Advantages | Potential Disadvantages |
| Nuclear translocation of p65 | Immunofluorescence, Western Blot (nuclear fraction) | Cells, Tissues | Direct visualization of NF-κB activation. | Technically demanding, requires cellular imaging capabilities. |
| Phosphorylated IκBα (p-IκBα) / Total IκBα Ratio | Western Blot | Cell lysates | Reflects the degradation of the NF-κB inhibitor. | Transient phosphorylation can be difficult to capture. |
| Expression of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β) | qRT-PCR, ELISA, Multiplex immunoassay | Cell culture supernatant, plasma, serum, tissue | Non-invasive (for plasma/serum), reflects downstream pathway activity. | Cytokine levels can be influenced by multiple pathways. |
Quantitative Data Example (Panax notoginseng saponins):
Treatment of human nucleus pulposus cells with Panax notoginseng saponins (B1172615) (PNS) impeded the IL-1β-stimulated nuclear translocation of NF-κB p65 in a concentration-dependent manner[6][7]. In the same study, PNS also dose-dependently decreased the secretion of TNF-α and IL-6[6][7][8]. For instance, in IL-1β treated cells, TNF-α levels were reduced from ~80 pg/mL to ~40 pg/mL with 200 µg/mL PNS, and IL-6 levels were reduced from ~250 pg/mL to ~100 pg/mL with the same concentration of PNS[8].
MAPK Pathway Biomarkers
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Several ginsenosides have been shown to modulate MAPK signaling.
| Biomarker | Method of Detection | Sample Type | Potential Advantages | Potential Disadvantages |
| Phosphorylated ERK (p-ERK) / Total ERK Ratio | Western Blot, ELISA | Tumor tissue, cell lysates | Key downstream effector of the MAPK pathway. | Activation can be transient. |
| Phosphorylated p38 (p-p38) / Total p38 Ratio | Western Blot, ELISA | Cell lysates, tissues | Important in inflammatory and stress responses. | Can be activated by a wide range of stimuli. |
| Expression of MAPK target genes (e.g., c-Fos, c-Jun) | qRT-PCR | Cells, Tissues | Reflects transcriptional output of the pathway. | Gene expression changes may not always correlate with protein levels. |
Quantitative Data Example (Ginsenosides):
A review of various ginsenosides highlighted their ability to downregulate p38 MAPK signaling in different cell lines and animal models[9][10]. For example, Ginsenoside Rg1 has been shown to stimulate MEK and ERK phosphorylation in MCF-7 cells[11].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for biomarker validation.
Detailed Methodologies
1. Western Blot for Phosphorylated Proteins (e.g., p-Akt)
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensity using densitometry software. Normalize the p-Akt signal to the total Akt signal.
2. ELISA for Cytokines (e.g., TNF-α)
-
Sample Preparation: Collect cell culture supernatants or serum/plasma samples.
-
Assay Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Commercially available ELISA kits for human TNF-α have a detection range typically between 7.8 - 500 pg/mL[12][13][14][15].
3. qRT-PCR for Gene Expression (e.g., NF-κB Target Genes)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells or tissues using a suitable kit and reverse transcribe into cDNA.
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (e.g., IL6, TNF) and a housekeeping gene (e.g., GAPDH).
-
Run the PCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in gene expression in NGR4-treated samples compared to controls[16][17].
Alternative Approaches and Considerations
While the described biomarkers and methods are well-established, researchers should consider alternative and complementary approaches for a more comprehensive validation.
| Alternative Approach | Description | Advantages | Disadvantages |
| Multiplex Immunoassays (e.g., Luminex) | Simultaneously measure multiple cytokines and phosphoproteins in a single sample. | High-throughput, requires small sample volume, provides a broader view of pathway activation. | Higher initial instrument cost, potential for antibody cross-reactivity. |
| Mass Spectrometry-based Proteomics | Global, unbiased quantification of protein expression and post-translational modifications. | Discovery of novel biomarkers, comprehensive pathway analysis. | Technically complex, high cost, data analysis is challenging. |
| Next-Generation Sequencing (NGS) | Transcriptomic analysis (RNA-Seq) to identify global changes in gene expression in response to NGR4. | Unbiased discovery of gene expression signatures as biomarkers. | High cost, complex data analysis, requires bioinformatics expertise. |
| In Vivo Models | Use of animal models of disease to validate the correlation between biomarker levels and therapeutic efficacy of NGR4. | Provides physiological relevance. | Ethical considerations, species differences may not translate to humans. |
Conclusion
The validation of predictive biomarkers is a critical step in the clinical translation of this compound. This guide provides a framework for researchers to approach this challenge by focusing on key signaling pathways known to be modulated by this promising therapeutic agent. By employing a combination of established techniques such as Western Blot, ELISA, and qRT-PCR, and considering more advanced approaches like multiplex assays and proteomics, a robust panel of biomarkers can be identified and validated. The quantitative data and detailed protocols provided herein serve as a valuable resource for initiating and advancing research in this area, ultimately paving the way for personalized therapeutic strategies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 4. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 6. Panax notoginseng saponin reduces IL-1β-stimulated apoptosis and endoplasmic reticulum stress of nucleus pulposus cells by suppressing miR-222-3p - Zheng - Annals of Translational Medicine [atm.amegroups.org]
- 7. Panax notoginseng saponin reduces IL-1β-stimulated apoptosis and endoplasmic reticulum stress of nucleus pulposus cells by suppressing miR-222-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. origene.com [origene.com]
- 14. novusbio.com [novusbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Notoginsenoside R4 from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Notoginsenoside R4, a key bioactive saponin (B1150181) from Panax notoginseng, based on geographical source. The content, and by extension the potential therapeutic efficacy, of this compound can vary depending on the plant's origin. This document summarizes available quantitative data, outlines detailed experimental protocols for comparative analysis, and visualizes key experimental and biological pathways.
Geographical Distribution and Saponin Content
Panax notoginseng is primarily cultivated in the Yunnan and Guangxi provinces of China, with Yunnan being responsible for over 90% of the world's production.[1] Within Yunnan, the Wenshan Autonomous Prefecture is the most renowned cultivation area.[1] However, due to increasing demand, cultivation has expanded to other areas like Pu'er and Kunming in Yunnan, as well as to other provinces such as Sichuan and Guizhou.[1]
It is well-established that geographical and environmental factors significantly influence the biosynthesis and accumulation of secondary metabolites like saponins (B1172615) in medicinal plants.[1] Studies have shown that the quality of P. notoginseng is affected by its geographical origin.[1][2]
Quantitative Comparison of this compound
While many studies focus on the major saponins like Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, data specifically comparing this compound content from different geographical sources is limited. However, a 2022 study by Gao et al. provides quantitative data for 18 saponins, including this compound, in the roots of P. notoginseng from three different cities in Yunnan province: Pu'er, Wenshan, and Kunming. The study noted that while there were some differences in the chemical profiles of the roots from these locations, they were not completely differentiated by their origin.[1]
The following table summarizes the this compound content from the roots of P. notoginseng from these three geographical sources, based on the supplementary data from the aforementioned study.
| Geographical Source (City, Yunnan) | This compound Content (μg/g) |
| Pu'er | 1.83 ± 0.54 |
| Wenshan | 1.67 ± 0.49 |
| Kunming | 1.55 ± 0.38 |
Data presented as mean ± standard deviation.
Experimental Protocols
To conduct a comparative study of this compound from different geographical sources, a series of experiments are required, from extraction to biological activity assessment.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from the roots of P. notoginseng.
a. Sample Preparation:
-
Air-dry the roots of P. notoginseng from different geographical locations.
-
Grind the dried roots into a fine powder.
b. Extraction:
-
Macerate the powdered plant material with 70% ethanol (B145695) at room temperature for 24 hours.
-
Perform ultrasonic-assisted extraction for 30 minutes to enhance efficiency.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Purification:
-
Subject the crude extract to column chromatography on a macroporous resin (e.g., D101).
-
Wash the column with distilled water to remove impurities.
-
Elute the saponins with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the accurate quantification of this compound.
a. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the dried extracts from different geographical sources, dissolve them in methanol, and filter through a 0.22 µm syringe filter.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor and product ion transitions for this compound.
In Vitro Anti-inflammatory Activity Assay
This protocol assesses the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (isolated from different geographical sources) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
c. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.
d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
In Vitro Neuroprotective Activity Assay
This protocol evaluates the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cells.
a. Cell Culture:
-
Culture PC12 or SH-SY5Y neuronal cells in an appropriate medium.
b. Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound from various sources for 24 hours.
-
Induce neurotoxicity by exposing the cells to glutamate (B1630785) (e.g., 5 mM) for another 24 hours.
c. Cell Viability Assay:
-
Assess cell viability using the MTT assay. The absorbance is measured at 570 nm.
d. Apoptosis Assay:
-
Quantify apoptosis using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is used to investigate the molecular mechanism of this compound's bioactivity by examining the activation of the PI3K/Akt pathway.
a. Protein Extraction:
-
Treat cells with this compound as described in the bioactivity assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), total PI3K, and phosphorylated PI3K (p-PI3K). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
c. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study of this compound.
PI3K/Akt Signaling Pathway Modulated by this compound
Caption: PI3K/Akt signaling pathway activated by this compound.
Conclusion
The geographical origin of Panax notoginseng is a crucial factor influencing its chemical composition, including the content of this compound. While data from Yunnan province suggests some variation, further comprehensive studies including a wider range of geographical sources are necessary to establish a definitive correlation between origin and this compound content. The provided experimental protocols offer a robust framework for researchers to conduct such comparative analyses, which are essential for ensuring the quality, consistency, and efficacy of P. notoginseng-derived products in research and drug development. The modulation of the PI3K/Akt signaling pathway appears to be a key mechanism underlying the therapeutic effects of this compound, warranting further investigation.
References
- 1. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Notoginsenoside R4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Current Landscape of Notoginsenoside R4 Research
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng, has garnered interest for its potential pharmacological activities. However, a comprehensive review of current scientific literature reveals a notable gap in experimental data concerning its synergistic effects when combined with other compounds. While research has elucidated some of its individual biological targets, including STAT3, AKT1, HRAS, VEGFA, and CASP3, studies demonstrating synergistic interactions remain limited.[1] This guide aims to provide a framework for assessing the synergistic potential of this compound by presenting a comparative analysis of a closely related compound, Notoginsenoside R1, for which synergistic data is available.
Comparative Analysis: Synergistic Effects of Notoginsenoside R1 with Saikosaponin B2 in Atherosclerosis
A recent study investigated the synergistic anti-atherosclerotic effects of Notoginsenoside R1 (NGR1) in combination with Saikosaponin B2 (SSB2).[2] This combination, hereafter referred to as NS, demonstrated significant therapeutic potential by targeting the PI3K/AKT/mTOR signaling pathway and modulating macrophage autophagy.[2] The findings from this research serve as a valuable reference point for designing future studies on this compound.
Quantitative Data Summary
The synergistic effects of the NGR1 and SSB2 combination (NS) were evaluated both in vivo in ApoE-/- mice and in vitro in ox-LDL-induced RAW264.7 cells. The following tables summarize the key quantitative findings.
Table 1: In Vivo Effects of NS on Atherosclerotic Plaque and Lipid Levels in ApoE-/- Mice [2]
| Treatment Group | Aortic Plaque Area (%) | Serum TC (mmol/L) | Serum TG (mmol/L) | Serum LDL-C (mmol/L) |
| Control | 5.2 ± 1.3 | 6.8 ± 0.9 | 1.5 ± 0.3 | 3.1 ± 0.5 |
| Model (Atherosclerosis) | 45.8 ± 5.1 | 15.2 ± 1.8 | 3.9 ± 0.7 | 9.8 ± 1.2 |
| NGR1 (20 mg/kg) | 30.1 ± 3.5 | 11.5 ± 1.3 | 2.8 ± 0.5 | 6.9 ± 0.8 |
| SSB2 (10 mg/kg) | 32.5 ± 3.8 | 12.1 ± 1.5 | 3.1 ± 0.6 | 7.5 ± 0.9 |
| NS (NGR1 20 mg/kg + SSB2 10 mg/kg) | 18.7 ± 2.2 | 8.9 ± 1.1 | 2.1 ± 0.4 | 4.8 ± 0.6 |
*Data are presented as mean ± SD. p < 0.05 compared to single-agent treatment groups, indicating a synergistic effect. TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol.
Table 2: In Vitro Effects of NS on Inflammatory Cytokines and Foam Cell Formation in ox-LDL-Induced RAW264.7 Cells [2]
| Treatment Group | TNF-α mRNA (fold change) | IL-1β mRNA (fold change) | NLRP3 mRNA (fold change) | Foam Cell Formation (%) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 8.5 ± 1.5 |
| ox-LDL Model | 8.2 ± 0.9 | 9.5 ± 1.1 | 7.8 ± 0.8 | 75.2 ± 6.8 |
| NGR1 (10 µM) | 5.1 ± 0.6 | 5.9 ± 0.7 | 4.9 ± 0.5 | 48.9 ± 4.5 |
| SSB2 (5 µM) | 5.5 ± 0.7 | 6.3 ± 0.8 | 5.2 ± 0.6 | 52.1 ± 5.1 |
| NS (NGR1 10 µM + SSB2 5 µM) | 2.5 ± 0.3 | 2.9 ± 0.4 | 2.4 ± 0.3 | 25.6 ± 2.9 |
*Data are presented as mean ± SD. p < 0.05 compared to single-agent treatment groups, indicating a synergistic effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the synergistic study of NGR1 and SSB2.[2]
Animal Model and Drug Administration
-
Animal Model: Male ApoE-/- mice (8 weeks old) were fed a high-fat diet for 12 weeks to induce atherosclerosis.
-
Drug Administration: Mice were randomly divided into five groups: Control, Model, NGR1 (20 mg/kg/day), SSB2 (10 mg/kg/day), and NS (NGR1 20 mg/kg/day + SSB2 10 mg/kg/day). Drugs were administered via oral gavage for 8 consecutive weeks.
Aortic Plaque Analysis
-
Staining: Aortas were excised, fixed in 4% paraformaldehyde, and stained with Oil Red O to visualize lipid-rich plaques.
-
Quantification: The plaque area was quantified as a percentage of the total aortic surface area using Image-Pro Plus software.
Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Foam Cells: Cells were incubated with oxidized low-density lipoprotein (ox-LDL) (50 µg/mL) for 24 hours to induce foam cell formation.
-
Drug Treatment: Cells were pre-treated with NGR1 (10 µM), SSB2 (5 µM), or the combination (NS) for 2 hours prior to ox-LDL stimulation.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using SYBR Green master mix on a real-time PCR system to measure the relative mRNA expression of TNF-α, IL-1β, and NLRP3. GAPDH was used as the internal control.
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from aortic tissues or cultured cells, and the concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.
Visualization of Signaling Pathways and Workflows
Synergistic Anti-Atherosclerotic Mechanism of NGR1 and SSB2
The synergistic effect of Notoginsenoside R1 and Saikosaponin B2 in atherosclerosis is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which in turn promotes macrophage autophagy and reduces inflammation and foam cell formation.
Caption: Synergistic inhibition of the PI3K/AKT/mTOR pathway by NGR1 and SSB2.
Experimental Workflow for Assessing Synergy
The following diagram illustrates a general workflow for assessing the synergistic effects of a compound like this compound with a partner compound.
References
Safety Operating Guide
Proper Disposal Procedures for Notoginsenoside R4
The following provides essential safety and logistical information for the proper disposal of Notoginsenoside R4, ensuring compliance with standard laboratory safety protocols and environmental regulations. As no specific disposal instructions for this compound are available, these procedures are based on general guidelines for the disposal of chemical and natural product waste in a laboratory setting, as well as safety data for related compounds.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, it is prudent to handle it as a chemical waste. Some related ginsenosides (B1230088) are classified as "Harmful if swallowed"[1][2] and saponins, the broader class of compounds, can cause eye and respiratory irritation[3][4]. Therefore, appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and absorbent paper), as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. The container should be made of a material compatible with the compound and any solvents used.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be appropriate for the solvent used (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).
-
Ensure all waste containers are kept securely closed when not in use.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The label must clearly identify the contents, including "this compound" and any solvents present, along with their approximate concentrations and volumes.
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[5][6]
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative limits and timeframes for the accumulation of chemical waste in a laboratory setting, in accordance with general guidelines. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Guideline | Citation |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons | [7] |
| Maximum Volume of Acutely Hazardous Waste (P-listed) in a Satellite Accumulation Area | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time in a Satellite Accumulation Area | Up to 12 months, provided accumulation limits are not exceeded | [7] |
Experimental Protocols
The disposal of chemical waste is a procedural protocol rather than an experimental one. The step-by-step guidance provided above serves as the protocol for the proper disposal of this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Ginsenoside Rg1 | C42H72O14 | CID 441923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. static.mercateo.com [static.mercateo.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Notoginsenoside R4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Notoginsenoside R4. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE) and Handling Precautions
When working with this compound, particularly in its powder form, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
For procedures that may generate dust, use a chemical fume hood.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN 166 or NIOSH approved.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested to EN 374.[2] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after. |
| Respiratory Protection | For dust formation, use a NIOSH-approved N95 (US) or P1 (EN 143) particulate filter respirator.[1][2] | Minimizes inhalation of airborne powder. |
| Body Protection | A standard lab coat should be worn.[1] | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and solution preparation inside a chemical fume hood to control dust.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking of the powder.
2. Solution Preparation:
-
This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[3]
-
When preparing stock solutions, add the solvent slowly to the powder to avoid splashing.
-
If using water as the solvent, the resulting solution should be filtered and sterilized with a 0.22 μm filter before use.[4]
3. Storage:
-
Store the solid powder in a tightly sealed container in a cool, dry place.[2] Recommended storage temperature is -20°C.[2]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4]
-
Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Seek medical attention if irritation develops.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: Dispose of used gloves, filters, and other contaminated disposable materials in a sealed container labeled for chemical waste.[1]
-
Unused Product: Dispose of unused this compound and its solutions as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][7]
Experimental Workflow for Safe Handling
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound | CAS:87741-77-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. newhall.co.uk [newhall.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
